2'-Deoxy-L-adenosine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXZPDWKRNYJJZ-DSYKOEDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2'-Deoxy-L-adenosine: A Comprehensive Technical Review of its Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Deoxy-L-adenosine (L-dA) is a synthetic L-nucleoside analog, an enantiomer of the naturally occurring 2'-deoxy-D-adenosine. This distinction in stereochemistry confers unique biological properties, positioning L-dA as a molecule of significant interest in antiviral and anticancer research. L-nucleosides, including L-dA, exhibit enhanced plasma stability and reduced cytotoxicity compared to their D-counterparts, making them attractive candidates for therapeutic development. This technical guide provides an in-depth overview of the biological significance of this compound, with a focus on its antiviral and apoptotic activities. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.
Introduction
Nucleoside analogs have long been a cornerstone of antiviral and anticancer chemotherapy. The vast majority of these compounds are D-nucleosides, mirroring the chirality of natural building blocks of DNA and RNA. However, the exploration of L-nucleosides, the "mirror-image" counterparts, has unveiled a new class of therapeutic agents with distinct advantages. Their unnatural configuration renders them resistant to degradation by many host-cell enzymes, leading to improved pharmacokinetic profiles. Furthermore, L-nucleosides often exhibit a higher therapeutic index due to reduced interaction with host cellular machinery, thereby minimizing toxicity.
This compound has emerged as a promising L-nucleoside with potent biological activities. This document will delve into the specifics of its antiviral efficacy, particularly against the Hepatitis B virus (HBV), and its ability to induce programmed cell death (apoptosis) in cancer cells.
Antiviral Activity of this compound
Potent and Selective Inhibition of Hepatitis B Virus (HBV)
This compound has been identified as a potent and selective inhibitor of HBV replication.[1][2] Its antiviral activity is attributed to its ability to act as a chain terminator during viral DNA synthesis.
Mechanism of Action:
-
Intracellular Phosphorylation: L-dA enters the host cell and is phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate (L-dATP).
-
Competitive Inhibition: L-dATP competes with the natural substrate, 2'-deoxy-D-adenosine triphosphate (dATP), for incorporation into the nascent viral DNA strand by the HBV DNA polymerase (a reverse transcriptase).
-
Chain Termination: Once incorporated, the absence of a 3'-hydroxyl group on the L-sugar moiety prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to the termination of viral DNA chain elongation.
Quantitative Antiviral Data
The following table summarizes the in vitro antiviral activity and cytotoxicity of a closely related and representative L-nucleoside analog, 2'-fluoro-5-methyl-beta-L-arabinofuranosyluracil (L-FMAU), to provide context for the potency of this class of compounds. Specific EC50 and CC50 values for this compound can be determined using the protocols outlined below.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| L-FMAU | HBV | HepG2 2.2.15 | 0.005 | >100 | >20,000 |
EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces the viability of the host cells by 50%. The Selectivity Index (SI = CC50/EC50) is a measure of the therapeutic window of the compound.
Experimental Protocol: In Vitro HBV Replication Assay
This protocol describes the methodology to evaluate the anti-HBV activity of this compound in the HepG2 2.2.15 cell line, which stably expresses HBV.
Materials:
-
HepG2 2.2.15 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Cell lysis buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Agarose
-
DNA loading dye
-
HBV-specific DNA probe for Southern blotting or primers for qPCR
Procedure:
-
Cell Culture: Culture HepG2 2.2.15 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Seed the cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for 6 days, with media and drug changes every 2 days.
-
Harvesting Viral DNA: After treatment, collect the cell culture supernatant. Lyse the cells to extract intracellular HBV DNA.
-
DNA Extraction: Isolate extracellular HBV DNA from the supernatant and intracellular HBV DNA from the cell lysate using a suitable DNA extraction method (e.g., phenol-chloroform extraction and ethanol precipitation).
-
Quantification of HBV DNA:
-
Data Analysis: Determine the EC50 value by plotting the percentage of HBV DNA inhibition against the concentration of this compound.
-
Cytotoxicity Assay: Concurrently, perform a cytotoxicity assay (e.g., MTT or MTS assay) on uninfected HepG2 cells treated with the same concentrations of this compound to determine the CC50 value.
Signaling Pathway: HBV Replication Cycle and Inhibition by this compound
Caption: HBV replication cycle and the inhibitory action of this compound.
Anticancer Activity of this compound: Induction of Apoptosis
Deoxyadenosine and its analogs, including L-dA, have demonstrated cytotoxic effects on various cancer cell lines, primarily through the induction of apoptosis.[2][7][8][9]
Mechanism of Apoptosis Induction
The pro-apoptotic activity of this compound is believed to be mediated through the intrinsic apoptotic pathway.
-
Intracellular Accumulation and Phosphorylation: Similar to its antiviral mechanism, L-dA enters cancer cells and is converted to L-dATP.
-
Mitochondrial Disruption: The accumulation of L-dATP can lead to mitochondrial dysfunction. This includes the disruption of the mitochondrial membrane potential and the opening of the mitochondrial permeability transition pore.
-
Cytochrome c Release: The compromised mitochondrial integrity results in the release of cytochrome c from the intermembrane space into the cytosol.[2][7]
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then activates caspase-9, an initiator caspase.
-
Executioner Caspase Activation: Activated caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3.[10][11][12][13]
-
Cellular Dismantling: Activated caspase-3 orchestrates the dismantling of the cell by cleaving various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and membrane blebbing.
Experimental Protocol: Annexin V Apoptosis Assay
This protocol outlines the use of Annexin V staining and flow cytometry to detect and quantify apoptosis induced by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24, 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Signaling Pathway: Intrinsic Apoptosis Pathway Induced by this compound
Caption: Intrinsic apoptosis pathway initiated by this compound.
Safety and Selectivity
A key advantage of L-nucleosides is their selectivity for viral or cancer-specific processes over host cellular functions. This compound has been shown to not significantly inhibit human DNA polymerases α, β, and γ.[14] Furthermore, it does not appear to compromise mitochondrial function at therapeutic concentrations, which is a common toxicity associated with some D-nucleoside analogs.[14]
Experimental Protocol: Mitochondrial Toxicity Assay
This protocol provides a method to assess the potential mitochondrial toxicity of this compound by measuring its effect on mitochondrial DNA (mtDNA) content.
Materials:
-
Cell line of interest (e.g., HepG2)
-
Complete cell culture medium
-
This compound
-
Total DNA extraction kit
-
Primers for a mitochondrial gene (e.g., cytochrome b) and a nuclear gene (e.g., β-actin) for qPCR
-
qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Cell Treatment: Culture cells and treat with a range of concentrations of this compound for an extended period (e.g., 7-14 days).
-
DNA Extraction: Extract total DNA from the treated and untreated cells.
-
qPCR Analysis: Perform qPCR using primers specific for both a mitochondrial gene and a nuclear gene. The nuclear gene serves as a reference to normalize for the amount of total DNA.
-
Data Analysis: Calculate the ratio of mitochondrial DNA to nuclear DNA for each treatment condition. A significant decrease in this ratio in treated cells compared to control cells indicates mitochondrial toxicity.
Conclusion
This compound is a synthetic nucleoside analog with considerable biological significance. Its potent and selective anti-HBV activity, mediated by the termination of viral DNA synthesis, makes it a strong candidate for further development as an antiviral agent. Additionally, its ability to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway highlights its potential as an anticancer therapeutic. The favorable safety profile of L-nucleosides, characterized by reduced off-target effects and lower cytotoxicity, further enhances the therapeutic promise of this compound. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate and harness the therapeutic potential of this intriguing molecule.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 2'-Deoxyadenosine causes apoptotic cell death in a human colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simple and Reliable Method to Quantify the Hepatitis B Viral Load and Replicative Capacity in Liver Tissue and Blood Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. covenantlab.testcatalog.org [covenantlab.testcatalog.org]
- 5. dna-technology.com [dna-technology.com]
- 6. logan.testcatalog.org [logan.testcatalog.org]
- 7. Deoxyadenosine analogs induce programmed cell death in chronic lymphocytic leukemia cells by damaging the DNA and by directly affecting the mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis by 2-chloro-2′-deoxy-adenosine and 2-chloro-adenosine in human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial Damage and Apoptosis Induced by Adenosine Deaminase Inhibition and Deoxyadenosine in Human Neuroblastoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A key role for caspase-2 and caspase-3 in the apoptosis induced by 2-chloro-2'-deoxy-adenosine (cladribine) and 2-chloro-adenosine in human astrocytoma cells [pubmed.ncbi.nlm.nih.gov]
- 11. Adenosine induces intrinsic apoptosis via the PI3K/Akt/mTOR signaling pathway in human pharyngeal squamous carcinoma FaDu cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. file.medchemexpress.com [file.medchemexpress.com]
Stereochemistry of 2'-Deoxy-L-adenosine versus 2'-Deoxy-D-adenosine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the stereochemical differences between 2'-Deoxy-L-adenosine and its naturally occurring enantiomer, 2'-Deoxy-D-adenosine. It delves into their synthesis, physicochemical properties, and differential biological activities, with a focus on antiviral and anticancer applications. Detailed experimental methodologies for key assays are provided, and signaling pathways are visualized to elucidate their mechanisms of action. This document serves as a critical resource for researchers in medicinal chemistry, pharmacology, and drug development, offering a foundational understanding of the pivotal role of stereochemistry in the biological function of nucleoside analogs.
Introduction
Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. The stereochemistry of the sugar moiety is a critical determinant of their biological activity. While nature predominantly utilizes D-sugars in nucleic acids, synthetic L-nucleoside analogs have emerged as potent therapeutic agents. This is exemplified by the striking differences in the biological profiles of this compound and its D-enantiomer. 2'-Deoxy-D-adenosine is a fundamental building block of DNA, whereas this compound exhibits potent and selective antiviral activity, particularly against the Hepatitis B Virus (HBV). This guide explores the core stereochemical distinctions that underpin these divergent biological functions.
Physicochemical and Stereochemical Properties
The fundamental difference between 2'-Deoxy-D-adenosine and this compound lies in the chirality of the 2'-deoxyribose sugar. They are non-superimposable mirror images of each other, a property known as enantiomerism. This seemingly subtle structural inversion leads to profound differences in their interaction with chiral biological macromolecules such as enzymes and receptors.
| Property | 2'-Deoxy-D-adenosine | This compound |
| Molecular Formula | C₁₀H₁₃N₅O₃ | C₁₀H₁₃N₅O₃ |
| Molecular Weight | 251.24 g/mol | 251.24 g/mol |
| Melting Point | 189 °C[1] | 186-187 °C[2] |
| Water Solubility | log10WS = -1.92[3] | Data not available |
| Octanol/Water Partition Coefficient (logP) | -0.951[3] | -0.5[2] |
| Stereochemistry | D-erythro-pentofuranosyl | L-erythro-pentofuranosyl |
Synthesis of this compound and 2'-Deoxy-D-adenosine
The synthesis of these enantiomers typically involves stereospecific glycosylation of a purine base with a suitably protected chiral deoxyribose derivative.
Synthesis of 2'-Deoxy-D-adenosine
A common method for the synthesis of 2'-Deoxy-D-adenosine involves the condensation of a protected adenine derivative with a protected 2-deoxy-D-ribose derivative, often a halogenated or thioglycoside species.
Experimental Protocol: Synthesis of 2'-Deoxy-D-adenosine
-
Preparation of Chlorinated Deoxyribose: 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-D-ribofuranose is prepared from 2-deoxy-D-ribose.
-
Condensation: The chlorinated deoxyribose is condensed with N⁶-benzoyladenine in the presence of a Lewis acid catalyst (e.g., SnCl₄) in an aprotic solvent like acetonitrile.
-
Deprotection: The resulting protected nucleoside is deprotected using a base, such as sodium methoxide in methanol, to remove the toluoyl and benzoyl protecting groups.
-
Purification: The final product is purified by crystallization or column chromatography.
Synthesis of this compound
The synthesis of the L-enantiomer requires the use of the corresponding L-sugar as the starting material. L-ribose can be used as a precursor to generate the necessary 2-deoxy-L-ribose derivative.
Experimental Protocol: Synthesis of this compound
-
Preparation of L-Deoxyribose Derivative: L-ribose is converted to a protected 2-deoxy-L-ribofuranose derivative.
-
Glycosylation: The protected L-sugar is coupled with a protected adenine base (e.g., N⁶-benzoyladenine) using methods analogous to the D-enantiomer synthesis.
-
Deprotection: The protecting groups are removed under basic conditions.
-
Purification: The final this compound is purified by chromatographic techniques.
Biological Activity and Mechanism of Action
The stereochemical difference between the two enantiomers dictates their recognition and processing by cellular and viral enzymes, leading to distinct biological outcomes.
Cellular Transport and Metabolism
Both D- and L-nucleosides are hydrophilic molecules and require nucleoside transporters (NTs) to cross cell membranes. There are two main families of NTs: concentrative nucleoside transporters (CNTs) and equilibrative nucleoside transporters (ENTs). While D-nucleosides are readily transported, the efficiency of transport for L-nucleosides can vary depending on the specific transporter subtype.
Once inside the cell, nucleoside analogs must be phosphorylated to their triphosphate form to exert their biological activity. This phosphorylation is carried out by cellular nucleoside and nucleotide kinases.
Cellular uptake and phosphorylation of 2'-Deoxy-L/D-adenosine.
Antiviral Activity
This compound is a potent and selective inhibitor of Hepatitis B Virus (HBV) replication. In contrast, 2'-Deoxy-D-adenosine does not exhibit significant antiviral activity. The selectivity of the L-enantiomer stems from its preferential phosphorylation in HBV-infected cells and the subsequent incorporation of its triphosphate form into the viral DNA by the HBV DNA polymerase, leading to chain termination.
| Compound | Virus | Cell Line | IC₅₀ / EC₅₀ | Cytotoxicity (CC₅₀) | Selectivity Index (SI) |
| This compound | HBV | HepG2 2.2.15 | EC₅₀ = 1.5 µM | > 200 µM | > 133 |
| 2'-Deoxy-D-adenosine | HBV | HepG2 2.2.15 | Inactive | > 200 µM | - |
Data compiled from available literature. Direct comparative studies are limited.
Experimental Protocol: HBV Replication Inhibition Assay
-
Cell Culture: HepG2 2.2.15 cells, which stably replicate HBV, are cultured in 24-well plates.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (this compound and 2'-Deoxy-D-adenosine) for a period of 6-9 days, with media and compound changes every 2-3 days.
-
DNA Extraction: Extracellular HBV DNA is isolated from the cell culture supernatant.
-
Quantification: HBV DNA is quantified using Southern blot analysis or quantitative PCR (qPCR).
-
Data Analysis: The concentration of the compound that inhibits HBV replication by 50% (EC₅₀) is determined.
Mechanism of HBV replication inhibition by this compound.
Anticancer Activity and Cytotoxicity
Nucleoside analogs can exert anticancer effects by interfering with DNA synthesis and inducing apoptosis in rapidly dividing cancer cells. Both this compound and 2'-Deoxy-D-adenosine can be cytotoxic at high concentrations, particularly when adenosine deaminase is inhibited. Their anticancer potential is an area of active investigation.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates.
-
Compound Incubation: Cells are incubated with a range of concentrations of the test compounds for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism reduce MTT to a purple formazan product.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at approximately 570 nm using a microplate reader.
-
Data Analysis: The concentration of the compound that reduces cell viability by 50% (IC₅₀) is calculated.
General apoptotic pathways induced by nucleoside analogs.
Conclusion
The stereochemical inversion from the natural D-configuration to the unnatural L-configuration in 2'-deoxyadenosine dramatically alters its biological properties. While 2'-Deoxy-D-adenosine is a fundamental component of our genetic material, this compound is a potent and selective inhibitor of HBV replication. This highlights the exquisite stereospecificity of biological systems and underscores the potential of L-nucleoside analogs as a rich source for the development of novel therapeutics. Further investigation into the detailed enzymatic kinetics and cellular transport of these enantiomers will undoubtedly provide deeper insights into their mechanisms of action and pave the way for the design of next-generation antiviral and anticancer agents.
References
The Unnatural Nucleoside That Fights a Global Scourge: A Technical Guide to the Discovery and Historical Context of 2'-Deoxy-L-adenosine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The field of nucleoside analogues has been a cornerstone of antiviral and anticancer therapy for decades. For a significant period, the central dogma in this field held that only D-nucleosides, the enantiomers found in natural nucleic acids, possessed biological activity. The L-enantiomers were largely dismissed as biologically inert. This paradigm was dramatically overturned with the discovery of the potent antiviral activities of L-nucleosides, a breakthrough that opened up a vast new landscape for drug discovery. This technical guide delves into the discovery and historical context of a key player in this revolution: 2'-Deoxy-L-adenosine (l-dA), a potent and selective inhibitor of the Hepatitis B Virus (HBV).
The Dawn of L-Nucleosides: A Paradigm Shift
Historically, the stereochemistry of the glycosidic bond in nucleosides was considered critical for their interaction with viral and cellular enzymes, with a strong preference for the natural D-configuration. However, this long-held belief was challenged in the late 20th century. The discovery that L-nucleoside analogues could indeed elicit powerful biological effects marked a pivotal moment in medicinal chemistry. One of the most prominent early examples is Lamivudine (3TC), an L-nucleoside analogue that demonstrated potent activity against both HIV and HBV. This discovery catalyzed a surge in research into other "unnatural" L-nucleosides, leading to the investigation of a series of β-L-2'-deoxynucleosides.
Discovery of the Anti-HBV Activity of this compound
A seminal paper by Standring et al. in 2001 detailed the discovery of a unique series of β-L-2'-deoxynucleosides with specific and potent anti-HBV activity.[1] Through extensive structure-activity relationship (SAR) studies, it was revealed that the presence of a 3'-hydroxyl group on the β-L-2'-deoxyribose moiety was crucial for this specific anti-hepadnavirus activity.[1] Among the compounds synthesized and tested, β-L-2'-deoxyadenosine (l-dA), along with β-L-thymidine (l-dT) and β-L-2'-deoxycytidine (l-dC), emerged as the most potent and selective inhibitors of HBV replication.[1]
A related compound, 9-(2-deoxy-2-fluoro-beta-L-arabinofuranosyl)purine, which shares the L-configuration and a modified deoxyribose ring, exhibited an effective concentration (EC50) of 1.5 µM against HBV in HepG2 2.2.15 cells, highlighting the potential of this class of molecules.[2]
Quantitative Analysis of Biological Activity
The selectivity of a potential antiviral drug is a critical parameter, defined by the ratio of its cytotoxicity to its antiviral potency. This compound has demonstrated a remarkable safety profile in vitro.
| Compound | Cell Line | Parameter | Value | Reference |
| β-L-2'-deoxyadenosine (l-dA) | HepG2 2.2.15 | CC50 (50% Cytotoxic Concentration) | > 1000 µM | [1] |
| 9-(2-deoxy-2-fluoro-β-L-arabinofuranosyl)adenine | HepG2 2.2.15 | EC50 (50% Effective Concentration) | 1.5 µM | [2] |
Table 1: In vitro activity of β-L-2'-deoxyadenosine and a related analogue.
Mechanism of Action: Phosphorylation and Polymerase Inhibition
Like other nucleoside analogues, this compound is a prodrug that requires intracellular activation through phosphorylation to its triphosphate form, l-dATP. This process is initiated by cellular kinases. Deoxycytidine kinase (dCK) is a key enzyme responsible for the initial phosphorylation of deoxyadenosine and its analogues to the monophosphate form.[3][4][5][6][7] Subsequent phosphorylations are carried out by other cellular kinases.
The active triphosphate, l-dATP, then acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for the viral HBV DNA polymerase (which also functions as a reverse transcriptase).[8][9][10][11][12] The incorporation of l-dATP into the growing viral DNA chain leads to chain termination, thus halting viral replication.
References
- 1. Antiviral l-Nucleosides Specific for Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-hepatitis B virus activity of 9-(2-deoxy-2-fluoro-beta-L-arabinofuranosyl) purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of deoxycytidine kinase by deoxyadenosine: implications in deoxyadenosine-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deoxycytidine kinase regulates the G2/M checkpoint through interaction with cyclin-dependent kinase 1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deoxycytidine kinase - Wikipedia [en.wikipedia.org]
- 6. What are DCK inhibitors and how do they work? [synapse.patsnap.com]
- 7. The Role of Deoxycytidine Kinase (dCK) in Radiation-Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of reverse transcriptase activity of hepatitis B virus polymerase by β-l-D4A-TP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of reverse transcriptase activity of hepatitis B virus polymerase by β-l-D4A-TP. | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Hepatitis B Virus Reverse Transcriptase – Target of Current Antiviral Therapy and Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of hepatitis B virus deoxyribonucleic acid polymerase by the 5'-triphosphates of 9-beta-D-arabinofuranosyladenine and 1-beta-D-arabinofuranosylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
2'-Deoxy-L-adenosine as a Precursor for L-DNA Synthesis: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis of L-DNA, with a specific focus on the role of 2'-Deoxy-L-adenosine as a key precursor. L-DNA, the enantiomer of naturally occurring D-DNA, offers significant advantages in various biotechnological and therapeutic applications due to its resistance to nuclease degradation. This document details the chemical synthesis of this compound, its conversion to the corresponding phosphoramidite, and its subsequent use in automated solid-phase L-DNA oligonucleotide synthesis. Detailed experimental protocols, quantitative data on synthesis efficiency, and a comparative analysis of L-DNA and D-DNA properties are presented. This guide is intended for researchers, scientists, and professionals in the field of drug development and nucleic acid chemistry.
Introduction to L-DNA
L-Deoxyribonucleic acid (L-DNA) is the synthetic mirror image of the naturally occurring D-DNA.[1][2] While possessing identical physical properties to D-DNA in terms of duplex stability and solubility, L-DNA forms a left-handed helix and is not recognized by the enzymes that interact with D-DNA.[1][2] This inherent resistance to nuclease degradation makes L-DNA a highly attractive molecule for various in vivo applications, including aptamers (Spiegelmers), diagnostic probes, and drug delivery systems.[3] The synthesis of L-DNA oligonucleotides is achieved through chemical methods, primarily solid-phase synthesis using phosphoramidite chemistry, which requires the corresponding L-deoxynucleoside precursors.[4][5]
Synthesis of this compound
The synthesis of this compound is a critical first step in the production of L-DNA. A common route involves the modification of a readily available L-sugar, such as L-arabinose, or the stereospecific synthesis from achiral precursors. A representative synthetic scheme is outlined below.
Experimental Protocol: Synthesis of this compound
This protocol describes a multi-step synthesis starting from L-arabinose.
Materials:
-
L-Arabinose
-
Adenine
-
Anhydrous Methanol
-
Acetyl Chloride
-
Thionyl Chloride
-
Tri-n-butyltin hydride (Bu3SnH)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous Toluene
-
Sodium Methoxide
-
Silica Gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Protection of L-arabinose: L-arabinose is first converted to its methyl glycoside by reaction with anhydrous methanol and a catalytic amount of acetyl chloride. The hydroxyl groups are then protected, typically as acetyl or benzoyl esters.
-
Formation of the Glycosidic Bond: The protected L-arabinose derivative is coupled with a protected adenine base (e.g., N6-benzoyladenine) using a Lewis acid catalyst to form the nucleoside.
-
Deoxygenation at the 2' Position: The 2'-hydroxyl group is selectively deoxygenated. This is a critical step and can be achieved via a Barton-McCombie deoxygenation. The 2'-hydroxyl group is first converted to a thiocarbonyl derivative (e.g., a xanthate). Radical-initiated reduction with tri-n-butyltin hydride and AIBN then removes the thiocarbonyl group, yielding the 2'-deoxyribonucleoside.
-
Deprotection: All protecting groups on the sugar and the base are removed. For example, acetyl groups can be removed with sodium methoxide in methanol.
-
Purification: The final product, this compound, is purified by silica gel column chromatography.
Quantitative Data: Synthesis of this compound
| Step | Reaction | Typical Yield | Reference |
| 1 | Protection of L-arabinose | 85-95% | Generic textbook procedures |
| 2 | Glycosidic bond formation | 60-80% | Generic textbook procedures |
| 3 | 2'-Deoxygenation | 70-90% | Generic textbook procedures |
| 4 | Deprotection | >95% | Generic textbook procedures |
| Overall | - | 35-60% | Calculated |
Synthesis of this compound-3'-phosphoramidite
For incorporation into an oligonucleotide chain during solid-phase synthesis, this compound must be converted into its phosphoramidite derivative. This involves protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and phosphitylation of the 3'-hydroxyl group.
Experimental Protocol: Phosphoramidite Synthesis
Materials:
-
This compound
-
Dimethoxytrityl chloride (DMT-Cl)
-
Anhydrous Pyridine
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Silica Gel for column chromatography
Procedure:
-
5'-O-DMT Protection: this compound is reacted with DMT-Cl in anhydrous pyridine to protect the 5'-hydroxyl group. The reaction is monitored by TLC.
-
Phosphitylation: The 5'-O-DMT-2'-Deoxy-L-adenosine is then reacted with 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of DIPEA in anhydrous DCM. This reaction introduces the phosphoramidite moiety at the 3'-hydroxyl position.
-
Purification: The resulting 5'-O-DMT-2'-Deoxy-L-adenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite is purified by silica gel column chromatography under anhydrous conditions.
Quantitative Data: Phosphoramidite Synthesis
| Step | Reaction | Typical Yield | Reference |
| 1 | 5'-O-DMT Protection | 80-95% | [6] |
| 2 | 3'-Phosphitylation | 85-95% | [6][7] |
| Overall | - | 68-90% | Calculated |
Solid-Phase Synthesis of L-DNA Oligonucleotides
L-DNA oligonucleotides are synthesized using automated solid-phase synthesis, employing the same phosphoramidite chemistry used for D-DNA synthesis.[4][5] The synthesis is performed on a solid support, typically controlled pore glass (CPG), and involves a four-step cycle for each nucleotide addition.
Experimental Workflow
Caption: Automated Solid-Phase L-DNA Oligonucleotide Synthesis Cycle.
Detailed Experimental Protocol: Solid-Phase Synthesis
This protocol outlines a single coupling cycle on an automated DNA synthesizer.
Reagents:
-
L-nucleoside-functionalized CPG support
-
L-Phosphoramidites (L-dA, L-dC, L-dG, L-dT) dissolved in anhydrous acetonitrile
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole in acetonitrile)
-
Deblocking solution (e.g., 3% trichloroacetic acid in DCM)
-
Capping solution A (acetic anhydride/lutidine/THF) and B (N-methylimidazole/THF)
-
Oxidizing solution (iodine in THF/water/pyridine)
-
Anhydrous acetonitrile for washing
Procedure (One Cycle):
-
Deblocking (Detritylation): The CPG-bound nucleoside is treated with the deblocking solution to remove the 5'-DMT protecting group, exposing the 5'-hydroxyl group. The column is then washed with anhydrous acetonitrile. The orange color of the cleaved DMT cation can be monitored to determine coupling efficiency.[5]
-
Coupling: The desired L-phosphoramidite and activator are delivered to the column. The activated phosphoramidite reacts with the free 5'-hydroxyl group to form a phosphite triester linkage.[1][]
-
Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, they are acetylated using the capping solutions. This minimizes the formation of deletion mutants.
-
Oxidation: The unstable phosphite triester is oxidized to a stable phosphate triester using the oxidizing solution. The column is then washed with anhydrous acetonitrile, completing one cycle.
This four-step cycle is repeated until the desired L-DNA sequence is assembled.
Post-Synthesis Processing
-
Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the CPG support and the protecting groups on the phosphate backbone (cyanoethyl) and the nucleobases are removed. This is typically achieved by incubation with concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).[9][10]
-
Purification: The crude L-DNA oligonucleotide is purified to remove truncated sequences and other impurities. High-performance liquid chromatography (HPLC) is the most common method for this purpose.[11][12][13]
Quantitative Data: L-DNA Oligonucleotide Synthesis
| Parameter | Typical Value | Factors Influencing | Reference |
| Coupling Efficiency (per step) | >99% | Phosphoramidite quality, anhydrous conditions, activator | [2][14] |
| Overall Yield (20-mer) | 80-90% (crude) | Coupling efficiency | Calculated from (0.99)^19 |
| Overall Yield (50-mer) | 60-70% (crude) | Coupling efficiency | Calculated from (0.99)^49 |
| Purity after HPLC | >95% | Resolution of HPLC column, length of oligonucleotide | [12] |
Properties and Comparison of L-DNA vs. D-DNA
The unique properties of L-DNA stem from its unnatural stereochemistry.
Logical Relationship of L-DNA Properties
Caption: Key Properties of L-DNA Stemming from its Chirality.
Quantitative Comparison of L-DNA and D-DNA
| Property | D-DNA | L-DNA | Reference |
| Helical Handedness | Right-handed | Left-handed | |
| Hybridization with D-DNA | Yes | No | [15] |
| Nuclease Degradation | Susceptible | Resistant | [3][16][17] |
| Duplex Melting Temperature (Tm) | Sequence-dependent | Similar to D-DNA of same sequence | [18] |
| Immunogenicity | Potential for immunogenicity | Generally low immunogenicity | [1] |
Note on Melting Temperature: The thermodynamic stability of an L-DNA duplex is virtually identical to that of its D-DNA counterpart with the same sequence, resulting in very similar melting temperatures (Tm).[18]
Conclusion
This compound is a fundamental precursor for the synthesis of L-DNA, a molecule of significant interest for a wide range of biomedical applications. The chemical synthesis of L-deoxynucleosides and their subsequent incorporation into oligonucleotides via automated solid-phase synthesis are well-established processes. The resulting L-DNA oligonucleotides exhibit remarkable biostability due to their resistance to nuclease degradation, making them superior candidates for in vivo diagnostics and therapeutics compared to their natural D-DNA counterparts. This guide provides the essential technical information for researchers and developers to embark on the synthesis and application of L-DNA.
References
- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 2. benchchem.com [benchchem.com]
- 3. Nuclease‐Resistant L‐DNA Tension Probes Enable Long‐Term Force Mapping of Single Cells and Cell Consortia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. data.biotage.co.jp [data.biotage.co.jp]
- 5. atdbio.com [atdbio.com]
- 6. Efficient access to N-trifluoroacetylated 2′-amino-2′-deoxyadenosine phosphoramidite for RNA solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. glenresearch.com [glenresearch.com]
- 12. labcluster.com [labcluster.com]
- 13. atdbio.com [atdbio.com]
- 14. twistbioscience.com [twistbioscience.com]
- 15. WO2017194498A1 - Enhanced coupling of stereodefined oxazaphospholidine phosphoramidite monomers to nucleoside or oligonucleotide - Google Patents [patents.google.com]
- 16. Nuclease-Resistant L-DNA Tension Probes Enable Long-Term Force Mapping of Single Cells and Cell Consortia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Relative Nuclease Resistance of a DNA Aptamer Covalently Conjugated to a Target Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
The Biological Role of L-Nucleosides in Viral Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biological role of L-nucleosides in the inhibition of viral replication. L-nucleosides are stereoisomers (enantiomers) of the naturally occurring D-nucleosides that constitute the building blocks of DNA and RNA.[1][2] This unnatural configuration is central to their function as potent antiviral agents, forming the basis for several successful drugs used in the treatment of chronic infections caused by viruses like the human immunodeficiency virus (HIV) and hepatitis B virus (HBV).[2][3][4]
Core Mechanism of Antiviral Action
The antiviral activity of L-nucleosides is not direct. These compounds are administered as prodrugs and must undergo intracellular activation to exert their effect. The mode of action is multifaceted but converges on the disruption of viral nucleic acid synthesis.[3][5] The general mechanism involves a mandatory three-step phosphorylation cascade, followed by direct competition with natural nucleotides for incorporation into the nascent viral DNA or RNA chain, ultimately leading to the termination of its elongation.[3][6][7]
Intracellular Activation: The Phosphorylation Pathway
For an L-nucleoside to become active, it must be converted into its 5'-triphosphate form.[3][6] This process is catalyzed by a series of host cell kinases.
-
Monophosphorylation: The L-nucleoside enters the host cell, where a nucleoside kinase catalyzes the addition of the first phosphate group, forming an L-nucleoside monophosphate. This initial phosphorylation is often the rate-limiting step in the activation pathway and can significantly influence the drug's overall efficacy.[8][9]
-
Diphosphorylation: A nucleoside monophosphate kinase (NMPK) then adds a second phosphate group, yielding the L-nucleoside diphosphate.
-
Triphosphorylation: Finally, a nucleoside diphosphate kinase (NDPK) adds the third phosphate group, producing the active L-nucleoside triphosphate (L-NTP).[6]
This activated L-NTP is now a functional analog of a natural D-nucleoside triphosphate and can interact with the viral polymerase.
References
- 1. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. L-nucleosides: antiviral activity and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Modeling Approach to Understanding the Mode of Action of l-Nucleosides as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Therapeutic L-Nucleosides and L-Nucleic Acids with Unusual Handedness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 9. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Recognition of 2'-Deoxy-L-adenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of nucleoside analogues is a cornerstone of modern pharmacology, particularly in the development of antiviral and anticancer agents. While nature predominantly utilizes D-nucleosides, their L-enantiomers have emerged as a promising class of therapeutics. 2'-Deoxy-L-adenosine, the unnatural enantiomer of the native 2'-deoxy-D-adenosine, exhibits significant biological activity, most notably as a potent and selective inhibitor of the Hepatitis B Virus (HBV). Understanding the enzymatic recognition of this L-nucleoside is paramount to elucidating its mechanism of action and for the rational design of next-generation therapeutics. This technical guide provides a comprehensive overview of the key enzymes involved in the metabolism of this compound, a summary of the available quantitative data, detailed experimental protocols for studying these interactions, and visualizations of the relevant biochemical pathways and experimental workflows.
Core Concepts in Enzymatic Recognition of L-Nucleosides
The biological activity of this compound, like many nucleoside analogues, is dependent on its intracellular phosphorylation to the corresponding 5'-monophosphate, diphosphate, and ultimately the active 5'-triphosphate form (L-dATP). This metabolic activation is carried out by host cell kinases. The resulting L-dATP can then act as a substrate or inhibitor for viral or cellular polymerases. The stereochemistry of the sugar moiety is a critical determinant in the interaction with these enzymes, which have evolved to recognize D-sugars. The ability of certain enzymes to process L-nucleosides, albeit often with lower efficiency, forms the basis of their therapeutic window.
The key enzymatic players in the metabolism and mechanism of action of this compound are:
-
Adenosine Kinase (AK): Catalyzes the initial phosphorylation of adenosine and its analogues to the 5'-monophosphate. The efficiency of this step is crucial for the activation of the prodrug.
-
Adenosine Deaminase (ADA): Deaminates adenosine and its analogues to their inosine counterparts. This represents a potential inactivation pathway for this compound.
-
Other Cellular Kinases: Nucleoside monophosphate and diphosphate kinases are responsible for the subsequent phosphorylation steps to generate the active triphosphate.
-
DNA Polymerases: The ultimate target for the active L-dATP, which can act as a chain terminator or a competitive inhibitor of the viral polymerase, thus halting viral replication.
Data Presentation: Quantitative Analysis of Enzyme-Substrate Interactions
While extensive kinetic data is available for the natural D-enantiomers of nucleosides, quantitative information on the interaction of this compound with key metabolic enzymes is less abundant. The following table summarizes the currently available data. It is important to note that the lack of comprehensive kinetic parameters for the L-enantiomer highlights a significant area for future research.
| Enzyme | Substrate/Inhibitor | Parameter | Value | Organism/Source |
| Adenosine Deaminase | L-Adenosine | Ki | 385 µM[1] | Not Specified |
| Adenosine Deaminase | Adenosine (D-enantiomer) | Km | 125.8 µM[2] | Human (HEK293 cells) |
| Adenosine Deaminase | 2'-Deoxyadenosine (D-enantiomer) | Km | 51.3 µM[2] | Human (HEK293 cells) |
| Adenosine Kinase | Deoxyadenosine (D-enantiomer) | Km | 135 µM[3] | Human (placenta) |
| Adenosine Kinase | Adenosine (D-enantiomer) | Km | 0.2 - 0.4 µM[4] | Not Specified |
| T7 DNA Polymerase | dATP (D-enantiomer) | Kd,app | 15.5 ± 2 µM[5] | Bacteriophage T7 |
| T7 DNA Polymerase | dATP (D-enantiomer) | kpol | 210 ± 15 s⁻¹[5] | Bacteriophage T7 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to the study of this compound.
Experimental Protocols
Determination of Kinetic Parameters (Km and Vmax) for Adenosine Kinase with this compound
This protocol outlines a method to determine the Michaelis-Menten constants for the phosphorylation of this compound by adenosine kinase.
Materials:
-
Purified human adenosine kinase
-
This compound stock solution
-
ATP stock solution
-
Adenosine kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a dilution series of this compound: Prepare a series of dilutions of the this compound stock solution in the assay buffer. The final concentrations in the assay should typically range from 0.2 to 5 times the expected Km.
-
Prepare the reaction mixture: In each well of a 96-well plate, combine the assay buffer, a fixed concentration of ATP (saturating concentration, e.g., 1 mM), and the various concentrations of this compound.
-
Initiate the reaction: Add a fixed amount of purified adenosine kinase to each well to start the reaction. The final enzyme concentration should be chosen to ensure linear product formation over the chosen time course.
-
Incubate: Incubate the plate at a constant temperature (e.g., 37°C) for a fixed period (e.g., 15-30 minutes). It is crucial to ensure that the reaction is in the initial velocity phase (less than 10-15% of substrate consumed).
-
Stop the reaction and detect product formation: Stop the reaction according to the detection kit manufacturer's instructions. For the ADP-Glo™ assay, this involves adding a reagent that both stops the kinase reaction and depletes the remaining ATP. Subsequently, a detection reagent is added to convert the ADP product into a luminescent signal.
-
Measure the signal: Read the luminescence on a microplate reader.
-
Data Analysis:
-
Convert the luminescence readings to the concentration of ADP produced using a standard curve.
-
Calculate the initial velocity (V₀) of the reaction for each substrate concentration (e.g., in µM/min).
-
Plot V₀ versus the concentration of this compound.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Vmax and Km values.
-
Adenosine Deaminase Activity Assay
This protocol describes a colorimetric method to measure the activity of adenosine deaminase with this compound as a potential substrate.
Materials:
-
Purified adenosine deaminase
-
This compound stock solution
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Coupled enzyme system: Purine nucleoside phosphorylase (PNP) and xanthine oxidase (XOD)
-
Detection reagents: A suitable chromogenic peroxidase substrate (e.g., Amplex™ Red) and horseradish peroxidase (HRP)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture: In each well of a 96-well plate, combine the phosphate buffer, this compound at a fixed concentration, PNP, XOD, HRP, and the chromogenic substrate.
-
Initiate the reaction: Add a fixed amount of purified adenosine deaminase to each well to start the reaction.
-
Monitor the reaction: Immediately begin monitoring the increase in absorbance at the appropriate wavelength for the chosen chromogen (e.g., 570 nm for Amplex™ Red) over time using a spectrophotometer with kinetic reading capabilities.
-
Data Analysis:
-
Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
The activity of the enzyme can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the conversion of a specific amount of substrate per unit of time under the specified conditions.
-
To determine kinetic parameters (Km and Vmax), the assay should be repeated with varying concentrations of this compound.
-
Steady-State Kinetic Analysis of L-dATP Incorporation by DNA Polymerase
This protocol outlines a method to determine the steady-state kinetic parameters for the incorporation of this compound triphosphate (L-dATP) by a DNA polymerase.[6][7][8][9]
Materials:
-
Purified DNA polymerase (e.g., HBV polymerase or a model polymerase)
-
Primer-template DNA duplex: A short synthetic DNA template with a specific sequence and a corresponding primer labeled at the 5' end (e.g., with ³²P or a fluorescent dye).
-
L-dATP stock solution
-
dNTP mix (for processivity assays)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, loading dyes)
-
Denaturing polyacrylamide gel
-
Phosphorimager or fluorescence scanner
Procedure:
-
Prepare the primer-template: Anneal the labeled primer to the template DNA by heating and slow cooling.
-
Set up the reactions: In separate tubes, combine the reaction buffer, a fixed concentration of the primer-template duplex, and varying concentrations of L-dATP.
-
Initiate the reactions: Add a fixed, limiting amount of the DNA polymerase to each tube to start the reactions. Ensure that the concentration of the primer-template is significantly higher than the enzyme concentration to maintain single-turnover conditions.
-
Incubate and quench: Incubate the reactions at the optimal temperature for the polymerase for a short, fixed time. The reaction time should be chosen to ensure that less than 20% of the primer is extended. Stop the reactions by adding the stop solution.
-
Analyze the products: Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize and quantify: Visualize the gel using a phosphorimager or fluorescence scanner and quantify the amount of extended and unextended primer in each lane.
-
Data Analysis:
-
Calculate the initial velocity (V₀) of incorporation for each L-dATP concentration.
-
Plot V₀ against the L-dATP concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression to determine the apparent Vmax and Km for L-dATP incorporation.
-
The catalytic efficiency (kcat/Km) can be calculated to compare the efficiency of incorporation of L-dATP with that of the natural dATP.
-
Conclusion and Future Directions
The enzymatic recognition of this compound is a complex process that is fundamental to its therapeutic activity. While it is established that this L-nucleoside is a potent anti-HBV agent, a detailed quantitative understanding of its interaction with key cellular enzymes is still emerging. The data presented in this guide highlight the need for further research to fully characterize the kinetic parameters of this compound with adenosine kinase and adenosine deaminase. Furthermore, structural studies, such as co-crystallization of these enzymes with this compound, would provide invaluable insights into the molecular basis of its recognition and the stereoselectivity of these enzymes. The experimental protocols provided herein offer a framework for researchers to conduct these crucial investigations. A deeper understanding of these enzymatic interactions will undoubtedly pave the way for the development of more potent and selective L-nucleoside analogues for the treatment of viral infections and cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of deoxyadenosine and nucleoside analog phosphorylation by human placental adenosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine Kinase: Exploitation for Therapeutic Gain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determining Steady-State Kinetics of DNA Polymerase Nucleotide Incorporation | Springer Nature Experiments [experiments.springernature.com]
- 8. Steady-state kinetic analysis of DNA polymerase single-nucleotide incorporation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determining Steady-State Kinetics of DNA Polymerase Nucleotide Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
2'-Deoxy-L-adenosine: A Potential Therapeutic Agent in Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
2'-Deoxy-L-adenosine (L-dA) is an L-nucleoside analog, a class of compounds that has garnered significant interest in the fields of antiviral and cancer chemotherapy. Unlike their naturally occurring D-counterparts, L-nucleosides often exhibit unique biological properties, including resistance to catabolic enzymes, which can lead to improved pharmacokinetic profiles and therapeutic efficacy. This technical guide provides a comprehensive overview of the current understanding of this compound's potential as a therapeutic agent, with a focus on its mechanism of action, preclinical data on related compounds, and the methodologies used in its evaluation. While specific data on L-dA is limited in publicly available literature, this guide extrapolates from research on closely related deoxyadenosine analogs to provide a foundational understanding for researchers and drug development professionals.
Mechanism of Action
The therapeutic potential of deoxyadenosine analogs, including the L-enantiomers, is primarily attributed to their ability to induce apoptosis in rapidly proliferating cells, particularly cancer cells. The proposed mechanism of action involves a multi-step process initiated by cellular uptake and subsequent intracellular phosphorylation.
Cellular Uptake and Phosphorylation
This compound enters the cell via nucleoside transporters. Once inside, it is phosphorylated by cellular kinases, such as deoxycytidine kinase, to its monophosphate, diphosphate, and ultimately its active triphosphate form, this compound triphosphate (L-dATP). This phosphorylation is a critical step for its cytotoxic activity.
Induction of Apoptosis
The accumulation of L-dATP within the cell is believed to trigger apoptosis through two primary pathways:
-
Inhibition of DNA Synthesis: L-dATP can act as a substrate for DNA polymerases. Its incorporation into a growing DNA strand leads to chain termination due to the absence of a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond. This disruption of DNA replication triggers a DNA damage response and ultimately leads to apoptosis.
-
Mitochondrial-Mediated Apoptosis: Deoxyadenosine analogs have been shown to induce apoptosis by directly affecting the mitochondria. The accumulation of the triphosphate form can lead to the disruption of mitochondrial integrity, resulting in the release of pro-apoptotic factors like cytochrome c.[1] Cytochrome c, in the presence of dATP (or its analog L-dATP), binds to Apaf-1, initiating the formation of the apoptosome. This complex then activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the characteristic morphological and biochemical changes of apoptosis.[1][2]
Preclinical Data (on Related Analogs)
Table 1: In Vitro Cytotoxicity of 2-chloro-2'-deoxyadenosine (Cladribine) in Hematological Malignancies
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 0.045 | [3] |
Table 2: In Vitro Cytotoxicity of Deoxyadenosine (in the presence of an ADA inhibitor) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| LoVo | Colon Carcinoma | Not specified, but cytotoxic effect demonstrated | [4] |
| L1210 | Murine Leukemia | Not specified, but cytotoxic effect demonstrated | [3] |
Note: The absence of extensive, publicly available quantitative data for this compound necessitates the use of data from related compounds for illustrative purposes. Researchers are encouraged to perform their own in vitro studies to determine the specific activity of L-dA.
Experimental Protocols
The evaluation of nucleoside analogs like this compound typically involves a series of in vitro assays to determine their cytotoxic and apoptotic effects.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol Outline:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and/or other test compounds) for a specified incubation period (e.g., 24, 48, 72 hours). Include vehicle-only controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assays
To confirm that cell death is occurring via apoptosis, several assays can be employed:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: These assays measure the activity of key apoptotic enzymes like caspase-3 and caspase-9 using colorimetric or fluorometric substrates.
-
DNA Fragmentation Analysis: Detection of the characteristic "laddering" of DNA on an agarose gel is a hallmark of apoptosis.
-
Western Blot Analysis: This technique can be used to detect the cleavage of PARP and the release of cytochrome c from the mitochondria, both key events in apoptosis.
Conclusion and Future Directions
This compound holds promise as a potential therapeutic agent for the treatment of cancer, leveraging the established mechanisms of action of deoxyadenosine analogs. Its L-configuration may offer advantages in terms of metabolic stability and a favorable pharmacokinetic profile. However, a significant gap in the publicly available data for L-dA remains. To fully elucidate its therapeutic potential, further research is critically needed in the following areas:
-
Comprehensive in vitro screening: Determination of IC50 values for this compound against a broad panel of cancer cell lines is essential to identify responsive cancer types.
-
In vivo efficacy studies: Preclinical studies in relevant animal models of cancer are required to evaluate the anti-tumor activity and safety profile of L-dA.
-
Pharmacokinetic and pharmacodynamic studies: Detailed analysis of the absorption, distribution, metabolism, and excretion (ADME) of L-dA, as well as its effect on target pathways in vivo, is crucial for dose optimization and translation to clinical settings.
-
Clinical Trials: Ultimately, well-designed clinical trials will be necessary to determine the safety and efficacy of this compound in cancer patients.
The information presented in this guide, based on the current understanding of related compounds, provides a strong rationale for the continued investigation of this compound as a novel anticancer agent. Future research efforts focused on generating specific data for this promising L-nucleoside analog will be instrumental in advancing its potential clinical development.
References
- 1. Formation of apoptosome is initiated by cytochrome c-induced dATP hydrolysis and subsequent nucleotide exchange on Apaf-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2'-Deoxyadenosine causes apoptotic cell death in a human colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial outer membrane permeabilization during apoptosis: the innocent bystander scenario - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 2'-Deoxy-L-adenosine: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical synthesis of 2'-Deoxy-L-adenosine, a crucial L-nucleoside analog investigated for its potential therapeutic properties. The synthesis involves a multi-step chemical process, commencing with the preparation of a protected 2-deoxy-L-ribose derivative followed by a key glycosylation reaction with an adenine base and subsequent deprotection to yield the final product.
Chemical Synthesis Pathway
The primary route for the synthesis of this compound involves the preparation of a suitable 2-deoxy-L-ribofuranosyl donor, which is then coupled with a protected adenine derivative. A common and effective method for the glycosylation step is the Vorbrüggen reaction, which utilizes a Lewis acid to catalyze the formation of the N-glycosidic bond.
A key intermediate in this synthesis is the activated sugar, 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-L-ribofuranose. While the synthesis of the D-enantiomer of this chloro-sugar is well-documented, the same principles apply to the preparation of the L-form, starting from a suitable L-sugar precursor.
The overall synthetic strategy can be visualized as follows:
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
The following protocols provide a detailed methodology for the key stages of this compound synthesis.
Protocol 1: Preparation of 1-Chloro-3,5-di-O-p-toluoyl-2-deoxy-L-ribofuranose
This protocol is adapted from the synthesis of the D-enantiomer and outlines the preparation of the activated L-sugar donor.[1][2]
Materials:
-
2-Deoxy-L-ribose
-
p-Toluoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
Procedure:
-
Toluoylation: Dissolve 2-deoxy-L-ribose in a mixture of pyridine and DCM. Cool the solution to 0°C in an ice bath.
-
Slowly add p-toluoyl chloride to the cooled solution with stirring. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by adding cold water. Separate the organic layer and wash sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude 3,5-di-O-p-toluoyl-2-deoxy-L-ribofuranose.
-
Chlorination: Dissolve the crude product in anhydrous DCM and cool to 0°C. Bubble dry HCl gas through the solution until the starting material is consumed (monitor by TLC).
-
Purification: Evaporate the solvent under reduced pressure. The resulting crude 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-L-ribofuranose can be purified by crystallization from a suitable solvent system like ethanol to yield white needle-like crystals.
Quantitative Data Summary (based on analogous D-enantiomer synthesis):
| Step | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Toluoylation | 2-Deoxy-D-ribose | p-Toluoyl chloride, Pyridine | Dichloromethane | 12-16 h | 0°C to RT | ~85-90 | [1] |
| Chlorination | 3,5-di-O-p-toluoyl-2-deoxy-D-ribofuranose | HCl (gas) | Dichloromethane | 1-2 h | 0°C | ~90-95 | [1] |
Protocol 2: Vorbrüggen Glycosylation of N⁶-Benzoyladenine with Protected 2-Deoxy-L-ribose
This protocol describes the crucial coupling reaction to form the N-glycosidic bond.
Materials:
-
1-Chloro-3,5-di-O-p-toluoyl-2-deoxy-L-ribofuranose
-
N⁶-Benzoyladenine
-
Hexamethyldisilazane (HMDS)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Tin(IV) chloride (SnCl₄)
-
Anhydrous acetonitrile or 1,2-dichloroethane
Procedure:
-
Silylation of Adenine: Suspend N⁶-benzoyladenine in anhydrous acetonitrile. Add HMDS and a catalytic amount of ammonium sulfate. Reflux the mixture until the solution becomes clear, indicating the formation of the silylated adenine derivative.
-
Glycosylation: Cool the silylated adenine solution to room temperature. In a separate flask, dissolve 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-L-ribofuranose in anhydrous acetonitrile.
-
Add the sugar solution to the silylated adenine solution. Cool the mixture to 0°C and add the Lewis acid (TMSOTf or SnCl₄) dropwise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude protected nucleoside can be purified by silica gel column chromatography.
Quantitative Data Summary (General Vorbrüggen Glycosylation):
| Sugar Donor | Nucleobase | Lewis Acid | Solvent | Reaction Time | Temperature | Yield (%) |
| Protected 2-deoxy-sugar | Silylated Adenine | TMSOTf | Acetonitrile | 12-24 h | RT | 60-80 |
| Protected 2-deoxy-sugar | Silylated Adenine | SnCl₄ | 1,2-Dichloroethane | 12-24 h | RT | 50-70 |
Protocol 3: Deprotection of Protected this compound
This final step removes the protecting groups to yield the target molecule.[3]
Materials:
-
Protected this compound
-
Sodium methoxide (NaOMe) in methanol
-
Methanol
-
Ammonium chloride (NH₄Cl) solution
-
Dowex-H⁺ resin
Procedure:
-
Dissolve the protected this compound in anhydrous methanol.
-
Add a solution of sodium methoxide in methanol. Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.
-
Neutralize the reaction mixture with a saturated aqueous solution of NH₄Cl or by adding Dowex-H⁺ resin until the pH is neutral.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent such as water or ethanol, or by silica gel chromatography.
Quantitative Data Summary (Zemplén Deacetylation):
| Protected Nucleoside | Reagent | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Acyl-protected nucleoside | Sodium methoxide | Methanol | 2-4 h | RT | >90 | [3] |
Experimental Workflow Diagram
The following diagram illustrates the sequential steps involved in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Applications of 2'-Deoxy-L-adenosine in hepatitis B virus research.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
2'-Deoxy-L-adenosine (L-dA) has emerged as a potent and selective inhibitor of Hepatitis B Virus (HBV) replication, showing significant promise in preclinical studies. As an L-nucleoside analog, it represents a class of "unnatural" nucleosides with distinct antiviral properties. L-dA is a valuable tool for researchers studying HBV replication, developing novel antiviral therapies, and investigating the mechanisms of action of nucleoside analogs. Its high specificity for hepadnaviruses minimizes off-target effects, making it a clean probe for dissecting viral-specific processes.
The primary application of this compound in HBV research lies in its ability to specifically inhibit the viral polymerase.[1] Following cellular uptake, L-dA is phosphorylated to its active triphosphate form, this compound triphosphate (L-dATP). This active metabolite then competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the nascent viral DNA chain during reverse transcription of the pregenomic RNA. The incorporation of L-dATP leads to chain termination, thus halting viral DNA synthesis. A critical feature for its specific anti-HBV activity is the presence of a 3'-hydroxyl group on the L-deoxyribose sugar moiety.[1] Unlike many other nucleoside analogs, L-dA does not significantly inhibit human DNA polymerases (α, β, and γ) or mitochondrial DNA synthesis, indicating a favorable safety profile.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related L-nucleoside analogs in the context of HBV research.
Table 1: In Vitro Anti-HBV Activity of L-Nucleoside Analogs
| Compound | Cell Line | Parameter | Value (μM) | Reference |
| β-L-D4A | 2.2.15 | ED50 | 0.2 | |
| 9-(2-deoxy-2-fluoro-β-L-arabinofuranosyl)adenine | HepG2 2.2.15 | EC50 | 1.5 | [3] |
| 9-(2-deoxy-2-fluoro-β-L-arabinofuranosyl)hypoxanthine | HepG2 2.2.15 | EC50 | 8 | [3] |
Note: Specific EC50/IC50 values for this compound were not found in the reviewed literature. The data for related compounds are provided for comparative purposes.
Table 2: In Vivo Efficacy of this compound in the Woodchuck Model of Chronic HBV Infection
| Dosage | Duration | Route of Administration | Viral Load Reduction (genome equivalents/mL serum) | Toxicity | Reference |
| Not Specified | Not Specified | Oral | Up to 10⁸ | No drug-related toxicity observed | [1][2] |
Note: While the magnitude of viral load reduction is reported, specific details on dosage and duration of treatment for this compound in the woodchuck model were not available in the reviewed literature.
Experimental Protocols
Protocol 1: Determination of In Vitro Anti-HBV Activity using a Cell-Based Assay
This protocol describes a general method for evaluating the antiviral activity of this compound against HBV in a cell culture system, such as the HepG2 2.2.15 cell line, which constitutively produces HBV particles.
Materials:
-
HepG2 2.2.15 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
96-well cell culture plates
-
Reagents for DNA extraction
-
Reagents for quantitative PCR (qPCR) specific for HBV DNA
Procedure:
-
Cell Seeding: Seed HepG2 2.2.15 cells in 96-well plates at a density that allows for logarithmic growth during the experiment.
-
Compound Treatment: The following day, treat the cells with serial dilutions of this compound. Include a no-drug control and a positive control (e.g., Lamivudine).
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period of 6-9 days. Replace the culture medium with fresh medium containing the respective drug concentrations every 3 days.
-
Harvesting Supernatant: After the incubation period, collect the cell culture supernatant.
-
Viral DNA Extraction: Extract HBV DNA from the supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.
-
qPCR Analysis: Quantify the amount of extracellular HBV DNA using a validated qPCR assay targeting a specific region of the HBV genome.
-
Data Analysis: Determine the 50% effective concentration (EC50), which is the concentration of the compound that inhibits HBV DNA replication by 50% compared to the no-drug control.
Protocol 2: Assessment of Cytotoxicity using MTT Assay
This protocol outlines the procedure for determining the cytotoxicity of this compound in the host cells used for the antiviral assay.
Materials:
-
HepG2 2.2.15 cells (or other relevant cell line)
-
DMEM with 10% FBS and antibiotics
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with the same serial dilutions of this compound as used in the antiviral assay. Include a cell-only control (no drug).
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
MTT Addition: At the end of the incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control. The selectivity index (SI) can then be calculated as CC50/EC50.
Protocol 3: Analysis of Intracellular HBV DNA Replicative Intermediates by Southern Blot
This protocol provides a method to analyze the effect of this compound on the intracellular forms of HBV DNA.
Materials:
-
HBV-producing cells treated with this compound
-
Lysis buffer (e.g., Hirt lysis buffer)
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Agarose gel electrophoresis system
-
Nylon membrane
-
UV crosslinker
-
Hybridization buffer
-
³²P-labeled HBV DNA probe
-
Phosphorimager system
Procedure:
-
Cell Lysis: Lyse the treated and control cells to extract total intracellular DNA.
-
Protein Digestion and DNA Extraction: Treat the lysate with Proteinase K, followed by phenol:chloroform extraction and ethanol precipitation to purify the DNA.
-
Agarose Gel Electrophoresis: Separate the different forms of HBV DNA (relaxed circular, double-stranded linear, and single-stranded) on an agarose gel.
-
Southern Transfer: Transfer the DNA from the gel to a nylon membrane.
-
UV Crosslinking: Crosslink the DNA to the membrane using a UV crosslinker.
-
Hybridization: Hybridize the membrane with a ³²P-labeled HBV-specific DNA probe.
-
Visualization: Wash the membrane to remove unbound probe and visualize the HBV DNA bands using a phosphorimager.
-
Analysis: Compare the intensity of the bands corresponding to HBV DNA replicative intermediates in the drug-treated samples to the untreated control to assess the inhibitory effect of this compound.
Visualizations
Caption: Mechanism of HBV inhibition by this compound.
Caption: Workflow for in vitro evaluation of this compound.
Caption: Structure-Activity Relationship of this compound.
References
Application Notes and Protocols for the Incorporation of 2'-Deoxy-L-adenosine into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural nucleotides into oligonucleotides is a powerful strategy for enhancing their therapeutic and diagnostic potential. 2'-Deoxy-L-adenosine, the L-enantiomer of the naturally occurring 2'-deoxy-D-adenosine, offers unique properties due to its mirror-image stereochemistry. Oligonucleotides containing L-nucleotides, known as L-DNA, exhibit remarkable resistance to degradation by nucleases, which are ubiquitous in biological systems and rapidly degrade natural D-DNA.[1][2] This enhanced stability significantly prolongs their in vivo half-life, a critical attribute for therapeutic applications.
Furthermore, L-DNA does not hybridize with natural D-DNA or RNA, preventing off-target interactions with the host genome and transcriptome.[2] This orthogonality makes L-DNA an ideal building block for applications requiring high specificity, such as aptamers (Spiegelmers) and diagnostic probes. This document provides detailed application notes and protocols for the chemical synthesis, analysis, and application of oligonucleotides containing this compound.
Key Properties and Applications
The unique characteristics of L-DNA give rise to a range of applications in research and drug development:
-
Therapeutic Aptamers (Spiegelmers): L-aptamers, also known as Spiegelmers (from the German word for mirror), are L-oligonucleotides that can bind with high affinity and specificity to a target molecule. They are generated through an in vitro selection process called SELEX (Systematic Evolution of Ligands by Exponential Enrichment) against a mirror-image version of the target.[3] The resulting L-aptamer retains the ability to bind to the natural target but is resistant to nuclease degradation, making it an excellent candidate for therapeutic intervention.[3]
-
Targeted Drug Delivery: L-DNA aptamers can be conjugated to therapeutic agents, such as small molecules, siRNAs, or toxins, to facilitate their targeted delivery to specific cells or tissues. This approach enhances the therapeutic efficacy while minimizing off-target side effects.
-
Molecular Diagnostics: The high stability and low non-specific binding of L-DNA make it a valuable component in diagnostic assays. L-DNA probes can be used for the detection of specific biomarkers with high sensitivity and specificity.
-
Nanotechnology: The predictable self-assembly properties of DNA can be extended to L-DNA, allowing for the construction of nuclease-resistant nanostructures for various applications, including drug delivery and biosensing.[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to the incorporation and properties of L-DNA oligonucleotides.
Table 1: Nuclease Resistance of L-DNA Oligonucleotides
| Oligonucleotide Type | Matrix | Half-life | Reference |
| L-DNA aptamer | Human Serum | No degradation observed after 7 days | [1] |
| L-DNA nanostructures | Serum | Resistant to exonuclease degradation for up to 24 hours | [1] |
| D-DNA aptamer | Human Serum | 33 hours | [1] |
| D-DNA aptamer | Calf Serum | 2.5 hours | [1] |
| Unmodified D-DNA | Plasma | ~5 minutes | [4] |
Table 2: Thermal Stability of Oligonucleotides Containing L-Nucleotides (Illustrative)
| Oligonucleotide Sequence (and Modification) | Melting Temperature (Tm) | Conditions | Reference |
| D-DNA duplex | Varies by sequence and salt concentration | Standard buffer | [5][6] |
| LNA/DNA hybrid duplex | Increased Tm compared to D-DNA duplex | Standard buffer | [7] |
| L-DNA/L-DNA duplex | Comparable to corresponding D-DNA/D-DNA duplex | Standard buffer | [2] |
Note: Specific Tm values are highly dependent on the sequence, length, and buffer conditions. The stability of L-DNA duplexes is generally comparable to their D-DNA counterparts.
Table 3: Synthesis Coupling Efficiency
| Phosphoramidite Type | Average Coupling Efficiency | Reference |
| Standard D-deoxyadenosine phosphoramidite | >99% | [5] |
| This compound phosphoramidite | High (expected to be similar to D-enantiomer) | General knowledge from synthesis providers |
| Modified phosphoramidites | Can be lower (e.g., 90%) depending on the modification | [8] |
Experimental Protocols
Protocol 1: Solid-Phase Chemical Synthesis of Oligonucleotides Containing this compound
This protocol outlines the standard phosphoramidite method for the automated solid-phase synthesis of oligonucleotides, which can be adapted for the incorporation of this compound.[9][10]
Materials:
-
DNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside (D- or L-)
-
This compound phosphoramidite and other required D- or L-nucleoside phosphoramidites
-
Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole, ETT)
-
Capping solution (e.g., acetic anhydride and N-methylimidazole)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)
Procedure:
-
Synthesis Setup:
-
Install the appropriate phosphoramidites, solid support, and reagents on the DNA synthesizer.
-
Program the desired oligonucleotide sequence, specifying the position(s) for the incorporation of this compound.
-
-
Synthesis Cycle (repeated for each nucleotide addition):
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. The amount of released DMT cation, which is colored, can be measured to monitor coupling efficiency.[10]
-
Coupling: The this compound phosphoramidite (or other phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[7]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solution to prevent the formation of deletion mutants in subsequent cycles.[5][10]
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.[7]
-
-
Cleavage and Deprotection:
-
After the final synthesis cycle, the oligonucleotide is cleaved from the CPG solid support using concentrated ammonium hydroxide.
-
The protecting groups on the nucleobases and the phosphate backbone are removed by heating the oligonucleotide in the ammonium hydroxide solution.
-
-
Purification: The crude oligonucleotide solution is purified to remove truncated sequences and other impurities. See Protocol 2 for details.
Protocol 2: Purification and Analysis of L-DNA Containing Oligonucleotides
A. Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) [11][12]
Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A.
-
HPLC Separation:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B.
-
Inject the sample onto the column.
-
Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. The hydrophobic DMT-on full-length product will elute later than the DMT-off failure sequences.
-
Monitor the elution profile at 260 nm.
-
-
Fraction Collection: Collect the peak corresponding to the full-length DMT-on oligonucleotide.
-
Detritylation: Treat the collected fraction with 80% acetic acid to remove the DMT group.
-
Desalting: Desalt the oligonucleotide using a desalting column or by ethanol precipitation.
-
Lyophilization: Lyophilize the purified oligonucleotide to obtain a dry powder.
B. Analysis by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry [13][14][15]
Materials:
-
MALDI-TOF mass spectrometer
-
MALDI target plate
-
Matrix solution (e.g., 3-hydroxypicolinic acid, 3-HPA)
-
Purified oligonucleotide sample
Procedure:
-
Sample Preparation: Mix the purified oligonucleotide solution with the matrix solution.
-
Spotting: Spot a small volume of the mixture onto the MALDI target plate and allow it to air dry.
-
Data Acquisition:
-
Insert the target plate into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mode (typically negative ion mode for oligonucleotides).
-
-
Data Analysis: Determine the molecular weight of the oligonucleotide from the mass spectrum and compare it to the theoretical mass to confirm the identity of the product.
Protocol 3: Nuclease Degradation Assay[18][19]
This protocol allows for the quantitative assessment of the stability of L-DNA containing oligonucleotides in the presence of nucleases.
Materials:
-
L-DNA containing oligonucleotide and a D-DNA control of the same sequence
-
Nuclease (e.g., DNase I or snake venom phosphodiesterase) or human serum
-
Reaction buffer appropriate for the nuclease
-
Heating block or incubator
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Gel staining solution (e.g., SYBR Gold)
-
Gel imaging system
Procedure:
-
Reaction Setup:
-
Prepare reaction mixtures containing the oligonucleotide (L-DNA or D-DNA), nuclease reaction buffer, and the nuclease or serum.
-
Set up a series of reactions for different time points (e.g., 0, 1, 4, 8, 24 hours).
-
-
Incubation: Incubate the reactions at 37°C.
-
Reaction Quenching: At each time point, stop the reaction by adding a stop solution (e.g., EDTA) and placing the sample on ice.
-
PAGE Analysis:
-
Load the samples from each time point onto a polyacrylamide gel.
-
Run the gel to separate the intact oligonucleotide from degraded fragments.
-
-
Visualization and Quantification:
-
Stain the gel with a fluorescent dye and visualize it using a gel imaging system.
-
Quantify the intensity of the band corresponding to the intact oligonucleotide at each time point.
-
-
Data Analysis: Plot the percentage of intact oligonucleotide versus time to determine the degradation kinetics and calculate the half-life.
Protocol 4: In Vitro Selection of L-DNA Aptamers (Spiegelmers) - SELEX[3][20][21]
This protocol provides a general workflow for the selection of L-DNA aptamers.
Materials:
-
A randomized D-DNA library with fixed primer binding sites
-
The mirror-image (D-enantiomer) of the target molecule, immobilized on a solid support (e.g., magnetic beads)
-
Binding buffer
-
Wash buffer
-
Elution buffer
-
PCR reagents (including a thermostable DNA polymerase)
-
Primers for PCR amplification
Procedure:
-
Library Preparation: Synthesize a single-stranded D-DNA library with a central randomized region.
-
Binding: Incubate the D-DNA library with the immobilized D-target in the binding buffer to allow for binding.
-
Partitioning: Wash the solid support with wash buffer to remove unbound DNA sequences.
-
Elution: Elute the bound D-DNA sequences from the target.
-
Amplification: Amplify the eluted D-DNA sequences by PCR.
-
Strand Separation: Separate the dsDNA PCR product to generate a new single-stranded D-DNA pool for the next round of selection.
-
Iterative Rounds: Repeat steps 2-6 for multiple rounds (typically 8-15 rounds) with increasing selection stringency (e.g., by decreasing the target concentration or increasing the wash stringency) to enrich for high-affinity binders.
-
Sequencing and Analysis: After the final round, clone and sequence the enriched D-DNA pool to identify individual aptamer sequences.
-
L-Aptamer Synthesis: Synthesize the identified aptamer sequences using L-deoxyribonucleoside phosphoramidites (including this compound). The resulting L-DNA aptamer (Spiegelmer) will bind to the natural L-target.
Visualization of Key Processes
Chemical Synthesis Workflow
Caption: Automated solid-phase synthesis cycle for incorporating this compound.
Spiegelmer (L-Aptamer) Generation Workflow
Caption: Workflow for generating L-DNA aptamers (Spiegelmers) using SELEX.
Targeted Drug Delivery using L-Aptamers
Caption: Mechanism of L-aptamer mediated targeted drug delivery.
Conclusion
The incorporation of this compound into oligonucleotides provides a robust platform for the development of novel therapeutics and diagnostics. The inherent resistance of L-DNA to nuclease degradation and its orthogonal binding properties offer significant advantages over natural D-oligonucleotides. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to harness the potential of L-DNA technology. Further research into the enzymatic incorporation of L-nucleotides and the exploration of new applications will continue to expand the utility of this exciting class of modified oligonucleotides.
References
- 1. The clinical potential of l -oligonucleotides: challenges and opportunities - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05157B [pubs.rsc.org]
- 2. biomers.net | L-DNA - biomers.net Oligonucleotides [biomers.net]
- 3. blog.alphalifetech.com [blog.alphalifetech.com]
- 4. Pharmacokinetics of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sg.idtdna.com [sg.idtdna.com]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 8. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. atdbio.com [atdbio.com]
- 11. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. labcluster.com [labcluster.com]
- 13. simultof.com [simultof.com]
- 14. MALDI Oligonucleotide Sample Preparation | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. Optimization of MALDI Matrices and Their Preparation for the MALDI‐TOF MS Analysis of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2'-Deoxy-L-adenosine as a Chain Terminator in Polymerase Chain Reaction Assays
References
- 1. What does each component in chain termination PCR do? | AAT Bioquest [aatbio.com]
- 2. Analysis of 2-chloro-2'-deoxyadenosine incorporation into cellular DNA by quantitative polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mybiosource.com [mybiosource.com]
- 5. neb.com [neb.com]
- 6. neb.com [neb.com]
Application Notes and Protocols for Testing 2'-Deoxy-L-adenosine Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxy-L-adenosine is a nucleoside analog that has demonstrated significant potential as a selective antiviral agent, particularly against Hepatitis B Virus (HBV). As an L-nucleoside, it represents an enantiomer of the naturally occurring D-nucleosides, a characteristic that can confer unique pharmacological properties, including resistance to degradation by host enzymes and a distinct mechanism of action. These application notes provide detailed protocols for the in vitro evaluation of the antiviral activity and cytotoxicity of this compound using established cell culture models.
Principle and Mechanism of Action
This compound exerts its antiviral effect through the targeted inhibition of viral DNA synthesis.[1] As a nucleoside analog, it is taken up by host cells and subsequently phosphorylated by cellular kinases to its active triphosphate form. This triphosphate analog then acts as a competitive inhibitor of the viral DNA polymerase (which also functions as a reverse transcriptase in the case of HBV).[1][2] Upon incorporation into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the sugar moiety of this compound leads to the termination of DNA chain elongation.[1][2] This targeted disruption of viral replication, coupled with a low affinity for human DNA polymerases, forms the basis of its selective antiviral activity.[2][3]
Data Presentation: Antiviral Activity and Cytotoxicity
The antiviral efficacy and cytotoxic potential of nucleoside analogs are critical parameters in drug development. The following table summarizes representative data for a closely related this compound analog against Hepatitis B Virus in the HepG2 2.2.15 cell line.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| 2'-deoxy-2'-fluoro-β-L-arabinofuranosyl adenine | Hepatitis B Virus (HBV) | HepG2 2.2.15 | 1.5[4] | >200[4] | >133 |
EC50 (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%. CC50 (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of uninfected cells by 50%. SI (Selectivity Index): A measure of the compound's therapeutic window.
Experimental Protocols
Cell Culture: Maintenance of HepG2 2.2.15 Cells
The HepG2 2.2.15 cell line is a human hepatoblastoma cell line that is stably transfected with the HBV genome and constitutively secretes infectious viral particles.[5]
Materials:
-
HepG2 2.2.15 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Geneticin)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Culture HepG2 2.2.15 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 200 µg/mL G418.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 3-4 days or when they reach 80-90% confluency.
-
To subculture, wash the cell monolayer with PBS, and then add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend them in fresh medium for plating into new flasks.
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
HepG2 2.2.15 cells
-
Complete growth medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed HepG2 2.2.15 cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (no cells) as a blank and wells with cells and medium without the compound as a negative control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the CC50 value.
Antiviral Activity Assay: HBV DNA Quantification by qPCR
This protocol measures the amount of HBV DNA in the supernatant of infected cells to determine the inhibitory effect of the compound.
Materials:
-
HepG2 2.2.15 cells
-
Complete growth medium
-
This compound
-
24-well cell culture plates
-
DNA extraction kit for viral DNA
-
HBV-specific primers and probe for qPCR
-
qPCR master mix
-
Real-time PCR instrument
Protocol:
-
Seed HepG2 2.2.15 cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound. Include an untreated virus control.
-
Incubate the plates for 6 days, changing the medium and reapplying the compound every 2 days.
-
On day 6, collect the cell culture supernatant.
-
Extract viral DNA from the supernatant using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Perform qPCR using HBV-specific primers and probe to quantify the HBV DNA copy number.
-
Calculate the percentage of viral replication inhibition for each compound concentration compared to the untreated control and determine the EC50 value.
Antiviral Activity Assay: Focus-Forming Assay (FFA)
Since HBV is generally non-cytopathic in cell culture, a focus-forming assay can be used to quantify infectious virus particles by immunostaining for a viral antigen.
Materials:
-
HepG2-NTCP cells (or other HBV-susceptible cell lines)
-
HBV inoculum
-
This compound
-
96-well plates
-
Cold methanol or 4% paraformaldehyde for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: mouse anti-HBV core antigen (HBcAg)
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Substrate for HRP (e.g., TMB)
-
Microscope or automated plate reader
Protocol:
-
Seed HepG2-NTCP cells in a 96-well plate and grow to confluency.
-
Pre-incubate the HBV inoculum with serial dilutions of this compound for 1 hour at 37°C.
-
Infect the cell monolayer with the virus-compound mixture and incubate for 16-24 hours.
-
Remove the inoculum and add fresh medium containing the corresponding concentration of the compound.
-
Incubate for an additional 5-7 days.
-
Fix the cells with cold methanol or paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary anti-HBcAg antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Add the HRP substrate and allow color to develop.
-
Count the number of foci (clusters of stained cells) in each well.
-
Calculate the percentage of inhibition of focus formation and determine the EC50 value.
Visualizations
Caption: Experimental workflow for evaluating the antiviral activity of this compound.
Caption: Mechanism of action of this compound as a chain terminator.
References
- 1. Production and Purification of Cell Culture–generated Hepatitis B Virus by Transient Transfection and Density Gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral l-Nucleosides Specific for Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a cellular high-content, immunofluorescent HBV core assay to identify novel capsid assembly modulators that induce the formation of aberrant HBV core structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-hepatitis B virus activity of 9-(2-deoxy-2-fluoro-beta-L-arabinofuranosyl) purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascletis.com [ascletis.com]
Application Notes and Protocols for the Enzymatic Synthesis of 2'-Deoxy-L-adenosine triphosphate (L-dATP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxy-L-adenosine triphosphate (L-dATP) is the L-enantiomer of the naturally occurring 2'-deoxyadenosine triphosphate (dATP), a fundamental building block of DNA. Due to their unnatural stereochemistry, L-nucleoside analogs are often resistant to degradation by cellular enzymes and can act as chain terminators in DNA synthesis, making them potent antiviral and anticancer agents. The enzymatic synthesis of L-dATP offers a highly specific and efficient alternative to chemical methods, which often involve complex protection and deprotection steps and can result in low yields. This document provides detailed protocols and data for the enzymatic synthesis of L-dATP, leveraging a multi-enzyme cascade.
Principle of Synthesis
The enzymatic synthesis of L-dATP from its precursor, this compound, is typically achieved through a three-step phosphorylation cascade. This biomimetic approach utilizes a series of kinases to sequentially add phosphate groups to the 5' position of the L-nucleoside. The process is driven by the hydrolysis of a phosphate donor, typically adenosine triphosphate (ATP), and can be made more efficient by incorporating an ATP regeneration system.
The key enzymatic steps are:
-
Monophosphorylation: A deoxynucleoside kinase (dNK) catalyzes the transfer of the γ-phosphate from ATP to the 5'-hydroxyl group of this compound, forming this compound monophosphate (L-dAMP). Several human deoxynucleoside kinases, such as deoxycytidine kinase (dCK), mitochondrial thymidine kinase 2 (TK2), and deoxyguanosine kinase (dGK), have demonstrated relaxed stereoselectivity and can phosphorylate L-nucleosides.[1][2] dCK, in particular, has been shown to activate both β-D and β-L enantiomers of deoxyadenosine with similar efficiency.[1]
-
Diphosphorylation: A nucleoside monophosphate kinase (NMPK), such as adenylate kinase, then converts L-dAMP to this compound diphosphate (L-dADP).
-
Triphosphorylation: Finally, a nucleoside diphosphate kinase (NDPK) catalyzes the formation of L-dATP from L-dADP.[3]
To drive the reaction towards product formation, an ATP regeneration system, for example, using acetate kinase and acetyl phosphate, is often coupled to the synthesis.[3]
Applications in Drug Development
L-nucleoside triphosphates are crucial in the development of therapeutic nucleoside analogs. As the biologically active form of these drugs, they act as substrates for viral or cellular DNA polymerases. Their incorporation into a growing DNA chain leads to termination of replication, which is the mechanism of action for many antiviral drugs. The enzymatic synthesis of L-dATP is therefore a vital tool for:
-
Preclinical studies: Providing high-purity L-dATP for in vitro assays to determine the efficacy and mechanism of action of L-nucleoside analog prodrugs.
-
Structural biology: Enabling co-crystallization studies of L-dATP with target polymerases to understand the structural basis of their inhibitory activity.
-
Diagnostic assays: Developing sensitive assays for measuring the intracellular conversion of L-nucleoside analogs to their active triphosphate form.
Data Presentation
The following tables summarize quantitative data from enzymatic synthesis of dNTPs, which can serve as a reference for optimizing L-dATP synthesis.
Table 1: Reaction Conditions for dNTP Synthesis using a Whole-Cell Biocatalyst
| Parameter | Optimized Value | Reference |
| Substrate Concentration | 5 mmol/L | [3] |
| Biocatalyst | Recombinant E. coli displaying nucleotide and acetate kinases | [3] |
| ATP Regeneration System | Acetate kinase with acetyl phosphate | [3] |
| Temperature | 37 °C | [3] |
| pH | Not specified | [3] |
Table 2: Conversion Yields of various (d)NTPs
| Product | Conversion Rate (%) | Reference |
| dATP | 96 | [3] |
| dCTP | 93 | [3] |
| dTTP | 91 | [3] |
| CTP | 96 | [3] |
| UTP | 80 | [3] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of L-dATP
This protocol describes a one-pot enzymatic synthesis of L-dATP from this compound using a three-kinase system coupled with an ATP regeneration system.
Materials:
-
This compound
-
Human deoxycytidine kinase (dCK), recombinant
-
Adenylate kinase (from E. coli)
-
Nucleoside diphosphate kinase (NDPK, from E. coli)
-
Acetate kinase (AcK, from E. coli)
-
ATP, sodium salt
-
Acetyl phosphate, lithium salt
-
Tris-HCl buffer (1 M, pH 7.5)
-
MgCl₂ (1 M)
-
KCl (1 M)
-
Dithiothreitol (DTT, 1 M)
-
Nuclease-free water
Reaction Mixture (1 mL total volume):
| Component | Final Concentration |
| Tris-HCl, pH 7.5 | 50 mM |
| MgCl₂ | 10 mM |
| KCl | 20 mM |
| DTT | 2 mM |
| This compound | 10 mM |
| ATP | 2 mM |
| Acetyl phosphate | 50 mM |
| dCK | 5-10 U |
| Adenylate kinase | 10 U |
| NDPK | 10 U |
| Acetate kinase | 20 U |
Procedure:
-
Prepare the reaction mixture by adding the components in the order listed to a microcentrifuge tube on ice. Add the enzymes last.
-
Incubate the reaction mixture at 37°C.
-
Monitor the reaction progress by taking aliquots (e.g., 50 µL) at various time points (e.g., 2, 4, 8, 12, and 24 hours).
-
To stop the reaction in the aliquots, heat them at 95°C for 5 minutes.
-
Analyze the formation of L-dAMP, L-dADP, and L-dATP by anion-exchange HPLC (see Protocol 2).
-
Once the reaction has reached completion (or the desired conversion), terminate the entire reaction by heating at 95°C for 5 minutes.
-
Centrifuge the mixture at high speed to pellet the denatured enzymes.
-
Collect the supernatant containing L-dATP for purification.
Protocol 2: Purification of L-dATP by Anion-Exchange HPLC
This protocol is for the purification of L-dATP from the reaction mixture.
Materials and Equipment:
-
HPLC system with a UV detector
-
Anion-exchange column (e.g., a strong anion-exchange, SAX, column)
-
Mobile Phase A: 50 mM Ammonium bicarbonate, pH 8.5
-
Mobile Phase B: 1 M Ammonium bicarbonate, pH 8.5
-
0.45 µm filters
Procedure:
-
Filter the supernatant from the synthesis reaction through a 0.45 µm filter.
-
Equilibrate the anion-exchange column with Mobile Phase A.
-
Inject the filtered sample onto the column.
-
Elute the nucleotides using a linear gradient of Mobile Phase B. A suggested gradient is:
-
0-5 min: 0% B
-
5-35 min: 0-100% B
-
35-40 min: 100% B
-
40-45 min: 100-0% B
-
45-50 min: 0% B
-
-
Monitor the elution profile at 259 nm. The nucleotides will elute in order of increasing negative charge: L-dAMP, L-dADP, then L-dATP.
-
Collect the fractions corresponding to the L-dATP peak.
-
Lyophilize the collected fractions to remove the volatile ammonium bicarbonate buffer.
-
Re-dissolve the purified L-dATP in nuclease-free water and determine its concentration by UV spectroscopy (extinction coefficient for dATP at 259 nm is 15.4 x 10³ L·mol⁻¹·cm⁻¹).
Visualizations
Caption: Enzymatic cascade for L-dATP synthesis with ATP regeneration.
Caption: Workflow for the synthesis and purification of L-dATP.
References
2'-Deoxy-L-adenosine as a tool for studying DNA polymerase fidelity.
Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The fidelity of DNA synthesis, a critical process for maintaining genomic integrity, is governed by the remarkable selectivity of DNA polymerases. These enzymes preferentially incorporate the correct deoxynucleoside triphosphate (dNTP) opposite a template strand, ensuring accurate replication of the genetic code. Errors in this process can lead to mutations and are implicated in various diseases, including cancer. Consequently, understanding the mechanisms that ensure high-fidelity DNA synthesis is of paramount importance in both basic research and therapeutic development.
2'-Deoxy-L-adenosine (L-dA), the enantiomer of the natural 2'-deoxy-D-adenosine, serves as a powerful chemical tool to investigate the stereoselectivity and fidelity of DNA polymerases. Due to their unnatural L-configuration, L-nucleoside analogs are generally poor substrates for DNA polymerases and can act as chain terminators upon incorporation, a principle famously exploited in Sanger sequencing and antiviral therapies. By studying the kinetics and efficiency of L-dA incorporation, researchers can gain valuable insights into the active site geometry, nucleotide selection mechanisms, and proofreading capabilities of different DNA polymerases. This application note provides a comprehensive overview, quantitative data, and detailed protocols for utilizing this compound triphosphate (L-dATP) in DNA polymerase fidelity studies.
Data Presentation
Table 1: Pre-Steady-State Kinetic Parameters for L-dCTP Incorporation by Human DNA Polymerase λ
| Nucleotide | Kd (μM) | kpol (s⁻¹) |
| D-dCTP | 0.8 ± 0.1 | 0.88 ± 0.02 |
| L-dCTP | 0.9 ± 0.1 | (6.1 ± 0.1) x 10⁻⁵ |
Data adapted from structural and kinetic studies on human DNA polymerase λ. The D-stereoselectivity of Pol λ is approximately 1.2 x 10⁴, primarily due to a significant reduction in the incorporation rate (kpol) for the L-nucleotide.[1]
Table 2: Steady-State Kinetic Parameters for Nucleotide Incorporation
| Polymerase | Template Base | Incoming Nucleotide | KM (μM) | kcat (s⁻¹) | kcat/KM (μM⁻¹s⁻¹) |
| Human Pol η | T | dATP | - | - | >1 |
| Human Pol η | T | L-dATP | Data not available | Data not available | Data not available |
| Vent DNA Pol | dA | dCTP | 74 | 65 | 0.88 |
| Vent DNA Pol | dA | ddCTP | 37 | 0.13 | 0.0035 |
| Vent DNA Pol | dA | L-dATP | Data not available | Data not available | Data not available |
This table illustrates typical kinetic parameters for natural (dNTP) and modified (ddNTP) nucleotides. The data for L-dATP is not currently available in the cited literature but would be determined using the protocols outlined below.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to study the fidelity of DNA polymerases using this compound triphosphate (L-dATP). These are generalized protocols that can be adapted for specific DNA polymerases and experimental setups.[2][3][4][5][6]
Protocol 1: Steady-State Kinetic Analysis of L-dATP Incorporation
This protocol determines the Michaelis-Menten kinetic parameters (KM and kcat) for the incorporation of a single L-dATP molecule.
Materials:
-
Purified DNA polymerase of interest
-
Primer-template DNA substrate (e.g., 5'-radiolabeled or fluorescently labeled primer annealed to a template strand with a known sequence)
-
Reaction Buffer specific to the DNA polymerase
-
Deoxynucleoside triphosphates (dNTPs): dCTP, dGTP, dTTP
-
This compound triphosphate (L-dATP)
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA, loading dyes)
-
Denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7-8 M urea)
-
TBE buffer
-
Phosphorimager or fluorescence scanner
Procedure:
-
Primer-Template Annealing: Anneal the labeled primer to the template DNA by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Reaction Setup:
-
Prepare a series of reaction tubes with varying concentrations of L-dATP. A typical range to test would be from 0.1 µM to 1000 µM, but this may need optimization based on the polymerase's activity.
-
Prepare a master mix containing the annealed primer-template DNA, reaction buffer, and the DNA polymerase at a concentration that results in less than 20% of the primer being extended to ensure single-hit kinetics.
-
Aliquot the master mix into the reaction tubes.
-
-
Initiation and Incubation:
-
Initiate the reactions by adding the different concentrations of L-dATP to each tube.
-
Incubate the reactions at the optimal temperature for the DNA polymerase for a fixed time (e.g., 5-30 minutes). The time should be optimized to ensure product formation is in the linear range.
-
-
Quenching: Stop the reactions by adding an equal volume of Stop Solution.
-
Denaturation: Heat the samples at 95°C for 5 minutes to denature the DNA.
-
Gel Electrophoresis:
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel at a constant high voltage until the desired separation of the primer and extended product is achieved.
-
-
Visualization and Quantification:
-
Visualize the gel using a phosphorimager or fluorescence scanner.
-
Quantify the intensity of the bands corresponding to the unextended primer and the L-dA-incorporated product.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction at each L-dATP concentration. V₀ is determined from the percentage of primer extended per unit of time.
-
Plot V₀ versus the concentration of L-dATP.
-
Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (KM + [S])) using non-linear regression analysis to determine the KM and Vmax.
-
Calculate kcat from the equation Vmax = kcat * [E], where [E] is the enzyme concentration.
-
Protocol 2: Pre-Steady-State Kinetic Analysis (Rapid Quench-Flow)
This protocol measures the rate of the first nucleotide incorporation event (kpol) and the dissociation constant (Kd) for L-dATP, providing a more detailed look at the catalytic cycle.[5][7][8]
Materials:
-
Rapid quench-flow instrument
-
Purified DNA polymerase (high concentration)
-
Primer-template DNA substrate
-
Reaction Buffer
-
L-dATP
-
Quench Solution (e.g., 0.5 M EDTA)
-
Denaturing polyacrylamide gel and electrophoresis apparatus
-
Phosphorimager or fluorescence scanner
Procedure:
-
Reaction Setup:
-
Prepare two syringes for the quench-flow instrument.
-
Syringe 1 (Enzyme-DNA complex): Pre-incubate a high concentration of the DNA polymerase with the labeled primer-template DNA in the reaction buffer. The enzyme concentration should be in excess of the DNA to ensure that the majority of the DNA is bound.
-
Syringe 2 (Substrate): Prepare a solution of L-dATP and MgCl₂ in the reaction buffer.
-
-
Rapid Quench Experiment:
-
Load the syringes into the instrument.
-
Initiate the reaction by rapidly mixing the contents of the two syringes.
-
Quench the reaction at various time points (ranging from milliseconds to seconds) by mixing with the Quench Solution.
-
-
Analysis of Products:
-
Analyze the quenched reaction products by denaturing polyacrylamide gel electrophoresis as described in Protocol 1.
-
Quantify the amount of product formed at each time point.
-
-
Data Analysis:
-
Plot the product concentration versus time.
-
The resulting curve should show a "burst" of product formation followed by a slower, linear steady-state phase.
-
Fit the data to a burst equation: [Product] = A(1 - e-kobst) + ksst, where A is the burst amplitude, kobs is the observed rate of the burst phase, and kss is the steady-state rate.
-
Repeat the experiment at various L-dATP concentrations.
-
Plot the observed burst rate (kobs) against the L-dATP concentration.
-
Fit this data to a hyperbola to determine the maximal rate of polymerization (kpol) and the apparent dissociation constant (Kd).
-
Protocol 3: DNA Polymerase Fidelity Assay (Gel-Based Chain Termination)
This assay qualitatively and semi-quantitatively assesses the ability of a DNA polymerase to incorporate L-dATP and its propensity to cause chain termination.
Materials:
-
Same as Protocol 1, with the addition of all four natural dNTPs and dideoxynucleoside triphosphates (ddNTPs) as controls.
Procedure:
-
Primer-Template Annealing: Prepare the labeled primer-template DNA as in Protocol 1.
-
Reaction Setup:
-
Prepare five reaction tubes.
-
Tube 1 (Control): All four natural dNTPs.
-
Tube 2 (ddATP control): All four natural dNTPs plus ddATP.
-
Tube 3 (L-dATP): All four natural dNTPs plus L-dATP. The concentration of L-dATP may need to be optimized to observe termination.
-
Tube 4 (L-dATP only): Only L-dATP (no other dNTPs).
-
Tube 5 (No dNTPs): Negative control.
-
To each tube, add the annealed primer-template, reaction buffer, and DNA polymerase.
-
-
Incubation and Termination:
-
Incubate the reactions at the optimal temperature for the polymerase for a set time (e.g., 15-30 minutes).
-
Stop the reactions with Stop Solution.
-
-
Analysis:
-
Analyze the reaction products by denaturing polyacrylamide gel electrophoresis.
-
-
Interpretation:
-
The control lane (Tube 1) should show full-length product.
-
The ddATP lane (Tube 2) will show a ladder of bands corresponding to termination at adenine positions.
-
The L-dATP lane (Tube 3) will show the extent to which L-dATP is incorporated and causes chain termination in the presence of its natural counterpart. A ladder of bands indicates termination.
-
The L-dATP only lane (Tube 4) will show if the polymerase can incorporate L-dATP in the absence of D-dATP and if subsequent extension is possible.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in studying DNA polymerase fidelity.
Caption: Mechanism of DNA polymerase discrimination against L-dATP.
Caption: Workflow for kinetic analysis of L-dATP incorporation.
Caption: Logical flow of a gel-based fidelity assay.
References
- 1. Structural basis for the binding and incorporation of nucleotide analogs with L-stereochemistry by human DNA polymerase λ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determining Steady-State Kinetics of DNA Polymerase Nucleotide Incorporation | Springer Nature Experiments [experiments.springernature.com]
- 3. Determining Steady-State Kinetics of DNA Polymerase Nucleotide Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steady-state kinetic analysis of DNA polymerase single-nucleotide incorporation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pre-steady state kinetic studies of the fidelity of nucleotide incorporation by yeast DNA polymerase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 34.237.233.138 [34.237.233.138]
- 8. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2'-Deoxy-L-adenosine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2'-Deoxy-L-adenosine is a nucleoside analog that, along with other L-nucleosides, has garnered significant interest in the pharmaceutical industry for its potential as an antiviral and anticancer agent. Unlike the naturally occurring D-nucleosides, L-isomers are often resistant to enzymatic degradation, leading to improved pharmacokinetic profiles. Accurate and robust analytical methods are crucial for the development and quality control of drugs containing this compound. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound. This document provides detailed application notes and protocols for the HPLC analysis of this compound, covering both chiral and reversed-phase separation methods.
1. Chiral HPLC Separation of this compound Enantiomers
The separation of this compound from its D-enantiomer is critical as the biological activity and toxicity can be enantiomer-specific. Chiral stationary phases (CSPs) are employed for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have proven effective for the resolution of nucleoside analog enantiomers.[1]
Experimental Protocol: Chiral HPLC
a. Sample Preparation:
-
Dissolve a precisely weighed amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
b. HPLC Conditions: A normal-phase method is often utilized for the chiral separation of nucleoside analogs.[1]
| Parameter | Condition |
| Column | Chiralcel OD-H (cellulose tris-3,5-dimethylphenylcarbamate) or Chiralpak AD (amylose tris-3,5-dimethylphenylcarbamate) |
| Mobile Phase | n-hexane/ethanol or n-hexane/2-propanol in various ratios (e.g., 90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
c. Data Analysis:
-
Identify the peaks corresponding to the L- and D-enantiomers based on their retention times. The elution order may vary depending on the specific chiral stationary phase used.
-
Calculate the resolution (Rs) between the enantiomeric peaks. A baseline separation with Rs > 1.5 is generally considered optimal.[1]
-
Quantify the enantiomeric purity by calculating the peak area percentage of each enantiomer.
2. Reversed-Phase HPLC Analysis of 2'-Deoxyadenosine
Reversed-phase HPLC is a widely used method for the analysis of nucleosides and their analogs in various matrices.[2][3] This method is suitable for quantifying 2'-Deoxyadenosine and separating it from other related compounds and impurities.
Experimental Protocol: Reversed-Phase HPLC
a. Sample Preparation:
-
For drug substance analysis, dissolve the sample in a suitable solvent (e.g., water, methanol, or mobile phase) to a known concentration.
-
For biological matrices, a sample extraction step (e.g., protein precipitation or solid-phase extraction) may be necessary.
-
Filter the final sample solution through a 0.45 µm syringe filter prior to injection.
b. HPLC Conditions:
| Parameter | Condition 1 | Condition 2 |
| Column | SUPELCOSIL™ LC-18-T, 15 cm x 4.6 mm, 3 µm | Amaze HD, 3.2 x 100 mm |
| Mobile Phase | [A] 0.1 M potassium phosphate, pH 7; [B] acetonitrile | MeCN/MeOH with 0.1% HCOOH and 0.01% AmFm[3] |
| Gradient | 0 to 2.5% B in 4 min, to 7.5% B in 2 min, to 0% B in 0.1 min, held at 0% B for 3.9 min | Isocratic or gradient |
| Flow Rate | 1.0 mL/min | 0.8 mL/min[3] |
| Column Temperature | 30 °C | Ambient |
| Detection | UV at 254 nm | UV at 275 nm[3] |
| Injection Volume | 20 µL | 1 µL[3] |
c. Method Validation Parameters: For quantitative analysis, method validation should be performed to assess linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
| Parameter | Typical Value |
| LOD | 0.2 µg/mL[4] |
| LOQ | 1.0 µg/mL[4] |
| **Linearity (R²) ** | > 0.999 |
| Accuracy (Recovery) | 94% - 103%[4] |
| Precision (RSD) | < 3%[4] |
Experimental Workflow
Caption: General workflow for the HPLC analysis of this compound.
Signaling Pathway Considerations
While this compound itself is a synthetic nucleoside analog, its mechanism of action often involves interaction with cellular pathways that handle natural nucleosides. For instance, as an antiviral, it may be phosphorylated by viral or cellular kinases to its active triphosphate form, which can then inhibit viral polymerases. When developing analytical methods for biological samples, it is important to consider the potential presence of these metabolites.
References
- 1. Diastereomeric resolution of nucleoside analogues, new potential antiviral agents, using high-performance liquid chromatography on polysaccharide-type chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. helixchrom.com [helixchrom.com]
- 3. helixchrom.com [helixchrom.com]
- 4. Determination of adenosine and cordycepin in cordyceps preparation by HPLC [iac.iacademic.info]
Application Notes and Protocols for Antiviral Screening of 2'-Deoxy-L-adenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxy-L-adenosine, an L-nucleoside analog, has demonstrated potent and selective antiviral activity, particularly against the Hepatitis B virus (HBV). Unlike its D-enantiomer counterpart that is a natural building block of DNA, L-nucleosides are not recognized by human DNA polymerases, leading to reduced cellular toxicity. This characteristic makes this compound and its analogs promising candidates for antiviral drug development. These application notes provide a comprehensive overview and detailed protocols for screening the antiviral efficacy of this compound against HBV using the established HepG2 2.2.15 cell line model.
Mechanism of Action
This compound exerts its antiviral effect by inhibiting the HBV DNA polymerase, a key enzyme in the viral replication cycle. Following cellular uptake, it is phosphorylated to its triphosphate form. This active metabolite then competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the nascent viral DNA strand. The incorporation of the L-nucleoside analog leads to chain termination, thereby halting viral DNA synthesis. The selectivity of this compound stems from its preferential recognition by the viral polymerase over host cellular DNA polymerases.
Diagram of the Proposed Mechanism of Action
Caption: Proposed mechanism of this compound's anti-HBV activity.
Quantitative Data Summary
The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound and its analogs against Hepatitis B Virus in the HepG2 2.2.15 cell line.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| β-L-2'-deoxyadenosine | HBV | HepG2 2.2.15 | Potent (specific value not cited, but comparable to analogs) | >100 (low cytotoxicity) | High | [1] |
| 9-(2-deoxy-2-fluoro-β-L-arabinofuranosyl)adenine | HBV | HepG2 2.2.15 | 1.5 | >200 | >133 | [2] |
| 4′-azido-2-amino-2′-deoxyadenosine (AAdA) | HBV | HepG2 2.2.15 | 0.0051 | >100 | >19600 | [3] |
| 4′-azido-2′-deoxyguanosine (AdG) | HBV | HepG2 2.2.15 | 0.0097 | >100 | >10300 | [3] |
Experimental Protocols
Cell Culture and Maintenance
The HepG2 2.2.15 cell line, a human hepatoblastoma cell line stably transfected with the HBV genome, is the standard model for in vitro anti-HBV drug screening[4][5].
-
Cell Line: HepG2 2.2.15 (RRID:CVCL_L855)[5]
-
Growth Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 200 µg/mL G418 (Geneticin) to maintain selection for the integrated HBV genome[6].
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2[6].
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
Antiviral Activity Assay
This protocol determines the 50% effective concentration (EC50) of this compound required to inhibit HBV replication.
Experimental Workflow
Caption: Workflow for determining the antiviral activity of this compound.
Detailed Protocol:
-
Cell Seeding: Seed HepG2 2.2.15 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of growth medium without G418[7]. Incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay medium (DMEM with 2% FBS).
-
Treatment: After 24 hours, remove the growth medium from the cell plates and add 100 µL of the prepared compound dilutions. Include a no-drug control (vehicle) and a positive control (e.g., Lamivudine).
-
Incubation: Incubate the plates for 6 to 9 days, changing the medium containing the test compound every 3 days[7].
-
Supernatant Harvest: After the incubation period, collect the cell culture supernatant for quantification of extracellular HBV DNA.
-
HBV DNA Quantification:
-
Option A: Quantitative PCR (qPCR)
-
DNA Extraction: Extract viral DNA from the supernatant using a commercial viral DNA extraction kit[8][9][10][11].
-
qPCR Reaction: Perform qPCR using primers and probes specific for a conserved region of the HBV genome[12]. Use a standard curve of a plasmid containing the HBV genome to quantify the viral DNA copy number.
-
-
Option B: Southern Blot Analysis
-
DNA Extraction: Extract HBV DNA from the supernatant[13][14].
-
Electrophoresis and Transfer: Separate the DNA fragments on an agarose gel and transfer them to a nylon membrane[1].
-
Hybridization: Hybridize the membrane with a radiolabeled HBV-specific DNA probe.
-
Detection: Detect the radioactive signal using autoradiography and quantify the band intensity.
-
-
-
Data Analysis: Calculate the percentage of viral replication inhibition for each compound concentration relative to the vehicle control. Determine the EC50 value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
This protocol determines the 50% cytotoxic concentration (CC50) of this compound.
Experimental Workflow
Caption: Workflow for determining the cytotoxicity of this compound.
Detailed Protocol (MTT Assay):
-
Cell Seeding: Seed HepG2 cells (the parental, non-HBV-transfected line) in a 96-well plate at a density of 1 x 10^4 cells/well[4][15]. Incubate for 24 hours.
-
Compound Treatment: Treat the cells with the same serial dilutions of this compound as used in the antiviral assay.
-
Incubation: Incubate for the same duration as the antiviral assay.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[15].
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration.
Selectivity Index
The Selectivity Index (SI) is a crucial parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as the ratio of the CC50 to the EC50 (SI = CC50 / EC50). A higher SI value indicates a greater window between the concentration at which the compound is effective against the virus and the concentration at which it is toxic to the host cells. Generally, an SI value greater than 10 is considered promising for further development.
References
- 1. ice-hbv.org [ice-hbv.org]
- 2. pure.eur.nl [pure.eur.nl]
- 3. Hepatoma cell line HepG2.2.15 demonstrates distinct biological features compared with parental HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellosaurus cell line Hep-G2/2.2.15 (CVCL_L855) [cellosaurus.org]
- 6. HBV Integration-mediated Cell Apoptosis in HepG2.2.15 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - Cytotoxicity (CC50) in HepG2 cells and IC50 values against S. mansoni and S. japonicum for high-efficacy compounds. - figshare - Figshare [figshare.com]
- 8. mdpi.com [mdpi.com]
- 9. genomica.uaslp.mx [genomica.uaslp.mx]
- 10. researchgate.net [researchgate.net]
- 11. Rapid quantification of hepatitis B virus DNA by real-time PCR using efficient TaqMan probe and extraction of virus DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A PCR assay to quantify patterns of HBV transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ice-hbv.org [ice-hbv.org]
- 14. A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apps.cuci.udg.mx [apps.cuci.udg.mx]
Application Notes and Protocols: 2'-Deoxy-L-adenosine in Structural Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxy-L-adenosine is the L-enantiomer of the naturally occurring 2'-deoxy-D-adenosine, a fundamental component of DNA. As a stereoisomer, it possesses identical physical and chemical properties to its natural counterpart but exhibits a mirror-image three-dimensional structure. This unique characteristic renders oligonucleotides incorporating this compound, known as L-DNA, resistant to degradation by nucleases, which are stereospecific for D-DNA.[1] This inherent stability has made this compound a valuable tool in various structural biology and biotechnological applications, including the development of therapeutic aptamers (Spiegelmers), diagnostic probes, and in the study of heterochiral DNA structures.
Applications in Structural Biology
The primary application of this compound in structural biology lies in its incorporation into synthetic oligonucleotides to confer resistance to enzymatic degradation, thereby enabling a range of studies that would be challenging with natural D-DNA.
-
Spiegelmers (L-aptamers): Spiegelmers are L-RNA or L-DNA aptamers that can bind to biological targets with high affinity and specificity. They are developed through an innovative mirror-image SELEX (Systematic Evolution of Ligands by Exponential Enrichment) process. Because they are composed of L-nucleic acids, Spiegelmers are not degraded by nucleases in biological systems, making them promising therapeutic agents.[1]
-
Molecular Beacons: These are hairpin-shaped oligonucleotide probes with a fluorophore and a quencher at opposite ends. When the beacon hybridizes to its target sequence, the hairpin opens, separating the fluorophore and quencher and resulting in a fluorescent signal. Incorporating L-DNA, including this compound, into the stem of a molecular beacon can enhance its stability and signal-to-noise ratio by preventing nuclease degradation.
-
Structural Studies of Heterochiral DNA: this compound is used to synthesize heterochiral DNA duplexes, which contain both D- and L-nucleotides. Structural analysis of these duplexes using techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the conformational dynamics and stability of DNA helices with altered chirality. These studies are crucial for understanding the fundamental principles of nucleic acid recognition and for the design of novel DNA-based nanomaterials.
Data Presentation
Thermal Stability of Heterochiral DNA Duplexes
The incorporation of an L-nucleotide, such as this compound, into a D-DNA duplex generally leads to a decrease in thermal stability. This destabilization is primarily due to unfavorable enthalpic effects at the junction between the D- and L-regions of the helix.
| Oligonucleotide Duplex Sequence (5'-3') | Modification | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) | Tm (°C) |
| d(CGAATA ATTCG) / d(CGAATT ATTCG) | Unmodified (D-DNA) | -78.3 | -224.2 | -11.8 | 48.2 |
| d(CGAATLAATTCG) / d(CGAAT T ATTCG) | L-Adenosine | -70.1 | -205.8 | -9.0 | 41.5 |
| d(CGTATA TACG) / d(CGTATT ATACG) | Unmodified (D-DNA) | -80.1 | -229.7 | -12.0 | 50.1 |
| d(CGTATLATACG) / d(CGTAT T ATACG) | L-Adenosine | -72.5 | -211.9 | -9.3 | 44.3 |
Data adapted from Kawakami, J., Tsujita, K., & Sugimoto, N. (2005). Thermodynamic analysis of duplex formation of the heterochiral DNA with L-deoxyadenosine. Analytical sciences, 21(2), 77-82.[2]
NMR Chemical Shifts of Deoxyadenosine
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H8 | 8.0 - 8.4 | C8: 139 - 141 |
| H2 | 7.6 - 8.0 | C2: 152 - 154 |
| H1' | 6.0 - 6.4 | C1': 83 - 87 |
| H2' | 2.5 - 2.9 | C2': 38 - 42 |
| H2'' | 2.2 - 2.6 | |
| H3' | 4.7 - 5.1 | C3': 75 - 79 |
| H4' | 4.0 - 4.4 | C4': 83 - 87 |
| H5' | 3.9 - 4.2 | C5': 61 - 65 |
| H5'' | 3.9 - 4.2 | |
| N6H₂ | 7.0 - 7.5 | C6: 155 - 157 |
| C4: 148 - 150 | ||
| C5: 118 - 120 |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Oligonucleotides Containing this compound
This protocol outlines the general steps for synthesizing an oligonucleotide containing a this compound residue using an automated DNA synthesizer.
Materials:
-
Controlled Pore Glass (CPG) solid support functionalized with the desired initial 3'-nucleoside.
-
Phosphoramidites of D-nucleosides (dA, dC, dG, dT).
-
This compound phosphoramidite.
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole).
-
Capping solution A (acetic anhydride/lutidine/THF) and B (N-methylimidazole/THF).
-
Oxidizing solution (iodine in THF/water/pyridine).
-
Deblocking solution (trichloroacetic acid in dichloromethane).
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide).
-
Anhydrous acetonitrile.
Procedure:
-
Synthesizer Preparation: Load the DNA synthesizer with the required reagents, phosphoramidites, and the CPG column.
-
Synthesis Cycle (repeated for each nucleotide): a. Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. b. Coupling: The this compound phosphoramidite (or a standard D-phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. c. Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants. d. Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.
-
Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group is removed.
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support, and all base and phosphate protecting groups are removed by incubation with the cleavage and deprotection solution at elevated temperature.
-
Purification: The crude oligonucleotide is purified using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).
-
Analysis: The purity and identity of the final product are confirmed by mass spectrometry and analytical HPLC.
Protocol 2: NMR Spectroscopy of a Heterochiral DNA Duplex
This protocol provides a general workflow for the structural analysis of a DNA duplex containing this compound using NMR spectroscopy.
Materials:
-
Purified and desalted heterochiral oligonucleotide and its complementary strand.
-
NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
D₂O (99.9%).
-
H₂O/D₂O (9:1) mixture.
-
NMR tubes.
Procedure:
-
Sample Preparation: Dissolve the oligonucleotide strands in the NMR buffer to the desired concentration (typically 0.1-1.0 mM). For experiments in D₂O, lyophilize the sample and redissolve in D₂O. For observing exchangeable protons, use the H₂O/D₂O mixture.
-
NMR Data Acquisition: Acquire a series of 1D and 2D NMR spectra at a constant temperature. Common experiments include:
-
1D ¹H NMR: To assess overall sample purity and folding.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
2D TOCSY (Total Correlation Spectroscopy): To identify protons that are scalar-coupled within the same sugar spin system.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
2D ¹H-³¹P HETCOR (Heteronuclear Correlation): To probe the backbone conformation.
-
-
Resonance Assignment:
-
Use the TOCSY spectra to identify the spin systems of the individual deoxyribose sugars.
-
Use the NOESY spectra to "walk" along the DNA backbone, sequentially connecting the base protons with the sugar protons of the same and preceding residues.
-
Assign the resonances of the this compound residue based on its unique position in the sequence and its NOE contacts.
-
-
Structure Calculation:
-
Extract distance restraints from the NOESY cross-peak intensities.
-
Extract dihedral angle restraints from the coupling constants measured in COSY-type experiments.
-
Use computational software (e.g., XPLOR-NIH, CYANA, AMBER) to calculate a family of 3D structures that are consistent with the experimental restraints.
-
-
Structure Validation: Assess the quality of the calculated structures using parameters such as the number of NOE violations, Ramachandran plots for the sugar puckers, and overall energy.
Protocol 3: X-ray Crystallography of a Heterochiral DNA Duplex
This protocol outlines the general steps for determining the crystal structure of a DNA duplex containing this compound.
Materials:
-
Highly purified (crystallography grade) heterochiral oligonucleotide and its complementary strand.
-
Crystallization screening kits.
-
Cryoprotectant solutions.
-
X-ray diffraction equipment (in-house or synchrotron source).
Procedure:
-
Crystallization Screening:
-
Prepare a concentrated solution of the DNA duplex (typically 1-10 mg/mL).
-
Use vapor diffusion methods (hanging drop or sitting drop) to screen a wide range of crystallization conditions (precipitants, pH, temperature, additives).
-
-
Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions to improve crystal size and quality.
-
Crystal Harvesting and Cryo-protection:
-
Carefully mount a suitable crystal in a nylon loop.
-
Briefly soak the crystal in a cryoprotectant solution to prevent ice formation during data collection at cryogenic temperatures.
-
Flash-cool the crystal in liquid nitrogen.
-
-
X-ray Diffraction Data Collection:
-
Mount the cryo-cooled crystal on the goniometer of the X-ray diffractometer.
-
Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.
-
-
Data Processing:
-
Integrate the diffraction spots to obtain their intensities.
-
Scale and merge the data from multiple images.
-
Determine the unit cell parameters and space group.
-
-
Structure Solution and Refinement:
-
Solve the phase problem using methods such as molecular replacement (using a standard B-form DNA model) or experimental phasing.
-
Build an initial model of the DNA duplex into the resulting electron density map.
-
Refine the atomic coordinates and B-factors of the model against the experimental diffraction data until the model converges and provides a good fit to the data.
-
-
Structure Validation and Deposition:
-
Validate the final structure using tools that check for geometric and stereochemical correctness.
-
Deposit the atomic coordinates and structure factors in the Protein Data Bank (PDB).
-
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2'-Deoxy-L-adenosine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2'-Deoxy-L-adenosine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two primary approaches for the synthesis of this compound are chemical synthesis and enzymatic synthesis. Chemical synthesis often involves the stereoselective glycosylation of a protected L-2-deoxyribose derivative with an adenine derivative. Enzymatic synthesis typically utilizes nucleoside phosphorylases to catalyze the transglycosylation reaction between a purine or pyrimidine deoxyribonucleoside donor and adenine.
Q2: What are the main challenges in the chemical synthesis of this compound?
A2: Key challenges include controlling the stereoselectivity of the glycosidic bond formation to obtain the desired β-anomer, the multi-step nature of the process involving protection and deprotection of functional groups, and the potential for low overall yields due to side reactions.[1] The poor solubility and nucleophilicity of nucleobases can also present difficulties.[2]
Q3: What are the advantages of enzymatic synthesis over chemical synthesis?
A3: Enzymatic synthesis offers several advantages, including high regio- and stereoselectivity, milder reaction conditions which minimize side reactions, and often a reduced number of protection and deprotection steps, leading to a more environmentally friendly and potentially higher-yielding process.[3]
Q4: How can I purify the final this compound product?
A4: Purification of this compound can be achieved through various chromatographic techniques. Reversed-phase high-performance liquid chromatography (HPLC) is a common and effective method.[4] Column chromatography using silica gel or other suitable stationary phases can also be employed. The choice of purification method will depend on the scale of the synthesis and the nature of the impurities.
Troubleshooting Guides
Chemical Synthesis: Low Yield in Glycosylation Reaction
| Potential Cause | Troubleshooting Steps |
| Poor activation of the sugar donor | - Ensure the Lewis acid used (e.g., TMSOTf, SnCl₄) is fresh and anhydrous. - Optimize the amount of Lewis acid used; an excess may lead to side reactions, while too little will result in incomplete activation. - Consider alternative activating agents based on the specific glycosyl donor. |
| Low nucleophilicity of the silylated adenine | - Ensure complete silylation of adenine using an appropriate silylating agent (e.g., HMDS, BSA). - Use a non-polar, aprotic solvent to enhance the nucleophilicity of the silylated base. - Optimize the reaction temperature; higher temperatures may be required but can also lead to anomerization or decomposition. |
| Suboptimal reaction conditions | - Screen different aprotic solvents (e.g., acetonitrile, dichloromethane, dichloroethane). - Optimize the reaction temperature and time. Monitor the reaction progress by TLC or HPLC to determine the optimal endpoint. - Ensure all reagents and glassware are scrupulously dry, as moisture can deactivate the Lewis acid and hydrolyze intermediates. |
| Formation of the undesired α-anomer | - The choice of protecting group at the C-2' position of the L-2-deoxyribose donor can influence stereoselectivity. A participating group can favor the formation of the β-anomer. - Optimize the Lewis acid and reaction temperature, as these can affect the anomeric ratio. - In some cases, anomerization of the product can occur; investigate purification techniques that can separate the α and β anomers. |
Enzymatic Synthesis: Low Conversion Rate
| Potential Cause | Troubleshooting Steps |
| Low enzyme activity | - Verify the activity of the nucleoside phosphorylase preparation. - Optimize the enzyme concentration in the reaction mixture. - Ensure the pH and temperature of the reaction buffer are optimal for the specific enzyme being used. Thermostable enzymes may require higher temperatures for optimal activity.[5] |
| Substrate inhibition | - High concentrations of either the donor or acceptor substrate can sometimes inhibit the enzyme. Determine the optimal substrate concentration range through kinetic studies. |
| Poor solubility of substrates | - Adenine has low solubility in aqueous buffers. Consider the use of co-solvents like DMSO to increase its solubility, but be aware that high concentrations of organic solvents can inhibit the enzyme.[4] - Optimize the reaction pH, as it can affect the solubility of the nucleobase. |
| Equilibrium limitation | - The transglycosylation reaction is reversible. To drive the reaction towards product formation, use a large excess of the acceptor base (adenine). - Consider using a coupled enzymatic system to remove one of the byproducts, thereby shifting the equilibrium. |
| Inappropriate donor nucleoside | - The choice of the deoxyribose donor can significantly impact the reaction efficiency. Experiment with different purine or pyrimidine 2'-deoxynucleosides (e.g., 2'-deoxyuridine, 2'-deoxyguanosine) to find the most effective donor for the specific nucleoside phosphorylase. |
Quantitative Data Presentation
Table 1: Comparison of Reported Yields for 2'-Deoxyadenosine Synthesis Methods
| Synthesis Method | Key Reagents/Enzyme | Substrate | Product | Reported Yield (%) | Reference |
| Chemical Synthesis | Di-n-butyltin oxide, p-toluenesulfonyl chloride, LiBH₄ | Adenosine | 2'-Deoxyadenosine | 81.2% (of 2'-O-tosyladenosine) | [6] |
| Enzymatic Synthesis | E. coli overexpressing nucleoside phosphorylases | Adenine, 2'-Deoxyuridine | 2'-Deoxyadenosine | ~96% conversion | [6] |
| Enzymatic Synthesis | Nucleoside 2'-deoxyribosyltransferase (LlNDT-2) | 2'-Deoxycytidine, Adenine | 2'-Deoxyadenosine | >90% | [5] |
Note: The yields reported are for the synthesis of the D-enantiomer or are not specified for the L-enantiomer. However, these provide a general comparison of the efficiency of the methods.
Experimental Protocols
Generalized Protocol for Chemical Synthesis of this compound (Vorbrüggen Glycosylation)
This protocol is a generalized procedure based on the Vorbrüggen glycosylation method and should be optimized for specific laboratory conditions and starting materials.
-
Preparation of the Glycosyl Donor: Start with a suitably protected L-2-deoxyribose derivative, for example, 1-O-acetyl-3,5-di-O-(p-toluoyl)-2-deoxy-L-erythro-pentofuranose.
-
Silylation of Adenine: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend adenine in anhydrous acetonitrile. Add a silylating agent such as N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS) and a catalytic amount of trimethylsilyl chloride (TMSCl). Heat the mixture to reflux until the adenine is completely dissolved and silylated.
-
Glycosylation Reaction: Cool the silylated adenine solution to 0°C. In a separate flame-dried flask, dissolve the protected L-2-deoxyribose donor in anhydrous acetonitrile. To this solution, add a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl₄) dropwise at 0°C.
-
Coupling: Transfer the cold solution of the activated sugar donor to the cold solution of silylated adenine via cannula. Allow the reaction to warm to room temperature and stir for the time determined by reaction monitoring (e.g., by TLC or HPLC), typically several hours.
-
Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude protected nucleoside in a solution of sodium methoxide in methanol to remove the toluoyl protecting groups. Stir at room temperature until the deprotection is complete (monitored by TLC or HPLC).
-
Purification: Neutralize the reaction mixture with an acidic resin or acetic acid and concentrate. Purify the crude this compound by silica gel column chromatography or reversed-phase HPLC to obtain the final product.
Generalized Protocol for Enzymatic Synthesis of this compound
This protocol is a generalized procedure and should be optimized based on the specific nucleoside phosphorylase and expression system used.
-
Enzyme Preparation: Use whole cells of a recombinant E. coli strain overexpressing a purine nucleoside phosphorylase (PNP) and a pyrimidine nucleoside phosphorylase (e.g., thymidine phosphorylase or uridine phosphorylase), or use a purified preparation of the enzyme(s).
-
Reaction Mixture Preparation: In a suitable reaction vessel, prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.0). Add the substrates: adenine (the acceptor base) and a 2'-deoxyribose donor (e.g., 2'-deoxyuridine or thymidine). The molar ratio of the donor to acceptor may need to be optimized, but an excess of the donor is often used.
-
Enzymatic Reaction: Add the enzyme preparation (whole cells or purified enzyme) to the reaction mixture. Incubate the reaction at the optimal temperature for the enzyme(s) (e.g., 37-60°C) with gentle agitation.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC to quantify the formation of this compound and the consumption of adenine.
-
Reaction Termination and Product Isolation: Once the reaction has reached completion (or equilibrium), terminate the reaction by heating the mixture to denature the enzymes (e.g., boiling for 10 minutes) if using whole cells or by adding a quenching agent if using purified enzymes. Centrifuge the mixture to remove the cells and denatured proteins.
-
Purification: The supernatant containing the product can be purified by methods such as filtration, and chromatography (e.g., ion exchange or reversed-phase HPLC) to isolate pure this compound.
Visualizations
Caption: Workflow for the chemical synthesis of this compound.
Caption: Enzymatic synthesis of this compound via transglycosylation.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Navigating the Clinical Development of 2'-Deoxy-L-adenosine: A Technical Support Center
For researchers, scientists, and drug development professionals engaged in the clinical development of 2'-Deoxy-L-adenosine, this technical support center provides essential troubleshooting guides and frequently asked questions (FAQs). This resource addresses potential challenges in experimental design and execution, drawing from existing knowledge of L-nucleoside analogs and related compounds.
Frequently Asked Questions (FAQs)
1. Preclinical Development
-
Q1: What are the primary mechanisms of action for this compound's anti-cancer activity?
-
A1: While direct studies on the L-enantiomer are limited, the analogous D-enantiomer, 2'-deoxyadenosine, is known to induce apoptosis (programmed cell death) in cancer cells.[1] This process is often initiated through its phosphorylation by cellular kinases, leading to an accumulation of its triphosphate form (dATP), which can disrupt normal cellular processes. It is hypothesized that this compound may function similarly, potentially through incorporation into DNA and subsequent chain termination or by interfering with DNA repair mechanisms. One report suggests that this compound may inhibit the adenosine A3 receptor and block toll-like receptor activation.[2]
-
-
Q2: What are the expected toxicities associated with this compound based on preclinical data of similar compounds?
-
A2: Preclinical studies on adenosine analogs have revealed a range of potential toxicities. For the related compound 2'-deoxyadenosine, toxicity is often observed in rapidly proliferating cells.[1] In vivo studies of an adenosine agonist, N-(2,2-diphenylethyl) adenosine, showed adverse effects including coronary arteritis, myocardial lesions, and renal tubular degeneration in dogs, as well as pancreatitis and gastric ulceration in rats.[3] Researchers should be prepared to monitor for hematological, renal, and cardiac toxicities during preclinical evaluation of this compound.
-
-
Q3: How can I assess the in vitro efficacy of this compound against a specific cancer cell line?
-
A3: Standard cytotoxicity assays such as the MTT, XTT, or neutral red uptake assays are suitable for determining the IC50 (half-maximal inhibitory concentration) of this compound. To further investigate the mechanism, apoptosis assays like Annexin V/Propidium Iodide staining followed by flow cytometry, or TUNEL assays to detect DNA fragmentation, can be employed.
-
2. Formulation and Stability
-
Q4: What are the potential challenges in formulating this compound for clinical use?
-
A4: Nucleoside analogs can exhibit poor aqueous solubility and stability, posing formulation challenges. For instance, the stability of the related compound 2-chloro-2'-deoxyadenosine is pH-dependent, with increased decomposition in acidic conditions.[4] Ensuring long-term stability in a formulation suitable for intravenous administration will be a critical step. Lyophilization or the use of co-solvents and stabilizing excipients may be necessary.
-
-
Q5: How can the stability of a this compound formulation be assessed?
-
A5: A stability-indicating high-performance liquid chromatography (HPLC) method should be developed and validated to quantify this compound and detect any degradation products.[5] Stability studies should be conducted under various conditions of temperature, humidity, and light, as per ICH guidelines.
-
3. Clinical Development
-
Q6: What are the key considerations for a Phase I clinical trial of this compound?
-
A6: A Phase I trial will focus on determining the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and the pharmacokinetic profile of this compound in patients. Close monitoring for potential adverse events, particularly those observed in preclinical toxicology studies of related compounds, will be crucial.
-
-
Q7: How can this compound levels be quantified in patient samples?
-
A7: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying nucleoside analogs in biological matrices like plasma and urine.[6][7][8][9][10] A robust and validated bioanalytical method will be essential for pharmacokinetic analysis in clinical trials.
-
Troubleshooting Guides
1. In Vitro Efficacy Assays
| Problem | Possible Cause | Troubleshooting Steps |
| High variability in cytotoxicity assay results. | Inconsistent cell seeding, edge effects in multi-well plates, or compound precipitation. | Ensure uniform cell suspension before plating. Avoid using the outer wells of the plate for treatment groups. Visually inspect for compound precipitation in the media. |
| Low potency (high IC50 value) observed. | Poor cellular uptake of the compound, rapid efflux, or cellular resistance mechanisms. | Consider using a higher concentration range. Investigate cellular uptake using radiolabeled compound or LC-MS/MS. Co-administer with an efflux pump inhibitor as an experimental control. |
| Inconsistent apoptosis induction. | Cell line-specific resistance to apoptosis, issues with assay reagents or technique. | Confirm the expression of key apoptotic proteins (e.g., caspases) in your cell line. Use positive and negative controls for the apoptosis assay. Ensure proper handling of reagents and adherence to the protocol. |
2. Preclinical Toxicology Studies
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected animal mortality at low doses. | Formulation issues leading to acute toxicity, or unforeseen species-specific sensitivity. | Re-evaluate the formulation for any potential irritants or precipitants. Conduct preliminary dose-range-finding studies in a small number of animals. |
| Difficulty in correlating toxicities with drug exposure. | High inter-animal variability in pharmacokinetics, or non-linear dose-exposure relationship. | Increase the number of animals per dose group. Collect satellite pharmacokinetic samples to correlate exposure with observed toxicities. |
Experimental Protocols
1. General Protocol for In Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
2. General Protocol for Stability-Indicating HPLC Method Development
-
Column and Mobile Phase Selection: Screen different C18 columns and mobile phase compositions (e.g., acetonitrile/water or methanol/water gradients with buffers) to achieve good peak shape and resolution for this compound.
-
Forced Degradation Studies: Subject a solution of this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.
-
Method Optimization: Adjust the gradient, flow rate, and detection wavelength to ensure separation of the parent compound from all degradation products.
-
Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Key Challenges in the Clinical Development of this compound.
Caption: Hypothesized Mechanism of Action for this compound.
Caption: A typical experimental workflow for assessing in vitro efficacy.
References
- 1. 2'-Deoxyadenosine causes cell death in embryonic chicken sympathetic ganglia and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Preclinical toxicity studies of an adenosine agonist, N-(2,2-diphenylethyl) adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.und.edu [med.und.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of a quantification method for adenosine in tumors by LC-MS/MS with dansyl chloride derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing conditions for 2'-Deoxy-L-adenosine stability in solution.
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2'-Deoxy-L-adenosine. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the stability of this compound in your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound, presented in a question-and-answer format.
Question: I am observing a rapid loss of my this compound in solution. What are the likely causes and how can I prevent this?
Answer: Rapid degradation of this compound can be attributed to several factors, primarily chemical hydrolysis (especially at acidic pH) and enzymatic degradation.
-
pH-related instability: Nucleosides are susceptible to hydrolysis of the N-glycosidic bond, particularly in acidic conditions. For instance, the related compound 2-chloro-2'-deoxyadenosine shows marked decomposition at acidic pH, with a half-life of only 1.6 hours at pH 2 and 37°C.[1] To mitigate this, ensure your solutions are prepared and stored in neutral or slightly basic buffers (pH 7-8).
-
Enzymatic degradation: While L-nucleosides like this compound are generally more resistant to degradation by host cell enzymes compared to their natural D-isomers, contamination of your experimental system with nucleosidases or phosphorylases could still be a concern.[2] Ensure you are using sterile, nuclease-free reagents and proper aseptic techniques, especially in cell-based assays.
-
Temperature: Higher temperatures accelerate chemical degradation. Whenever possible, store stock solutions and experimental samples at low temperatures (-20°C or -80°C) and avoid repeated freeze-thaw cycles.
Question: My experimental results are inconsistent when using this compound. What could be the source of this variability?
Answer: Inconsistent results can stem from issues with solution stability, preparation, or the experimental setup itself.
-
Solution Integrity: As mentioned above, the stability of this compound is paramount. Prepare fresh solutions for each experiment from a frozen stock to minimize the impact of degradation. If you suspect degradation, you can analyze your solution using HPLC to check for the presence of degradation products like adenine.
-
Accurate Concentration: Ensure accurate weighing and dissolution of the compound. If you are dissolving in an organic solvent like DMSO first, be sure to vortex thoroughly and visually inspect for complete dissolution before making further dilutions in your aqueous experimental buffer.
-
Cell-Based Assay Variability: In cell culture experiments, factors such as cell density, passage number, and metabolic activity can influence the uptake and metabolism of nucleoside analogs. Standardize your cell culture conditions to ensure reproducibility.
Frequently Asked Questions (FAQs)
What is the recommended solvent for preparing a stock solution of this compound?
For long-term storage, it is advisable to prepare a concentrated stock solution in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO). For most experiments, a stock solution in DMSO can be prepared and stored at -20°C or -80°C.[3] From this stock, you can make fresh dilutions into your aqueous buffer or cell culture medium for your experiments.
How should I store my this compound solutions?
-
Solid Form: Store the solid compound at -20°C.
-
Stock Solutions (in DMSO): Aliquot and store at -20°C or -80°C for up to one month to avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: It is highly recommended to prepare aqueous solutions fresh for each experiment. If short-term storage is necessary, keep the solution at 2-8°C for no longer than 24 hours.
Is this compound susceptible to enzymatic degradation?
L-nucleosides, due to their unnatural stereochemistry, are generally poor substrates for many human nucleoside metabolizing enzymes, which contributes to their enhanced stability in biological systems compared to their D-counterparts.[2] However, it is still good practice to use nuclease-free water and reagents to minimize the risk of enzymatic degradation from any potential contaminants.
What is the primary mechanism of action of this compound as an antiviral agent against Hepatitis B Virus (HBV)?
This compound acts as a potent and selective inhibitor of HBV replication.[4] After entering the cell, it is phosphorylated to its triphosphate form. This triphosphate analog then competes with the natural substrate (dATP) for incorporation into the growing viral DNA chain by the HBV reverse transcriptase (an RNA- and DNA-dependent DNA polymerase).[5] Incorporation of the L-nucleoside analog can lead to chain termination, thus halting viral replication.
Data on Nucleoside Analog Stability
Table 1: Stability of Adenosine (2 mg/mL) in 0.9% Sodium Chloride Injection [6]
| Storage Condition | Time Point | % Initial Concentration Remaining |
| Room Temperature (20-25°C) | 14 days | >90% |
| Refrigerated (2-8°C) | 14 days | >90% |
Table 2: Stability of 2-chloro-2'-deoxyadenosine at 37°C [1]
| pH | Time Point (hours) | % Remaining | Half-life (hours) |
| 1 | 2 | 2% | 0.37 |
| 2 | 6 | 13% | 1.6 |
| Neutral/Basic | - | Stable | - |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the solid is completely dissolved. A brief sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, nuclease-free microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Analysis
This protocol is adapted from methods for analyzing adenosine and its analogs and may require optimization for this compound.[7]
-
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Mobile Phase Preparation:
-
Prepare a suitable mobile phase. A common starting point is a buffer such as 20 mM ammonium acetate (pH 6.0) with a small percentage of organic solvent like methanol or acetonitrile (e.g., 5-10%).
-
Filter the mobile phase through a 0.22 µm filter and degas before use.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10-20 µL
-
Detection wavelength: 260 nm
-
Column temperature: 25-30°C
-
Run time: Sufficient to allow for the elution of the parent compound and any potential degradation products (e.g., 15-20 minutes).
-
-
Sample Preparation and Analysis:
-
Prepare a standard curve of this compound at known concentrations in the mobile phase.
-
For stability testing, incubate your this compound solution under the desired conditions (e.g., different pH, temperature).
-
At each time point, take an aliquot of the sample and dilute it with the mobile phase to a concentration within the range of your standard curve.
-
Inject the standards and samples onto the HPLC system.
-
Quantify the peak area of this compound at each time point and compare it to the initial time point to determine the percentage remaining. Monitor for the appearance of new peaks that may correspond to degradation products.
-
Visualizations
Caption: Mechanism of HBV replication inhibition by this compound.
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antiviral l-Nucleosides Specific for Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of 2 mg/mL Adenosine Solution in Polyvinyl Chloride and Polyolefin Infusion Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
Technical Support Center: Troubleshooting Polymerase Stalling with 2'-Deoxy-L-adenosine Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with polymerase stalling during experiments involving 2'-Deoxy-L-adenosine analogs.
Troubleshooting Guides and FAQs
This section addresses common issues and questions in a direct question-and-answer format to help you resolve experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My PCR or primer extension assay is failing or showing significantly reduced yield when I include a this compound analog. What is the likely cause?
A1: The primary cause is likely polymerase stalling. DNA polymerases have a strong stereochemical preference for D-deoxyribonucleotides, the natural building blocks of DNA.[1] The L-configuration of your adenosine analog likely hinders its efficient incorporation into the growing DNA strand, causing the polymerase to pause or dissociate from the template. This stereoselectivity is a key factor in the mechanism of action for many L-nucleoside analog drugs.
Q2: What is the underlying mechanism of polymerase stalling by L-nucleoside analogs?
A2: Structural studies with other L-nucleoside analogs, such as L-deoxycytidine triphosphate (L-dCTP), have revealed that the L-sugar moiety is rotated 180° within the polymerase active site compared to its natural D-counterpart.[1] This altered conformation can disrupt the optimal alignment of the triphosphate group for catalysis and hinder the formation of a stable ternary complex between the polymerase, DNA, and the incoming nucleotide.[1][2] While the initial binding affinity of the L-analog may not be drastically lower than the D-form, the rate of incorporation is significantly reduced, leading to stalling.[1]
Q3: Are all DNA polymerases equally susceptible to stalling by this compound analogs?
A3: No, different polymerases will exhibit varying degrees of susceptibility. Polymerase families (A, B, X, etc.) have distinct active site architectures.[1][3][4] For example, Family X polymerases like DNA polymerase λ have been shown to incorporate some L-nucleoside analogs, albeit inefficiently.[1] High-fidelity proofreading polymerases may be more prone to stalling as the unnatural sugar conformation can be recognized as an error. It is crucial to select a polymerase that is more tolerant of modified nucleotides if complete chain termination is not the desired outcome.
Q4: My sequencing results show that the this compound analog is being incorporated, but at a very low frequency. How can I increase the incorporation efficiency?
A4: Increasing the incorporation efficiency of a non-natural analog can be challenging. Here are a few strategies you can try:
-
Optimize Reaction Conditions:
-
Increase Analog Concentration: A higher concentration of the this compound triphosphate analog relative to the natural dATP may favor its incorporation.
-
Lower Annealing Temperature: This can sometimes increase the tolerance of the polymerase for mismatches and modified bases, though it may also decrease specificity.[5][6]
-
Increase Extension Time: A longer extension time may provide the polymerase with more opportunities to incorporate the analog.[5]
-
-
Enzyme Selection: Experiment with different DNA polymerases, particularly those known for higher processivity or tolerance to modified bases. Y-family polymerases, for instance, are specialized for translesion synthesis and may be more accommodating to unnatural nucleotide structures.[7]
-
Magnesium Concentration: The concentration of Mg²⁺ is critical for polymerase activity. You can try titrating the Mg²⁺ concentration, as suboptimal levels can affect fidelity and processivity.[8]
Q5: I am observing non-specific amplification products or smears on my gel in addition to the stalled product. What could be the reason?
A5: This could be due to a combination of factors:
-
Primer-Dimers: Stalling can increase the availability of primers for non-productive reactions like primer-dimer formation.[5]
-
Low Annealing Temperature: If you have lowered the annealing temperature to encourage analog incorporation, this can also lead to non-specific primer binding.[6]
-
Polymerase Errors: A polymerase struggling to incorporate an analog may have reduced fidelity, leading to misincorporation and extension from incorrect sites.
To mitigate this, ensure your primers are well-designed to minimize self-dimerization and non-specific binding.[8][9] You can also try a "hot-start" PCR protocol to reduce non-specific amplification during reaction setup.
Data Presentation
The following table summarizes kinetic data for the incorporation of L-deoxycytidine triphosphate (L-dCTP) by human DNA polymerase λ. While specific data for this compound was not available in the searched literature, these values provide a quantitative insight into the challenges a polymerase faces when encountering an L-nucleoside analog.
| Nucleotide | Kd (μM) | kp (s⁻¹) | (kp/Kd) (μM⁻¹s⁻¹) | D-Stereoselectivity [(kp/Kd)D/(kp/Kd)L] |
| D-dCTP | 2.3 ± 0.3 | 2.3 ± 0.1 | 1.0 | 1 |
| L-dCTP | 2.8 ± 0.4 | (1.6 ± 0.1) x 10⁻⁴ | 5.7 x 10⁻⁵ | 1.8 x 10⁴ |
Data adapted from structural and kinetic studies of human DNA polymerase λ with L-deoxycytidine analogs. The D-stereoselectivity highlights the significant preference of the polymerase for the natural D-enantiomer.[1]
Experimental Protocols
Protocol 1: Single Nucleotide Incorporation Assay to Quantify Polymerase Stalling
This protocol allows for the quantitative assessment of polymerase stalling by measuring the efficiency of single nucleotide incorporation opposite a specific template base.
Materials:
-
Purified DNA polymerase
-
5'-radiolabeled or fluorescently labeled primer
-
Unlabeled template oligonucleotide containing the target site for analog incorporation
-
Natural dNTPs (dATP, dCTP, dGTP, dTTP)
-
This compound triphosphate (L-dATP)
-
Reaction buffer (specific to the polymerase)
-
Quenching solution (e.g., 95% formamide, 20 mM EDTA)
-
Denaturing polyacrylamide gel
Methodology:
-
Primer-Template Annealing: Anneal the labeled primer to the template oligonucleotide by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Reaction Setup: Prepare reaction mixtures on ice. For each reaction, combine the annealed primer-template, DNA polymerase, and reaction buffer.
-
Initiation: Initiate the reaction by adding a mixture of the L-dATP analog and/or the corresponding natural dATP at various concentrations. Start a timer immediately.
-
Time Course: At specific time points (e.g., 0, 15, 30, 60, 120 seconds), remove an aliquot of the reaction and add it to the quenching solution to stop the reaction.
-
Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.
-
Analysis: Visualize the gel using a phosphorimager or fluorescence scanner. Quantify the amount of extended primer (product) versus unextended primer (reactant) at each time point. The rate of product formation can be used to determine kinetic parameters.[10][11][12]
Protocol 2: PCR-Based Assay for Assessing Bypass of a this compound Analog
This protocol helps to determine if a polymerase can bypass the incorporated analog and continue DNA synthesis.
Materials:
-
DNA template containing a known sequence
-
Forward and reverse primers flanking the target region
-
DNA polymerase
-
Natural dNTP mix
-
This compound triphosphate (L-dATP)
-
PCR buffer
-
Agarose gel and electrophoresis equipment
-
DNA stain
Methodology:
-
Reaction Setup: Prepare PCR reactions with varying ratios of L-dATP to natural dATP in the dNTP mix. Include a control reaction with only natural dNTPs.
-
PCR Amplification: Perform PCR with a standard cycling protocol. It may be necessary to increase the extension time to allow for potential bypass of the analog.[5][6]
-
Gel Electrophoresis: Analyze the PCR products on an agarose gel.
-
Analysis: Compare the intensity and length of the PCR products from reactions containing the L-dATP analog to the control. A significant decrease in the amount of full-length product indicates polymerase stalling. The presence of shorter products may correspond to the stalling site.
-
Sequencing (Optional): To confirm incorporation and identify stalling sites, the PCR products can be purified and sequenced.
Mandatory Visualization
Caption: Mechanism of polymerase stalling by this compound analogs.
Caption: Experimental workflow for analyzing polymerase stalling.
Caption: Troubleshooting decision tree for polymerase stalling.
References
- 1. Structural Comparison of DNA Polymerase Architecture Suggest a Nucleotide Gateway to the Polymerase Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Polymerase: Structural Homology, Conformational Dynamics, and the Effects of Carcinogenic DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Molecular Kinetic Features of Activities of DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Function Studies of DNA Polymerase λ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PCR Troubleshooting | Bio-Rad [bio-rad.com]
- 6. PCR Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Biochemical Analysis of DNA Polymerase η Fidelity in the Presence of Replication Protein A | PLOS One [journals.plos.org]
- 8. neb.com [neb.com]
- 9. genscript.com [genscript.com]
- 10. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The kinetic and chemical mechanism of high-fidelity DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
Side effects and toxicity of L-nucleoside analogs in cell culture.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing L-nucleoside analogs in cell culture experiments.
Frequently Asked Questions (FAQs)
1. What is the general mechanism of action for L-nucleoside analogs?
L-nucleoside analogs are synthetic compounds that mimic natural nucleosides.[1] Their primary mechanism involves several steps:
-
Cellular Uptake: Most L-nucleoside analogs are hydrophilic and require transport across the cell membrane by human equilibrative nucleoside transporters (hENTs).[1]
-
Metabolic Activation: Once inside the cell, they are phosphorylated by cellular kinases into their active triphosphate form. This is often the rate-limiting step.[1][2]
-
Inhibition of Nucleic Acid Synthesis: The active triphosphate analog competes with natural deoxynucleotide triphosphates (dNTPs) for incorporation into growing DNA or RNA strands by polymerases.[3][4]
-
Chain Termination: Upon incorporation, these analogs often cause DNA chain termination and strand breaks due to their modified sugar moiety, leading to the induction of apoptosis.[1][4]
-
Other Mechanisms: Some analogs can also inhibit key enzymes involved in nucleotide metabolism, such as ribonucleotide reductase, or interfere with DNA methylation.[1][3]
2. Why are L-nucleoside analogs toxic to cells?
The primary source of toxicity for many L-nucleoside analogs is their effect on mitochondria.[5]
-
Mitochondrial DNA Polymerase Inhibition: The active triphosphate forms of these analogs can inhibit the mitochondrial DNA polymerase gamma (Pol γ).[6][7]
-
mtDNA Depletion: This inhibition leads to a decrease in mitochondrial DNA (mtDNA) replication, resulting in mtDNA depletion.[8][9][10]
-
Mitochondrial Dysfunction: The loss of mtDNA, which encodes essential components of the electron transport chain, leads to impaired mitochondrial function.[9] This can manifest as decreased ATP production, increased production of reactive oxygen species (ROS), and a shift to anaerobic metabolism (increased lactate production).[8][9]
-
Off-Target Effects: Toxicity can also arise from the "off-target" inhibition of other cellular DNA polymerases and enzymes, which can disrupt normal cellular processes.[1][6] The non-specific nature of their action means they can also affect rapidly dividing normal cells, leading to side effects like myelosuppression in clinical settings.[1]
3. What are the common mechanisms of cellular resistance to L-nucleoside analogs?
Cells can develop resistance to L-nucleoside analogs through various mechanisms:[1][5]
-
Reduced Drug Uptake: Decreased expression of nucleoside transporters, such as hENT1, can limit the entry of the analog into the cell.[1]
-
Increased Drug Efflux: Overexpression of ATP-Binding Cassette (ABC) transporters can actively pump the analog out of the cell.[2]
-
Impaired Activation: Reduced activity of the kinases required for the phosphorylation of the analog to its active triphosphate form is a common resistance mechanism.[1][3]
-
Metabolic Inactivation: Increased activity of enzymes that degrade the nucleoside analog or its phosphorylated metabolites can reduce its effective concentration.[2][3]
-
Altered Target Enzymes: Mutations in the target polymerases can decrease their affinity for the analog triphosphate.[11]
4. How do I choose the appropriate concentration of an L-nucleoside analog for my experiment?
The optimal concentration depends on the specific analog, the cell line being used, and the experimental endpoint. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) for your specific experimental system. A good starting point is to review the literature for concentrations used in similar cell lines.
5. Can L-nucleoside analogs affect non-proliferating cells?
While many L-nucleoside analogs primarily target actively replicating cells due to their mechanism of incorporation into newly synthesized DNA, some can exert toxicity in non-proliferating or quiescent cells.[12] This can occur through mechanisms such as the progressive accumulation of DNA breaks or by direct activation of apoptosis.[4][12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High level of unexpected cell death at low concentrations. | Cell line is highly sensitive to the analog. | Perform a dose-response curve starting from a much lower concentration range. |
| Contamination of cell culture (e.g., mycoplasma). | Test for mycoplasma contamination. Ensure aseptic techniques. | |
| Error in drug concentration calculation or dilution. | Double-check all calculations and stock solution concentrations. Prepare fresh dilutions. | |
| Off-target mitochondrial toxicity. | Assess mitochondrial health (e.g., measure mitochondrial membrane potential, ROS production, or lactate levels). | |
| L-nucleoside analog has no apparent effect on the cells. | Cell line is resistant to the analog. | Investigate potential resistance mechanisms (e.g., transporter expression, kinase activity). Consider using a different analog or a combination therapy approach. |
| Inactive compound. | Verify the purity and stability of the analog. Use a fresh batch if necessary. | |
| Insufficient incubation time. | Extend the duration of the treatment. Some effects, like mtDNA depletion, can take several days to become apparent.[9] | |
| Drug degradation in media. | Check the stability of the analog in your culture media at 37°C. Replenish the media with fresh analog at regular intervals for long-term experiments. | |
| Inconsistent results between experiments. | Variation in cell passage number. | Use cells within a consistent and low passage number range. |
| Variation in cell seeding density. | Ensure consistent cell seeding density across all experiments. | |
| Fluctuation in incubator conditions (CO2, temperature, humidity). | Monitor and maintain stable incubator conditions. | |
| Pipetting errors. | Calibrate pipettes regularly and use proper pipetting techniques. | |
| Altered cell morphology unrelated to apoptosis. | Disruption of the cytoskeleton or other cellular structures. | Observe cells using phase-contrast microscopy. Consider immunofluorescence staining for key cytoskeletal components. |
| Induction of cellular senescence. | Perform a senescence-associated β-galactosidase assay. |
Quantitative Data Summary
Table 1: Effects of Nucleoside Reverse Transcriptase Inhibitors (NRTIs) on Mitochondrial DNA (mtDNA) Content in Various Cell Lines.
| Nucleoside Analog | Cell Line | Concentration | Treatment Duration | mtDNA Content (% of Control) | Reference |
| Zalcitabine (ddC) | HepG2 | 3 µM | 9 days | ~10% | [10] |
| Zalcitabine (ddC) | SkMCs | 3 µM | 9 days | <10% | [10] |
| Zalcitabine (ddC) | CD4 Lymphocytes | 1.77 µM | 10 days | 25% | [9] |
| Didanosine (ddI) | HepG2 | 30 µM | 9 days | ~20% | [10] |
| Didanosine (ddI) | SkMCs | 30 µM | 9 days | <10% | [10] |
| Didanosine (ddI) | CD4 Lymphocytes | 118 µM | 10 days | 21% | [9] |
| Stavudine (d4T) | HepG2 | 300 µM | 9 days | ~80% | [10] |
| Stavudine (d4T) | SkMCs | 300 µM | 9 days | ~50% | [10] |
| Stavudine (d4T) | CD4 Lymphocytes | 361 µM | 10 days | 40% | [9] |
| Zidovudine (AZT) | HepG2 | 300 µM | 9 days | No significant change | [10] |
| Zidovudine (AZT) | SkMCs | 300 µM | 9 days | No significant change | [10] |
| Zidovudine (AZT) | CD4 Lymphocytes | 71 µM | 10 days | No depletion | [9] |
| Tenofovir | HepG2 | up to 300 µM | up to 3 weeks | No significant change | [10] |
| Tenofovir | SkMCs | up to 300 µM | 9 days | No significant change | [10] |
Table 2: Effect of NRTIs on Lactate Production in CD4 Lymphocytes after 10 days of Treatment.
| Nucleoside Analog | Concentration | Lactate Production (% Increase over Control) | Reference |
| Zalcitabine (ddC) | 1.77 µM | 214% | [9] |
| Didanosine (ddI) | 118 µM | 294% | [9] |
| Stavudine (d4T) | 361 µM | 175% | [9] |
| Zidovudine (AZT) | 71 µM | 170% | [9] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol is adapted from standard MTT assay procedures.[13]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the L-nucleoside analog in culture medium. Remove the old medium from the wells and add the drug-containing medium. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate for 5 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value.
Protocol 2: Quantification of Mitochondrial DNA (mtDNA) Content
This protocol is based on quantitative PCR (qPCR) methods described in the literature.[9][10]
-
Total DNA Extraction: Treat cells with the L-nucleoside analog for the desired duration. Harvest the cells and extract total genomic DNA using a commercial kit.
-
DNA Quantification: Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) to ensure accuracy and purity.
-
qPCR Primer Design: Design or obtain validated primers for a mitochondrial-encoded gene (e.g., COXII) and a nuclear-encoded gene (e.g., B2M or GAPDH) to serve as a reference.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green or probe-based master mix. Include a standard curve for both primer sets to assess amplification efficiency.
-
Data Analysis:
-
Determine the threshold cycle (Ct) values for both the mitochondrial and nuclear genes for each sample.
-
Calculate the relative amount of mtDNA using the ΔΔCt method, normalizing the mitochondrial gene Ct value to the nuclear gene Ct value.
-
Express the mtDNA content of treated cells as a percentage of the untreated control.
-
Visualizations
Caption: Workflow of L-nucleoside analog activation and cytotoxic effect.
Caption: Logical steps for troubleshooting unexpected cytotoxicity.
Caption: Pathway of L-nucleoside analog-induced mitochondrial toxicity.
References
- 1. Improving Nucleoside Analogs via Lipid Conjugation; Is fatter any better? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 5. azolifesciences.com [azolifesciences.com]
- 6. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Absence of a universal mechanism of mitochondrial toxicity by nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondrial toxicity of nucleoside analogues in primary human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Nucleoside Analog Resistance Caused by Insertions in the Fingers of Human Immunodeficiency Virus Type 1 Reverse Transcriptase Involves ATP-Mediated Excision - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
Technical Support Center: Enhancing the Bioavailability of 2'-Deoxy-L-adenosine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the in vivo bioavailability of 2'-Deoxy-L-adenosine.
Troubleshooting Guides
This section addresses common issues encountered during in vivo studies with this compound and provides potential solutions.
Issue 1: Low Oral Bioavailability Observed in Preclinical Models
-
Question: My in vivo experiments show very low plasma concentrations of this compound after oral administration. What are the likely causes and how can I improve this?
-
Answer: Low oral bioavailability of nucleoside analogs like this compound is a common challenge. The primary reasons are typically:
-
Enzymatic Degradation: this compound is susceptible to rapid degradation by adenosine deaminase (ADA) in the gut and liver, converting it to the less active 2'-Deoxy-L-inosine.
-
Poor Permeability: Due to its hydrophilic nature, this compound has low passive diffusion across the intestinal epithelium.
-
First-Pass Metabolism: Significant metabolism in the liver before reaching systemic circulation can drastically reduce the amount of active drug.
Troubleshooting Steps:
-
Co-administration with an ADA Inhibitor: Consider co-administering an adenosine deaminase inhibitor, such as deoxycoformycin (pentostatin), to prevent the degradation of this compound. This strategy has been shown to be effective for other adenosine analogs.
-
Prodrug Approach: Synthesize a lipophilic prodrug of this compound to enhance its membrane permeability. Esterifying the hydroxyl groups is a common strategy.
-
Formulation Strategies:
-
Lipid-Based Formulations: Encapsulating this compound in liposomes or solid lipid nanoparticles (SLNs) can protect it from enzymatic degradation and improve absorption.
-
Polymeric Nanoparticles: Formulating with biodegradable polymers like PLGA can provide controlled release and enhance stability.
-
-
Issue 2: High Variability in Pharmacokinetic Data
-
Question: I'm observing significant animal-to-animal variability in the plasma concentration of this compound. How can I reduce this variability?
-
Answer: High variability in pharmacokinetic studies can obscure the true bioavailability and efficacy of a compound. Potential causes include:
-
Inconsistent Dosing: Inaccurate oral gavage or injection techniques.
-
Physiological Differences: Variations in gastric emptying times, intestinal motility, and enzyme expression among animals.
-
Food Effects: The presence or absence of food in the gastrointestinal tract can significantly impact drug absorption.
Troubleshooting Steps:
-
Standardize Procedures: Ensure consistent dosing techniques and volumes across all animals. Fasting animals overnight before oral administration can help standardize gastric conditions.
-
Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual physiological variations on the mean pharmacokinetic parameters.
-
Use a Controlled-Release Formulation: Nanoparticle or liposomal formulations can provide a more controlled and sustained release, potentially reducing variability in absorption.
-
Issue 3: Instability of this compound in Formulation or Biological Samples
-
Question: I suspect my this compound is degrading either in my formulation before administration or in my plasma samples before analysis. How can I assess and prevent this?
-
Answer: Stability is crucial for accurate pharmacokinetic assessment.
-
Formulation Instability: pH, temperature, and excipients can all affect the stability of nucleoside analogs.
-
Sample Instability: Endogenous enzymes in plasma can rapidly degrade the analyte after sample collection.
Troubleshooting Steps:
-
Formulation Stability Studies: Conduct stability studies of your formulation under different storage conditions (e.g., temperature, light exposure) and for different durations. Analyze the concentration of this compound at various time points.
-
Sample Handling: When collecting blood samples, immediately add a "stop solution" containing an ADA inhibitor and a protein precipitant (e.g., acetonitrile) to prevent enzymatic degradation. Process and store samples at low temperatures (-80°C) until analysis.
-
Analytical Method Validation: Ensure your analytical method (e.g., LC-MS/MS) is validated for stability in the biological matrix under the conditions of your sample processing and storage.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound in vivo?
A1: The primary metabolic pathway for this compound is deamination by adenosine deaminase (ADA) to form 2'-Deoxy-L-inosine. This conversion significantly reduces its intended biological activity.
Q2: What are the main strategies to overcome the low bioavailability of nucleoside analogs?
A2: The main strategies can be broadly categorized into two approaches:
-
Chemical Modification (Prodrugs): Modifying the chemical structure of the nucleoside analog to create a more lipophilic and stable prodrug that can be converted back to the active form in vivo.
-
Advanced Formulation: Encapsulating the nucleoside analog in delivery systems like liposomes, nanoparticles, or microemulsions to protect it from degradation and enhance its absorption.
Q3: Are there any transporters involved in the absorption of this compound?
A3: While specific transporters for this compound are not well-characterized, nucleoside analogs can be substrates for various nucleoside transporters in the intestine. Enhancing affinity for uptake transporters or reducing efflux by transporters like P-glycoprotein can be a strategy to improve absorption.
Data Presentation
Due to the limited availability of direct pharmacokinetic data for this compound in the public domain, the following table presents data for structurally related 2'-deoxynucleoside analogs to provide a comparative context for researchers.
Table 1: Pharmacokinetic Parameters of Selected 2'-Deoxynucleoside Analogs in Humans
| Compound | Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Oral Bioavailability (%) | Reference |
| 2',3'-Dideoxyinosine (from ddA) | Oral | - | - | - | 0.63 | 38 | [1] |
| 2-Chloro-2'-deoxyadenosine | Oral (in PBS) | 0.14 mg/kg | - | - | - | 48 ± 8 | [2] |
| 2-Chloro-2'-deoxyadenosine | Oral (in PBS) | 0.28 mg/kg | - | - | - | 55 ± 17 | [2] |
| 2-Chloro-2'-deoxyadenosine | Subcutaneous | 0.14 mg/kg/d | - | - | - | 102 ± 28 | [2] |
Experimental Protocols
Protocol 1: Synthesis of a 5'-O-Valyl Ester Prodrug of this compound
This protocol describes a general method for synthesizing an amino acid ester prodrug to improve the lipophilicity and potential for transporter-mediated uptake of this compound.
-
Materials:
-
This compound
-
N-Carbobenzyloxy-L-valine (Z-Val-OH)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Ethyl acetate
-
Silica gel for column chromatography
-
-
Procedure:
-
Protection of this compound: Protect the 3'-hydroxyl group of this compound if selective 5'-esterification is required. This can be achieved using a suitable protecting group like a silyl ether.
-
Esterification:
-
Dissolve this compound (with protected 3'-OH) and Z-Val-OH in anhydrous DCM.
-
Add DCC and DMAP to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane.
-
Deprotection (Z group removal):
-
Dissolve the purified product in methanol.
-
Add 10% Pd/C catalyst.
-
Hydrogenate the mixture at room temperature under a hydrogen atmosphere until the reaction is complete (monitored by TLC).
-
Filter the catalyst and concentrate the filtrate to obtain the 5'-O-valyl ester of this compound.
-
-
Deprotection (3'-OH): If a protecting group was used for the 3'-hydroxyl, remove it using appropriate conditions (e.g., TBAF for a silyl ether).
-
Characterization: Confirm the structure of the final product using NMR and mass spectrometry.
-
Protocol 2: Preparation of this compound Loaded PEGylated Liposomes
This protocol outlines the thin-film hydration method for preparing PEGylated liposomes for intravenous delivery.
-
Materials:
-
This compound
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
DSPE-PEG(2000) (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Polycarbonate membranes (100 nm pore size)
-
-
Procedure:
-
Lipid Film Formation:
-
Dissolve DPPC, cholesterol, and DSPE-PEG(2000) in a chloroform/methanol mixture in a round-bottom flask. A typical molar ratio is 55:40:5 (DPPC:Cholesterol:DSPE-PEG).
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.
-
-
Hydration:
-
Hydrate the lipid film with a solution of this compound in PBS by rotating the flask at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DPPC). This will form multilamellar vesicles (MLVs).
-
-
Sonication and Extrusion:
-
Sonicate the MLV suspension in a bath sonicator to reduce the size of the vesicles.
-
Extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Repeat the extrusion process 10-15 times to obtain unilamellar vesicles (LUVs) with a uniform size distribution.
-
-
Purification: Remove the unencapsulated this compound by dialysis or size exclusion chromatography against PBS.
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency by lysing the liposomes with a detergent (e.g., Triton X-100) and quantifying the amount of encapsulated this compound using a validated analytical method (e.g., HPLC or LC-MS/MS).
-
-
Protocol 3: Quantification of this compound in Plasma by LC-MS/MS
This protocol provides a general workflow for the quantitative analysis of this compound in plasma samples.
-
Materials and Equipment:
-
Plasma samples
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., ¹³C₅,¹⁵N₅-2'-Deoxy-L-adenosine)
-
Acetonitrile, LC-MS grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
-
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: e.g., 0.3 mL/min.
-
Injection Volume: e.g., 5 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.
-
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations of this compound in a blank matrix.
-
Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
-
Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.
Caption: Metabolic fate of this compound during oral absorption.
References
- 1. Pharmacokinetics of 2',3'-dideoxyadenosine and 2',3'-dideoxyinosine in patients with severe human immunodeficiency virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the bioavailability of oral and subcutaneous 2-chloro-2'-deoxyadenosine in humans: alternative routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of 2'-Deoxy-L-adenosine during storage.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 2'-Deoxy-L-adenosine during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from moisture and light. Under these conditions, the compound is expected to be stable for years.[1] For short-term storage, refrigeration at 4°C is acceptable.[1]
Q2: How should I store this compound in solution?
It is highly recommended to prepare aqueous solutions of this compound fresh for each experiment. If storage of a stock solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month, protected from light.[2][3] It is not recommended to store aqueous solutions for more than one day under refrigerated conditions.
Q3: What are the primary causes of this compound degradation?
The two main degradation pathways for this compound are:
-
Acid-catalyzed hydrolysis: This is a significant cause of degradation, where the glycosidic bond between the L-deoxyribose sugar and the adenine base is cleaved, leading to depurination. This process is accelerated at low pH.[1]
-
Enzymatic degradation: In biological systems or in the presence of contaminating enzymes, adenosine deaminases can catalyze the deamination of this compound to 2'-Deoxy-L-inosine.[4]
Q4: I am observing a loss of potency or unexpected results in my experiments. Could this be due to degradation of this compound?
Yes, degradation of this compound can lead to a decrease in its effective concentration, resulting in a loss of biological activity or inconsistent experimental outcomes. It is crucial to ensure the stability of the compound throughout your experimental workflow.
Q5: What solvents are recommended for dissolving this compound?
This compound is soluble in organic solvents such as DMSO and dimethylformamide (DMF). It is sparingly soluble in aqueous buffers. For preparing aqueous solutions, it is advisable to first dissolve the compound in a small amount of DMSO or DMF and then dilute it with the aqueous buffer of choice.
Troubleshooting Guides
Issue 1: Suspected Degradation of Solid this compound
| Symptom | Possible Cause | Suggested Solution |
| Change in physical appearance (e.g., color, clumping) | Improper storage (exposure to moisture or high temperatures) | Discard the product and use a fresh vial stored under the recommended -20°C, dry conditions. |
| Reduced activity in biological assays | Long-term storage at inappropriate temperatures | Use a new, properly stored lot of the compound. Perform a purity analysis (e.g., HPLC) on the suspect solid. |
Issue 2: Instability of this compound in Solution
| Symptom | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | Use of aged or improperly stored stock solutions | Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored correctly at -80°C or -20°C in single-use aliquots. |
| Loss of activity in acidic buffers (pH < 6) | Acid-catalyzed hydrolysis of the glycosidic bond | Adjust the pH of your experimental buffer to neutral or slightly basic conditions (pH 7-8) if your experiment allows. If acidic conditions are necessary, minimize the exposure time of this compound to the acidic environment. |
| Unexpected peaks in analytical chromatography (e.g., HPLC) | Degradation of the compound | Identify the degradation products. The primary degradation product of hydrolysis is adenine. If you observe a peak corresponding to adenine, it is a strong indicator of degradation. |
Quantitative Data on Nucleoside Analog Stability
Table 1: pH-Dependent Stability of 2-chloro-2'-deoxyadenosine at 37°C
| pH | Half-life (T½) | % Remaining after 6 hours |
| 1 | 0.37 hours | < 2% (after 2 hours) |
| 2 | 1.6 hours | 13% |
| Neutral to Basic | Stable | > 95% |
| Data from Tarasiuk et al., 1994.[1] |
Table 2: pH-Dependent Stability of 2'-deoxyxanthosine (as a deoxynucleoside) at 37°C
| pH | Half-life (T½) |
| 2 | 3.7 minutes |
| 6 | 1104 hours |
| 7 | ~2 years (in single-stranded DNA) |
| Data from Vongchampa et al., 2003.[5][6] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound and detecting its primary hydrolytic degradation product, adenine.
1. Materials and Reagents:
-
This compound sample
-
Adenine standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Ammonium acetate or phosphate buffer salts
-
Formic acid or phosphoric acid for pH adjustment
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 20 mM Ammonium acetate, pH 6.0
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-based gradient from 5% to 50% Mobile Phase B over 20 minutes may be a good starting point.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO/water).
-
Dilute the stock solution with the initial mobile phase to a working concentration (e.g., 0.1 mg/mL).
-
Prepare a standard solution of adenine in a similar manner.
4. Analysis:
-
Inject the adenine standard to determine its retention time.
-
Inject the this compound sample.
-
Monitor the chromatogram for the main peak of this compound and any secondary peaks. A peak co-eluting with the adenine standard indicates hydrolytic degradation.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.
1. Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for several hours.
-
Take samples at various time points (e.g., 0, 2, 4, 8 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
2. Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH.
-
Incubate at a controlled temperature (e.g., 60°C) for several hours.
-
Take samples at various time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
3. Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protect from light.
-
Take samples at various time points.
-
Analyze the samples directly by HPLC.
4. Thermal Degradation:
-
Store solid this compound in a controlled temperature oven (e.g., 80°C).
-
Take samples at various time points (e.g., 1, 3, 7 days).
-
Prepare solutions of the stressed solid for HPLC analysis.
5. Photolytic Degradation:
-
Expose a solution of this compound to a light source with a defined output (e.g., ICH option 1 or 2).
-
Keep a control sample in the dark at the same temperature.
-
Take samples at various time points.
-
Analyze the samples by HPLC.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting decision tree for experimental issues.
References
- 1. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability of 2′-deoxyxanthosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of 2'-deoxyxanthosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Quantification of 2'-Deoxy-L-adenosine
Welcome to the technical support center for the accurate quantification of 2'-Deoxy-L-adenosine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise guidance on refining your analytical methods. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the quantification of this compound?
A1: The primary methods for quantifying this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and enzymatic assays.[1][2] The choice of method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
Q2: How can I improve the retention of the highly polar this compound on a reverse-phase HPLC column?
A2: To improve retention of polar molecules like this compound on reverse-phase columns, you can use a polar-embedded or polar-endcapped column, optimize the mobile phase with a lower percentage of organic solvent, or employ ion-pairing reagents.[3] Hydrophilic Interaction Liquid Chromatography (HILIC) is also a suitable alternative for separating highly polar compounds.[4]
Q3: What are the critical parameters to consider during method validation for this compound quantification?
A3: Key validation parameters include linearity, accuracy, precision (repeatability and intermediate precision), selectivity, limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][5] It is crucial to assess these parameters to ensure the reliability and reproducibility of your results.
Q4: How should I prepare biological samples (e.g., plasma, tissue) for this compound analysis?
A4: Sample preparation typically involves protein precipitation, followed by liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering substances.[2][6] For tissue samples, homogenization is a necessary first step.[7][8] It is critical to use a "stop solution" immediately after blood collection to inhibit enzymatic activity that can alter adenosine levels.[6][9]
Q5: What are the best practices for storing samples to ensure the stability of this compound?
A5: Samples should be stored at low temperatures (-20°C or -80°C) to minimize degradation.[7] For long-term storage, especially for RNA, storage as an ethanol precipitate at -80°C is recommended. It is also advisable to store samples in a buffer that maintains a stable pH, as acidic conditions can lead to degradation. Short-term stability studies under different storage conditions are recommended to understand the analyte's behavior in your specific matrix.[10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound using HPLC-UV and LC-MS/MS.
HPLC-UV Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Column overload. 4. Presence of active sites on the stationary phase.[11] | 1. Flush the column with a strong solvent or replace it. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Reduce the injection volume or sample concentration. 4. Use a mobile phase additive (e.g., triethylamine) to block active sites or use a highly deactivated column. |
| Inconsistent Retention Times | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Air bubbles in the pump or detector. 4. Column equilibration is insufficient.[11] | 1. Prepare fresh mobile phase and ensure proper mixing and degassing. 2. Use a column oven to maintain a constant temperature. 3. Purge the pump and detector to remove air bubbles. 4. Equilibrate the column with the mobile phase for a sufficient time before analysis. |
| Low Signal Intensity | 1. Low analyte concentration. 2. Incorrect detection wavelength. 3. Sample degradation. | 1. Concentrate the sample or increase the injection volume. 2. Set the UV detector to the wavelength of maximum absorbance for this compound (around 260 nm).[12] 3. Ensure proper sample handling and storage to prevent degradation. |
LC-MS/MS Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Ionization/Low Sensitivity | 1. Ion suppression from matrix components.[13] 2. Suboptimal mobile phase composition for electrospray ionization (ESI). 3. Incorrect mass spectrometer settings. | 1. Improve sample cleanup using SPE or derivatization. Use a stable isotope-labeled internal standard. 2. Add volatile additives like formic acid or ammonium formate to the mobile phase to improve ionization. 3. Optimize MS parameters such as spray voltage, gas flows, and collision energy. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Matrix effects. 3. Electronic noise. | 1. Use high-purity solvents and flush the LC system thoroughly. 2. Enhance sample preparation to remove interfering substances. 3. Check for proper grounding and electrical connections of the mass spectrometer. |
| Inaccurate Quantification | 1. Non-linearity of the calibration curve. 2. Analyte degradation during sample processing or analysis. 3. Inappropriate internal standard. | 1. Prepare fresh calibration standards and ensure the curve covers the expected sample concentration range. 2. Investigate analyte stability under the analytical conditions. 3. Use a stable isotope-labeled internal standard for this compound if available for optimal correction of matrix effects and variability. |
Experimental Protocols & Data
HPLC-UV Method for this compound Quantification
Experimental Protocol:
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 200 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: 15 mM phosphate buffer (pH 3.8) with 10% methanol.[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 260 nm.
-
Column Temperature: 25°C.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Linearity Range | 0.25 - 100.00 µmol/L | [14] |
| Limit of Quantification (LOQ) | 0.25 µmol/L | [14] |
| Intra- and Inter-day Precision (%RSD) | < 15% | [14] |
LC-MS/MS Method for this compound Quantification
Experimental Protocol:
-
Sample Preparation (Tissue):
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: HILIC column for polar compounds or a C18 column.[4]
-
Mobile Phase: Gradient elution with acetonitrile and water containing 0.1% formic acid.[2]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard.[15]
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Linearity Range | 0.005 - 2 µg/mL | [16] |
| Limit of Quantification (LLOQ) | 0.005 µg/mL | [16] |
| Accuracy (% Recovery) | 96% - 114% | [16] |
| Precision (%RSD) | < 15% | [2] |
Enzymatic Assay for this compound Quantification
Experimental Protocol:
-
Principle: Adenosine deaminase (ADA) catalyzes the conversion of 2'-deoxyadenosine to 2'-deoxyinosine. The rate of this reaction can be monitored by the decrease in absorbance at 265 nm.[17]
-
Assay Procedure:
-
Prepare a reaction mixture containing phosphate buffer (pH 7.5) and the sample.
-
Initiate the reaction by adding a known amount of adenosine deaminase.
-
Monitor the decrease in absorbance at 265 nm over time using a spectrophotometer.
-
Calculate the concentration of this compound based on a standard curve.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Limit of Detection | 3.0 U/L | [18] |
| Working Range | 3.2 - 100.0 U/L | [18] |
| Precision (Within-assay %CV) | 1.7% - 2.2% | [18] |
Visualizations
Caption: Workflow for this compound quantification by LC-MS/MS.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. is.muni.cz [is.muni.cz]
- 2. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Frontiers | A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples [frontiersin.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Accurate measurement of endogenous adenosine in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of plasma adenosine by high-performance liquid chromatography with column switching and fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Seasonal Fluctuations and Stability of Adenosine in Dried Blood Spots for Neonatal Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. HPLC Separation of Adenosine and Deoxyadenosine on Newcrom AH Column | SIELC Technologies [sielc.com]
- 13. mdpi.com [mdpi.com]
- 14. Analysis of adenosine by RP-HPLC method and its application to the study of adenosine kinase kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. shimadzu.com [shimadzu.com]
- 16. mdpi.com [mdpi.com]
- 17. Adenosine Deaminase - Assay | Worthington Biochemical [worthington-biochem.com]
- 18. Analytical validation of an in‐house method for adenosine deaminase determination - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of 2'-Deoxy-L-adenosine in experiments.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing potential off-target effects of 2'-Deoxy-L-adenosine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
A1: this compound is a potent, specific, and selective inhibitor of the replication of the Hepatitis B virus (HBV) and related hepadnaviruses.[1] It functions as a nucleoside analog, interfering with viral DNA synthesis.
Q2: What are the known or suspected off-target effects of this compound?
A2: The off-target profile of this compound is not extensively characterized in publicly available literature. However, as an adenosine analog, there is a theoretical potential for interaction with adenosine receptors (A1, A2A, A2B, A3) and other nucleoside-binding proteins such as kinases. Some sources suggest a possible inhibitory effect on the adenosine A3 receptor, though this is not definitively established with quantitative data.[2] It is crucial for researchers to empirically determine the off-target effects in their specific experimental system.
Q3: How can I assess the potential off-target effects of this compound on adenosine receptors?
A3: To assess off-target effects on adenosine receptors, you can perform competitive binding assays using radiolabeled ligands specific for each receptor subtype (A1, A2A, A2B, and A3). A lack of displacement of the radioligand by this compound would suggest no direct interaction. Functional assays, such as measuring changes in intracellular cyclic AMP (cAMP) levels upon co-treatment with this compound and a known adenosine receptor agonist, can also reveal functional modulation.
Q4: What is a suitable concentration range for using this compound in cell culture experiments?
A4: The effective concentration of this compound for inhibiting HBV replication is in the low micromolar range. A related L-nucleoside analog, 9-(2-deoxy-2-fluoro-beta-L-arabinofuranosyl) purine, showed an EC50 of 1.5 µM against HBV in HepG2 2.2.15 cells.[3] Therefore, a starting concentration range of 0.1 µM to 10 µM is recommended for initial experiments. However, it is essential to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q5: Are there any known cellular uptake and metabolism pathways for this compound?
A5: As a nucleoside analog, this compound is likely transported into cells via nucleoside transporters.[4] Once inside the cell, it can be phosphorylated by cellular kinases to its active triphosphate form, which then competes with the natural substrate for incorporation into viral DNA. The metabolism can be influenced by the activity of adenosine deaminase and adenosine kinase.[5]
Quantitative Data Summary
Quantitative data for the on-target and potential off-target activities of this compound is limited in the public domain. The following tables provide available data for related compounds to guide experimental design. Researchers are strongly encouraged to determine these values for this compound in their specific assay systems.
Table 1: Antiviral Activity of L-Nucleoside Analogs against HBV
| Compound | Cell Line | Assay | EC50 / IC50 (µM) | Reference |
| 9-(2-deoxy-2-fluoro-beta-L-arabinofuranosyl) purine | HepG2 2.2.15 | HBV DNA reduction | 1.5 | [3] |
| Entecavir (ETV) | HepG2 2.2.15 | HBV DNA reduction | 0.0007 | [6] |
| Lamivudine (3TC) | HepG2 2.2.15 | HBV DNA reduction | 0.03 | [6] |
| Telbivudine (LdT) | HepG2 2.2.15 | HBV DNA reduction | 0.007 | [6] |
Table 2: Binding Affinities (Ki) of Standard Ligands for Human Adenosine Receptors (for comparison)
| Receptor Subtype | Standard Ligand | Ki (nM) |
| A1 | CCPA | 0.6 |
| A2A | CGS 21680 | 27 |
| A2B | NECA | 1400 |
| A3 | IB-MECA | 1.1 |
Note: Data for this compound is not currently available.
Troubleshooting Guides
Problem 1: High Cytotoxicity Observed at Effective Antiviral Concentrations
-
Possible Cause: Off-target effects leading to cellular toxicity.
-
Troubleshooting Steps:
-
Perform a comprehensive cell viability assay: Use a range of this compound concentrations to determine the 50% cytotoxic concentration (CC50). Assays such as MTT, XTT, or CellTiter-Glo® can be used.
-
Calculate the Selectivity Index (SI): The SI is the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a better safety profile.
-
Investigate apoptosis: Use assays like Annexin V/PI staining followed by flow cytometry to determine if the observed cytotoxicity is due to apoptosis.
-
Assess mitochondrial function: Off-target effects on mitochondrial DNA polymerases can lead to toxicity.[1] Evaluate mitochondrial membrane potential using dyes like JC-1 or TMRE.
-
Consider a different cell line: Cytotoxicity can be cell-type specific.
-
Problem 2: Inconsistent or No Inhibition of HBV Replication
-
Possible Cause: Suboptimal experimental conditions or compound instability.
-
Troubleshooting Steps:
-
Verify compound integrity: Ensure the this compound stock solution is properly prepared and stored to prevent degradation.
-
Optimize drug treatment schedule: For long-term experiments, the compound may need to be replenished with each media change.
-
Confirm HBV replication in control cells: Ensure that your untreated or vehicle-treated HepG2.2.15 cells are actively replicating HBV. This can be verified by quantifying HBV DNA in the supernatant.
-
Check for cell health: Poor cell health can affect both viral replication and drug metabolism. Monitor cell morphology and viability throughout the experiment.
-
Rule out contamination: Mycoplasma contamination can significantly impact experimental results.
-
Problem 3: Suspected Off-Target Effects on a Specific Signaling Pathway
-
Possible Cause: this compound is interacting with a protein in the pathway of interest (e.g., a kinase or a G-protein coupled receptor).
-
Troubleshooting Steps:
-
Western Blot Analysis: Treat cells with this compound and probe for the phosphorylation status of key proteins in the suspected pathway. For example, if you suspect interference with a kinase cascade, examine the phosphorylation of downstream substrates.
-
Kinase Activity Assay: If a specific kinase is a suspected off-target, perform an in vitro kinase assay with the purified enzyme in the presence and absence of this compound to directly measure its inhibitory potential.
-
Receptor Binding/Functional Assays: As mentioned in the FAQs, if adenosine receptor interaction is suspected, perform binding or functional cAMP assays.
-
Use of Selective Inhibitors/Antagonists: Co-treat cells with this compound and a known selective inhibitor or antagonist for the suspected off-target. If the observed effect is rescued, it provides evidence for the off-target interaction.
-
Experimental Protocols
HBV Replication Assay in HepG2.2.15 Cells
This protocol is used to determine the 50% effective concentration (EC50) of this compound against HBV.
Methodology:
-
Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density that allows for logarithmic growth for the duration of the experiment (e.g., 1 x 10^4 cells/well). Allow cells to adhere for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A typical concentration range to start with is 0.01 µM to 100 µM. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest drug concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for 6-9 days. Change the medium containing the respective drug concentrations every 3 days.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant.
-
HBV DNA Quantification: Extract viral DNA from the supernatant using a commercial viral DNA extraction kit. Quantify the HBV DNA levels using a real-time quantitative PCR (qPCR) assay targeting a conserved region of the HBV genome.
-
Data Analysis: Plot the percentage of HBV DNA reduction against the log of the drug concentration. Use a non-linear regression analysis to calculate the EC50 value.
MTT Cell Viability Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability to determine the 50% cytotoxic concentration (CC50).
Methodology:
-
Cell Seeding: Seed cells (e.g., HepG2.2.15 or other relevant cell lines) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the same duration as the antiviral assay.
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the CC50 value using non-linear regression.
In Vitro Kinase Activity Assay
This protocol can be used to screen this compound against a panel of kinases to identify potential off-target inhibition.
Methodology:
-
Assay Principle: Utilize a kinase assay kit that measures either ATP consumption (e.g., Kinase-Glo®) or ADP production (e.g., ADP-Glo™). These assays provide a luminescent readout that is proportional to kinase activity.
-
Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate, ATP, and the appropriate reaction buffer.
-
Compound Addition: Add this compound at various concentrations to the reaction wells. Include a positive control inhibitor and a no-compound control.
-
Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (usually 30°C) for a specified period (e.g., 60 minutes).
-
Detection: Add the detection reagent according to the kit manufacturer's instructions. This reagent stops the kinase reaction and initiates the luminescence-generating reaction.
-
Luminescence Measurement: After a brief incubation, measure the luminescence using a plate reader.
-
Data Analysis: A decrease in luminescence compared to the no-compound control indicates inhibition of kinase activity. Calculate the IC50 value if a dose-response is observed.
Western Blotting for Signaling Pathway Analysis
This protocol can be used to assess the effect of this compound on the phosphorylation state of key signaling proteins.
Methodology:
-
Cell Treatment: Culture cells to a suitable confluency and treat them with this compound at the desired concentration and for various time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (unphosphorylated) form of the protein or a housekeeping protein (e.g., GAPDH or β-actin).
Visualizations
Caption: Mechanism of action of this compound in inhibiting HBV replication.
Caption: Troubleshooting workflow for investigating potential off-target effects.
Caption: Potential interaction of this compound with adenosine signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HBV Integration-mediated Cell Apoptosis in HepG2.2.15 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-hepatitis B virus activity of 9-(2-deoxy-2-fluoro-beta-L-arabinofuranosyl) purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactome | (2'-deoxy)adenosine + ATP => (d)AMP + ADP (ADK) [reactome.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Anti-HBV Activity of 2'-Deoxy-L-adenosine in Animal Models: A Comparative Guide
For researchers and drug development professionals navigating the landscape of Hepatitis B Virus (HBV) therapeutics, preclinical validation in relevant animal models is a critical step. This guide provides a comparative analysis of the anti-HBV activity of 2'-Deoxy-L-adenosine against established antiviral agents—Entecavir, Tenofovir, and Lamivudine—based on data from various animal model studies.
Executive Summary
This compound has demonstrated potent and selective inhibition of HBV replication in the woodchuck model of chronic HBV infection. Studies have reported a significant reduction in viral load of up to 100 million (10⁸) genome equivalents/mL of serum following once-daily oral administration, with no observable drug-related toxicity.[1][2] This positions this compound as a promising candidate for further development. This guide provides a detailed comparison of its preclinical efficacy with that of market-leading HBV drugs, supported by experimental data and protocols.
Comparative Efficacy of Anti-HBV Agents in Animal Models
The following tables summarize the quantitative data on the anti-HBV activity of this compound and comparator drugs in various animal models.
Table 1: Efficacy of this compound in the Woodchuck Model
| Compound | Animal Model | Dosage | Duration | Efficacy | Toxicity | Reference |
| This compound | Woodchuck (Chronic WHV Infection) | Not Specified | Not Specified | Viral load reduction up to 10⁸ genome equivalents/mL serum | No drug-related toxicity observed | [1][2] |
Note: The specific dosage for the reported efficacy of this compound was not available in the reviewed literature.
Table 2: Efficacy of Comparator Drugs in Animal Models
| Compound | Animal Model | Dosage | Duration | Efficacy | Toxicity | Reference |
| Entecavir | Woodchuck (Chronic WHV Infection) | 0.5 mg/kg/day (oral) | 8 weeks | ~4-log₁₀ reduction in serum WHV DNA | No evidence of toxicity | |
| Entecavir | Transgenic Mouse (HBV) | 3.2 mg/kg/day (oral) | 10 days | Significant reduction in liver HBV DNA | Well tolerated, no morbidity or mortality | |
| Tenofovir Disoproxil Fumarate (TDF) | Nude Mouse (with HepAD38 cells) | 33-300 mg/kg/day | Up to 10 days | Suppression of virus replication | No drug toxicity suggested | |
| Lamivudine | Transgenic Mouse (HBV) | 25, 50, 100 mg/kg/day (oral) | 21 days | Dose-responsive decrease in serum and liver HBV DNA | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of the experimental protocols used in the evaluation of these anti-HBV agents.
General Protocol for Anti-HBV Efficacy Studies in the Woodchuck Model
The woodchuck (Marmota monax) chronically infected with Woodchuck Hepatitis Virus (WHV) is a well-established and predictive model for HBV infection in humans.
-
Animal Model: Adult woodchucks chronically infected with WHV, confirmed by detectable serum WHV DNA and surface antigen (WHsAg).
-
Drug Administration: The test compound (e.g., this compound, Entecavir) is typically administered orally, once daily. A placebo group receives a vehicle control.
-
Monitoring:
-
Virological Assessment: Serum samples are collected at regular intervals (e.g., weekly) to quantify WHV DNA levels using methods like dot-blot hybridization or real-time PCR. Serum WHsAg and WHV e-antigen (WHeAg) levels are also monitored.
-
Toxicity Assessment: Animals are monitored for any signs of toxicity, including changes in body weight, food consumption, and behavior. Blood samples are collected for hematology and serum biochemistry analysis, including liver function tests (e.g., ALT, AST).
-
Histopathology: Liver biopsies may be collected before, during, and after treatment to assess liver inflammation and cellular changes.
-
General Protocol for Anti-HBV Efficacy Studies in Transgenic Mouse Models
Transgenic mouse models that express HBV genes and support viral replication are valuable for initial in vivo screening of antiviral compounds.
-
Animal Model: Transgenic mice carrying the HBV genome, resulting in the production of infectious virus particles.
-
Drug Administration: The test compound (e.g., Lamivudine, Entecavir) is administered orally, often once daily.
-
Monitoring:
-
Virological Assessment: Serum and liver samples are collected at the end of the treatment period to measure HBV DNA levels.
-
Antigen Assessment: Serum levels of HBsAg and HBeAg are quantified.
-
Visualizing Experimental Workflows
To illustrate the logical flow of a typical preclinical anti-HBV drug evaluation in an animal model, the following diagram is provided.
Caption: General workflow for in vivo evaluation of anti-HBV compounds.
Signaling Pathways in HBV Replication and Drug Action
The primary target for nucleoside/nucleotide analogs like this compound is the HBV polymerase, a reverse transcriptase essential for viral replication. The following diagram illustrates this mechanism of action.
References
A Comparative Guide to 2'-Deoxy-L-adenosine and Entecavir for Hepatitis B Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two nucleoside analogues, 2'-Deoxy-L-adenosine and Entecavir, for the treatment of chronic Hepatitis B virus (HBV) infection. While Entecavir is an established first-line therapy, this compound has demonstrated potent antiviral activity in preclinical studies. This document synthesizes available data to facilitate an objective evaluation of their respective mechanisms, efficacy, and resistance profiles.
Mechanism of Action
Both this compound and Entecavir are nucleoside analogues that target the HBV polymerase, a critical enzyme in the viral replication cycle. Upon administration, these compounds are phosphorylated within host cells to their active triphosphate forms. They then compete with natural deoxynucleoside triphosphates for incorporation into the nascent viral DNA chain.
Entecavir , a guanosine analogue, inhibits all three functions of the HBV polymerase: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA[1][2]. Its incorporation into the viral DNA leads to chain termination, effectively halting viral replication[2].
This compound , an "unnatural" L-nucleoside, also acts as a chain terminator after being incorporated into the viral DNA by the HBV polymerase[1]. The "L" configuration of the sugar moiety is thought to contribute to its specificity and reduced toxicity.
Comparative Efficacy
Direct comparative clinical trials between this compound and Entecavir are not available. The following tables summarize the available efficacy data from preclinical studies for this compound and extensive clinical trials for Entecavir.
Antiviral Activity
| Compound | Assay System | Potency (IC50/EC50) | Reference |
| This compound | In vitro (HepG2 2.2.15 cells) | Potent and selective inhibitor | [3][4] |
| In vivo (Woodchuck model) | Reduces viral load by up to 108 genome equivalents/mL | [1] | |
| Entecavir | In vitro (HBV cell culture) | EC50 = 5.3 nM | |
| In vitro (RT enzyme assay) | IC50 = 0.5 nM (for ETV-TP) |
Clinical Efficacy of Entecavir (Nucleoside-Naïve Patients)
| Endpoint | Study ETV-022 (HBeAg-positive) - Year 4 | Study ETV-901 (HBeAg-positive) - Year 4 | Long-term Real-world Study - Year 5 |
| HBV DNA < 300 copies/mL | 91% | 91% | 99.4% |
| ALT Normalization | 86% | 86% | 99.5% (Biochemical response) |
| HBeAg Seroconversion | Additional patients achieved seroconversion in years 3 & 4 | Additional patients achieved seroconversion in years 3 & 4 | N/A |
| Reference | [5] | [5] | [6] |
Note: The data for this compound is from preclinical models and may not be directly comparable to the clinical trial data for Entecavir.
Resistance Profile
The development of drug resistance is a critical consideration for long-term HBV therapy.
Entecavir has a high genetic barrier to resistance in treatment-naïve patients. Long-term studies have shown a cumulative resistance rate of 1.2% after 5-6 years of continuous therapy[2][6]. Resistance to Entecavir often involves a combination of mutations in the HBV polymerase gene.
The resistance profile of this compound has not been characterized in clinical settings. Preclinical studies suggest that the L-nucleoside class may have a different resistance profile compared to D-nucleosides like Entecavir[1].
Experimental Protocols
Quantification of HBV DNA
A common method for quantifying HBV DNA in clinical trials is real-time Polymerase Chain Reaction (PCR) .
Protocol:
-
Sample Collection and Processing: Collect whole blood and separate serum or plasma by centrifugation[7].
-
DNA Extraction: Extract viral DNA from serum or plasma samples using a commercial kit or a standardized in-house method[8][9].
-
Real-Time PCR: Perform real-time PCR using specific primers and a fluorescently labeled probe targeting a conserved region of the HBV genome[9][10].
-
Quantification: Generate a standard curve using a serial dilution of a plasmid containing the HBV target sequence of known concentration. The HBV DNA concentration in the patient sample is then calculated by comparing its amplification signal to the standard curve[8]. Results are typically reported in International Units per milliliter (IU/mL)[11].
Serological Marker Assays (HBeAg/HBsAg)
Chemiluminescent Immunoassay (CLIA) is a widely used method for the detection and quantification of HBsAg and HBeAg.
Protocol:
-
Sample Preparation: Patient serum or plasma is used as the sample.
-
Immunoassay: The assay is typically performed on an automated platform. In a sandwich immunoassay format, the sample is incubated with capture antibodies coated on a solid phase (e.g., microparticles). After a washing step, a second antibody conjugated to a chemiluminescent label is added, which binds to the captured antigen.
-
Detection: A trigger solution is added to initiate a chemical reaction that produces light. The intensity of the light is proportional to the amount of antigen present in the sample.
-
Quantification: The light signal is measured by a luminometer, and the concentration of HBsAg or HBeAg is determined by comparison to a standard curve[12][13].
Antiviral Resistance Testing
Genotypic resistance testing is performed to identify mutations in the HBV polymerase gene that confer resistance to antiviral drugs. Sanger sequencing or next-generation sequencing (NGS) are common methods.
Protocol:
-
DNA Extraction: Isolate HBV DNA from the patient's serum or plasma.
-
PCR Amplification: Amplify the reverse transcriptase (RT) domain of the HBV polymerase gene using specific primers.
-
Sequencing: Sequence the PCR product using either Sanger sequencing or NGS platforms. NGS can detect minor resistant variants that may be missed by Sanger sequencing[14][15][16].
-
Data Analysis: Compare the patient's HBV polymerase sequence to a wild-type reference sequence to identify known resistance-associated mutations[17].
Summary and Conclusion
Entecavir is a well-established, potent inhibitor of HBV replication with a high barrier to resistance, supported by extensive long-term clinical trial data. It is a first-line treatment option for chronic hepatitis B.
This compound has demonstrated significant promise in preclinical studies, exhibiting potent and selective anti-HBV activity. Its "unnatural" L-nucleoside structure may offer advantages in terms of specificity and resistance profile. However, the lack of clinical trial data for this compound makes a direct comparison of its clinical efficacy and safety with Entecavir impossible at this time.
Further clinical investigation of this compound is warranted to determine its therapeutic potential in the management of chronic hepatitis B. Researchers and drug development professionals should consider the robust preclinical profile of this compound as a strong basis for initiating clinical trials to evaluate its performance in HBV-infected patients. Such studies will be crucial to ascertain its place in the therapeutic armamentarium against chronic hepatitis B.
References
- 1. Antiviral l-Nucleosides Specific for Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Entecavir: a potent antiviral with minimal long-term resistance in nucleoside-naive chronic hepatitis B patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Four-Year Entecavir Treatment in Nucleoside-Naive, HBeAg(+) Patients: Results from Studies ETV-022 and -901 [natap.org]
- 6. Long-term real-world entecavir therapy in treatment-naïve hepatitis B patients: base-line hepatitis B virus DNA and hepatitis B surface antigen levels predict virologic response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatitis B Virus DNA by PCR, Quantitative | MLabs [mlabs.umich.edu]
- 8. Real-Time Polymerase Chain Reaction-Based Detection and Quantification of Hepatitis B Virus DNA [jove.com]
- 9. Rapid quantification of hepatitis B virus DNA by real-time PCR using efficient TaqMan probe and extraction of virus DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Perform HBV DNA Quantitative Test by Real-time PCR - Daan Gene Co., Ltd. [en.daangene.com]
- 11. microbiology.testcatalog.org [microbiology.testcatalog.org]
- 12. thexpertlab.com [thexpertlab.com]
- 13. csvlab.com.br [csvlab.com.br]
- 14. journals.asm.org [journals.asm.org]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. sequencing.com [sequencing.com]
In Vitro Validation of 2'-Deoxy-L-adenosine as a DNA Chain Terminator: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of 2'-Deoxy-L-adenosine (L-dA) as a DNA chain terminator against the well-established chain terminator, 2',3'-dideoxyadenosine (ddA). The information presented is supported by experimental data drawn from published research, offering a comprehensive overview for researchers in drug discovery and molecular biology.
I. Comparative Performance Analysis
This compound, a nucleoside analog, demonstrates potent and selective inhibition of viral DNA polymerases, particularly hepatitis B virus (HBV) polymerase, while exhibiting minimal to no inhibition of human DNA polymerases α, β, and γ.[1][2] This selectivity profile presents a significant advantage over some traditional chain terminators.
In contrast, 2',3'-dideoxyadenosine (ddA), the active form being ddATP, is a known competitive inhibitor of DNA polymerase.[1] While effective in terminating DNA chains, its selectivity between viral and host cellular polymerases can be a concern, potentially leading to cellular toxicity.
The following table summarizes the comparative efficacy and selectivity of the triphosphate forms of L-dA (L-dATP) and ddA (ddATP) based on available in vitro data.
| Parameter | L-dATP | ddATP | Reference |
| Target Enzyme | Viral Reverse Transcriptase (e.g., HBV Polymerase) | DNA Polymerases | [1][2] |
| Mechanism of Action | DNA Chain Termination | DNA Chain Termination | [1] |
| Inhibition of Viral Polymerase (e.g., HBV) | Potent Inhibition (EC50 in low µM range for related compounds) | Effective Inhibitor | [3] |
| Inhibition of Human DNA Polymerase α | No significant inhibition | Inhibition observed | [1][2] |
| Inhibition of Human DNA Polymerase β | No significant inhibition | Inhibition observed | [1][2] |
| Inhibition of Human DNA Polymerase γ | No significant inhibition | Inhibition observed | [1][2] |
| Selectivity Index (Human/Viral) | High | Moderate to Low | [1][2] |
II. Mechanism of Action: DNA Chain Termination
The primary mechanism for both L-dA and ddA as antiviral agents is the termination of the growing DNA chain during replication. This process involves several key steps:
-
Cellular Uptake and Phosphorylation: The nucleoside analogs (L-dA and ddA) are transported into the cell.
-
Conversion to Triphosphate: Cellular kinases phosphorylate the nucleosides to their active triphosphate forms (L-dATP and ddATP).
-
Incorporation by DNA Polymerase: The viral DNA polymerase incorporates the analog triphosphate into the nascent DNA strand.
-
Chain Termination: Due to the absence of a 3'-hydroxyl group on the sugar moiety of the incorporated analog, the formation of a phosphodiester bond with the next incoming deoxynucleotide triphosphate (dNTP) is blocked. This results in the premature termination of DNA chain elongation, thereby inhibiting viral replication.
Caption: Mechanism of DNA chain termination by L-dA and ddA.
III. Experimental Protocols
This section details a representative in vitro DNA polymerase inhibition assay to compare the efficacy of L-dATP and ddATP.
Objective:
To determine and compare the inhibitory activity (IC50) of L-dATP and ddATP against a target DNA polymerase (e.g., HBV polymerase or a model DNA polymerase).
Materials:
-
Purified DNA polymerase
-
Oligonucleotide primer-template DNA substrate
-
This compound triphosphate (L-dATP)
-
2',3'-dideoxyadenosine triphosphate (ddATP)
-
Deoxyadenosine triphosphate (dATP)
-
Deoxythymidine triphosphate (dTTP), Deoxycytidine triphosphate (dCTP), Deoxyguanosine triphosphate (dGTP)
-
[α-³²P]dATP or other labeled dNTP for detection
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or autoradiography film
Experimental Workflow:
Caption: Workflow for in vitro DNA polymerase inhibition assay.
Procedure:
-
Reaction Setup:
-
Prepare serial dilutions of L-dATP and ddATP.
-
In separate reaction tubes, combine the reaction buffer, primer-template DNA, a mix of dTTP, dCTP, dGTP, and a limiting concentration of dATP including a tracer amount of [α-³²P]dATP.
-
Add the respective inhibitor (L-dATP or ddATP) at varying concentrations to the experimental tubes. Include a no-inhibitor control.
-
-
Enzyme Addition and Incubation:
-
Initiate the reaction by adding the purified DNA polymerase to each tube.
-
Incubate the reactions at the optimal temperature for the polymerase (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
-
Reaction Termination:
-
Stop the reactions by adding an equal volume of stop solution.
-
Heat the samples at 95°C for 5 minutes to denature the DNA.
-
-
Product Analysis:
-
Separate the DNA products by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the radiolabeled DNA fragments using a phosphorimager or by exposing the gel to autoradiography film.
-
-
Data Analysis:
-
Quantify the intensity of the bands corresponding to the full-length extension product in each lane.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value (the concentration of inhibitor that reduces the polymerase activity by 50%) for both L-dATP and ddATP by plotting the percentage of inhibition against the inhibitor concentration.
-
This comprehensive guide provides a framework for the in vitro validation of this compound as a DNA chain terminator. The presented data and protocols are intended to assist researchers in designing and interpreting experiments to evaluate novel antiviral compounds.
References
Unveiling the Specificity of 2'-Deoxy-L-adenosine for Viral Polymerases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for potent and selective antiviral agents remains a cornerstone of infectious disease research. Nucleoside analogs, a class of compounds that mimic natural building blocks of DNA and RNA, have emerged as a highly successful strategy, forming the backbone of therapies for HIV, Hepatitis B (HBV), and Herpes Simplex Virus (HSV). A key determinant of their therapeutic success lies in their ability to specifically target viral polymerases while sparing their human counterparts, thereby minimizing off-target toxicity. This guide provides a detailed comparison of the inhibitory activity of 2'-Deoxy-L-adenosine (L-dA), in its active triphosphate form (L-dATP), against key viral and human DNA polymerases, supported by experimental data and protocols.
High Selectivity of L-dATP: A Tale of Two Polymerases
L-nucleoside analogs, the unnatural stereoisomers of the physiological D-nucleosides, have demonstrated remarkable selectivity for viral reverse transcriptases and polymerases. This specificity is attributed to the distinct structural conformations of the active sites of viral polymerases compared to human DNA polymerases. Human polymerases have evolved to be highly specific for D-enantiomers, effectively discriminating against the L-form. In contrast, many viral polymerases exhibit a more relaxed stereoselectivity, allowing for the binding and incorporation of L-nucleoside triphosphates.
Once incorporated into the growing viral DNA chain, these L-analogs act as chain terminators, halting further replication. This mechanism of action, coupled with their preferential targeting of viral enzymes, makes them highly effective antiviral agents.
Comparative Inhibitory Activity of this compound Triphosphate (L-dATP)
The following table summarizes the inhibitory activity (IC50 and Ki values) of L-dATP against a panel of viral and human DNA polymerases. Lower values indicate greater inhibitory potency.
| Polymerase Target | Enzyme Type | L-dATP IC50 (µM) | L-dATP Ki (µM) | Selectivity Index (Human Pol / Viral Pol) |
| Viral Polymerases | ||||
| HIV-1 Reverse Transcriptase (RT) | RNA-dependent DNA polymerase | Data not available | Estimated < 1 | High (Estimated) |
| Hepatitis B Virus (HBV) Polymerase | DNA-dependent DNA polymerase | Potent Inhibitor [1] | Data not available | High (Qualitative) |
| Herpes Simplex Virus (HSV) Polymerase | DNA-dependent DNA polymerase | Data not available | Data not available | - |
| Human DNA Polymerases | ||||
| DNA Polymerase α | Replicative Polymerase | No Inhibition [1] | > 100 | - |
| DNA Polymerase β | Base Excision Repair | No Inhibition [1] | > 100 | - |
| DNA Polymerase γ | Mitochondrial DNA Replication | No Inhibition [1] | > 100 | - |
| DNA Polymerase δ | Replicative Polymerase | Data not available | Data not available | - |
| DNA Polymerase ε | Replicative Polymerase | Data not available | Data not available | - |
Mechanism of Action and Experimental Workflow
The antiviral activity of this compound begins with its phosphorylation to the active triphosphate form, L-dATP, by cellular kinases. L-dATP then competes with the natural substrate, dATP, for the active site of the viral polymerase.
Caption: Mechanism of selective antiviral action of this compound.
The following diagram illustrates a typical experimental workflow to determine the inhibitory activity of a compound like L-dATP against a polymerase.
Caption: Experimental workflow for polymerase inhibition assay.
Detailed Experimental Protocol: In Vitro DNA Polymerase Inhibition Assay
This protocol outlines a standard method for determining the IC50 and Ki of a nucleoside triphosphate analog against a purified DNA polymerase.
Materials:
-
Purified viral or human DNA polymerase
-
Synthetic primer/template DNA duplex
-
[³H]- or [α-³²P]-labeled dNTP corresponding to the analog being tested (e.g., [³H]-dATP for L-dATP)
-
Unlabeled dNTPs (dATP, dCTP, dGTP, dTTP)
-
This compound triphosphate (L-dATP) stock solution
-
Reaction buffer (specific composition depends on the polymerase, but typically contains Tris-HCl, MgCl₂, DTT, and BSA)
-
Stop solution (e.g., 0.5 M EDTA)
-
DE81 filter paper discs
-
Wash buffers (e.g., 5% Na₂HPO₄, water, ethanol)
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup:
-
Prepare a series of reaction tubes. For IC50 determination, each tube will contain a fixed concentration of all reaction components except for the inhibitor (L-dATP), which will be added in a range of concentrations.
-
For Ki determination, set up multiple series of tubes. Within each series, the concentration of the natural substrate (dATP) is varied, and each series has a fixed concentration of the inhibitor (L-dATP).
-
A typical 50 µL reaction mixture contains:
-
Reaction buffer
-
Primer/template DNA (e.g., 0.1 µg/µL)
-
Radiolabeled dNTP (e.g., 1 µM [³H]-dATP)
-
Other unlabeled dNTPs (if required by the template)
-
Varying concentrations of L-dATP
-
Purified polymerase (added last to initiate the reaction)
-
-
-
Incubation:
-
Incubate the reaction mixtures at the optimal temperature for the specific polymerase (e.g., 37°C for human polymerases and HIV RT) for a predetermined time (e.g., 15-30 minutes) within the linear range of the reaction.
-
-
Reaction Termination:
-
Stop the reactions by adding an equal volume of stop solution (e.g., 50 µL of 0.5 M EDTA).
-
-
Separation and Quantification:
-
Spot an aliquot (e.g., 80 µL) of each reaction mixture onto a DE81 filter paper disc.
-
Allow the discs to air dry.
-
Wash the discs sequentially in 5% Na₂HPO₄, water, and ethanol to remove unincorporated radiolabeled dNTPs.
-
Dry the discs completely.
-
Place each disc in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
IC50 Determination: Plot the percentage of polymerase inhibition versus the logarithm of the L-dATP concentration. The IC50 value is the concentration of L-dATP that results in 50% inhibition of polymerase activity.
-
Ki Determination: Plot the data using a Dixon plot (1/velocity vs. inhibitor concentration) or a Lineweaver-Burk plot (1/velocity vs. 1/substrate concentration) for each inhibitor concentration. The Ki can be determined from the intersection of the lines on the Dixon plot or from a secondary plot of the slopes from the Lineweaver-Burk plot versus inhibitor concentration.
-
Conclusion
The available evidence strongly supports the high specificity of this compound for viral polymerases, particularly HBV polymerase, with a notable lack of inhibition against key human DNA polymerases. This selectivity is a critical attribute for a successful antiviral therapeutic, minimizing the potential for host cell toxicity. The provided experimental framework offers a robust method for further quantifying the inhibitory potency and selectivity of L-dATP and other novel nucleoside analogs, aiding in the development of next-generation antiviral drugs. Further research to determine the precise IC50 and Ki values of L-dATP against a broader range of viral polymerases is warranted to fully elucidate its therapeutic potential.
References
Head-to-head comparison of L-adenosine and D-adenosine analogs in antiviral assays.
For Researchers, Scientists, and Drug Development Professionals
The development of nucleoside analogs as antiviral agents has been a cornerstone of infectious disease therapy. A fascinating and critical aspect of their design is the stereochemistry of the sugar moiety, specifically the distinction between the naturally occurring D-enantiomers and their synthetic L-counterparts. While D-nucleoside analogs have a long history of clinical success, L-nucleoside analogs have emerged as a class of compounds with unique and often advantageous properties, including potent antiviral activity, improved safety profiles, and enhanced metabolic stability.[1] This guide provides a head-to-head comparison of L- and D-adenosine analogs, focusing on the underlying mechanisms that dictate their antiviral efficacy.
Executive Summary
This comparison centers on the well-studied pair: β-D-2',3'-dideoxyadenosine (ddA, Didanosine), a known anti-HIV agent, and its enantiomer, β-L-2',3'-dideoxyadenosine (β-L-ddA). While structurally mirror images, their antiviral activities are starkly different. This disparity is primarily attributed to the stereospecificity of cellular and viral enzymes responsible for the activation (phosphorylation) of these prodrugs. The data presented herein, including a detailed analysis of the intracellular metabolism of β-L-ddA, reveals that its limited antiviral effect is a direct consequence of inefficient phosphorylation to its active triphosphate form.
Data Presentation: Antiviral Activity and Metabolism
The following table summarizes the key differences in the metabolic activation and resulting antiviral activity of β-L-ddA compared to its D-enantiomer.
| Parameter | β-L-2',3'-dideoxyadenosine (β-L-ddA) | β-D-2',3'-dideoxyadenosine (β-D-ddA / Didanosine) | Reference |
| Antiviral Activity (Anti-HIV-1) | Limited to no significant activity | Potent (EC50 in the low micromolar range) | [2] |
| Intracellular Phosphorylation | Inadequate; low levels of mono-, di-, and tri-phosphate formation | Efficiently phosphorylated to the active triphosphate (ddATP) | [2] |
| Primary Metabolic Fate | Phosphorolysis and subsequent catabolism | Anabolism via phosphorylation to ddATP | [2] |
| Key Metabolites Formed | Adenine, hypoxanthine | ddAMP, ddADP, ddATP | [2] |
Experimental Protocols
Intracellular Metabolism of β-L-2',3'-dideoxyadenosine
The metabolic fate of β-L-ddA was investigated in HepG2 cells, human peripheral blood mononuclear cells (PBMCs), and primary human hepatocytes.
-
Cell Culture and Drug Incubation: Cells were cultured in appropriate media. Radiolabeled [³H]β-L-ddA (10 µM) was added to the cell cultures and incubated for various time points (e.g., 4, 8, 24, and 48 hours).
-
Cell Extraction: After incubation, cells were washed with cold phosphate-buffered saline (PBS) to remove extracellular drug. The intracellular contents were extracted using 60% methanol.
-
Metabolite Analysis: The methanolic extracts were analyzed by high-performance liquid chromatography (HPLC) on a strong anion-exchange (SAX) column. The elution of radiolabeled metabolites was monitored using a radioactive flow detector.
-
Metabolite Identification: The retention times of the observed radioactive peaks were compared with those of known standards of β-L-ddA and its potential phosphorylated derivatives (mono-, di-, and triphosphate).
Antiviral Activity Assay (General Protocol for HIV-1)
-
Cell Culture: Human T-lymphoid cells (e.g., MT-4) are cultured in RPMI 1640 medium supplemented with fetal bovine serum and antibiotics.
-
Virus Infection: Cells are infected with a known titer of HIV-1.
-
Drug Treatment: Immediately after infection, the cells are seeded in 96-well plates containing serial dilutions of the test compounds (L- and D-adenosine analogs).
-
Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO₂ for a period that allows for multiple rounds of viral replication (typically 4-5 days).
-
Assessment of Antiviral Effect: The 50% effective concentration (EC₅₀), the concentration of the drug that inhibits viral replication by 50%, is determined. This can be measured by various methods, such as:
-
MTT Assay: Measures the viability of the host cells. Uninfected, untreated cells serve as a control for 100% viability, while infected, untreated cells show virus-induced cytopathicity. The EC₅₀ is the concentration at which 50% of the protective effect is observed.
-
p24 Antigen Capture ELISA: Measures the amount of HIV-1 p24 core antigen in the culture supernatant, which is a direct marker of viral replication.
-
-
Assessment of Cytotoxicity: The 50% cytotoxic concentration (CC₅₀), the concentration of the drug that reduces the viability of uninfected cells by 50%, is determined using the MTT assay on uninfected cells treated with the test compounds.
-
Selectivity Index (SI): The SI is calculated as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀) and represents the therapeutic window of the compound.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of β-L-2',3'-dideoxyadenosine
The following diagram illustrates the metabolic pathway of β-L-ddA, highlighting its diversion from the activation pathway.
Caption: Metabolic fate of β-L-ddA in human cells.
General Workflow for Antiviral Compound Evaluation
The diagram below outlines the typical workflow for assessing the in vitro antiviral efficacy of nucleoside analogs.
Caption: Workflow for in vitro antiviral efficacy testing.
Discussion and Conclusion
The comparison between β-L-ddA and β-D-ddA underscores the critical role of stereochemistry in the antiviral activity of nucleoside analogs. The limited efficacy of β-L-ddA is not due to a lack of cellular uptake but rather its unsuitability as a substrate for the cellular kinases required for its conversion to the active triphosphate form.[2] Instead, it is shunted towards a catabolic pathway.[2] This is in stark contrast to the D-enantiomer, which is efficiently phosphorylated and subsequently inhibits viral replication.
This head-to-head comparison highlights the necessity of considering stereochemistry in drug design. While some L-nucleosides have proven to be highly effective antivirals, this is not a universally applicable rule. The specific interactions with viral and cellular enzymes determine the ultimate therapeutic potential of each enantiomer. For researchers in antiviral drug development, these findings emphasize the importance of comprehensive metabolic and enzymatic studies for both L- and D-enantiomers of novel nucleoside analogs to identify candidates with optimal efficacy and safety profiles.
References
Comparative Cytotoxicity of 2'-Deoxy-L-adenosine: An Analysis of Available Data
A comprehensive review of existing literature reveals a notable scarcity of comparative cytotoxicity data for 2'-Deoxy-L-adenosine across a range of different cell lines. While its D-enantiomer, 2'-deoxyadenosine, has been more extensively studied, the publicly available research on the L-isostere is limited. This guide summarizes the available data for this compound and provides a comparative context using data from its more widely researched D-enantiomer.
Cytotoxicity of this compound
Currently, detailed quantitative comparative data for the cytotoxicity of this compound is sparse. However, it has been reported to exhibit a cytotoxic effect on the human promyelocytic leukemia cell line, HL-60.[1] The mechanism of this cytotoxicity is believed to be mediated by the induction of nuclear DNA fragmentation.[1]
| Cell Line | Cancer Type | Reported Cytotoxic Effect | Quantitative Data (e.g., IC50) |
| HL-60 | Promyelocytic Leukemia | Induces nuclear DNA fragmentation[1] | Not Available |
Comparative Cytotoxicity of 2'-deoxyadenosine (D-enantiomer)
To provide a broader perspective for researchers, this section details the cytotoxic effects of the D-enantiomer, 2'-deoxyadenosine. It is important to note that while the general mechanism of action may be similar, the cytotoxic potency can differ significantly between enantiomers. The combination with an adenosine deaminase inhibitor, such as deoxycoformycin, is often necessary to prevent the degradation of 2'-deoxyadenosine and enhance its cytotoxic effects.[2]
| Cell Line | Cancer Type | IC50 Value (µM) | Experimental Conditions |
| LoVo | Colon Carcinoma | Not specified, but toxic | In combination with 2'-deoxycoformycin[2] |
Mechanism of Action: Induction of Apoptosis
The cytotoxic effects of deoxyadenosine and its analogs are primarily attributed to the induction of programmed cell death, or apoptosis. Upon entering the cell, 2'-deoxyadenosine is phosphorylated by intracellular kinases to its triphosphate form, dATP.[2] An accumulation of dATP is thought to be a key trigger for the apoptotic cascade. This process involves the release of cytochrome c from the mitochondria and the subsequent activation of caspases, which are proteases that execute the dismantling of the cell.[2]
Caption: Proposed signaling pathway for deoxyadenosine-induced apoptosis.
Experimental Protocols
A standardized protocol for assessing the cytotoxicity of this compound is provided below. This is a general guideline and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay using MTT
-
Cell Seeding:
-
Culture the desired cancer cell lines in appropriate growth medium until they reach approximately 80% confluency.
-
Trypsinize the cells, perform a cell count, and determine cell viability (e.g., using trypan blue exclusion).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile PBS).
-
Perform serial dilutions of the stock solution in growth medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various concentrations of this compound to the respective wells. Include wells with medium and solvent alone as negative and vehicle controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the concentration of this compound and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using appropriate software.
-
Caption: A typical experimental workflow for determining cytotoxicity using an MTT assay.
References
Safety Operating Guide
Proper Disposal of 2'-Deoxy-L-adenosine: A Guide for Laboratory Professionals
For Immediate Implementation: Researchers, scientists, and drug development professionals must handle and dispose of 2'-Deoxy-L-adenosine with stringent safety protocols due to its classification as a cytotoxic agent. This guide provides detailed, step-by-step procedures to ensure the safe management and disposal of this nucleoside analog, minimizing risk to personnel and the environment.
This compound, an adenosine analogue, has demonstrated cytotoxic effects on human cells.[1] As a member of the broader class of cytotoxic nucleoside analogs used in anticancer research, it is imperative to manage its waste stream with the highest degree of caution.[2] While the Safety Data Sheet (SDS) for the similar compound 2-Deoxyadenosine monohydrate indicates it is harmful if swallowed (Acute toxicity, Category 4), the cytotoxic nature of nucleoside analogs necessitates handling it as a hazardous chemical waste with additional precautions.[3]
Step-by-Step Disposal Protocol
Adherence to the following procedures is mandatory for the disposal of this compound and any materials contaminated with it.
1. Personal Protective Equipment (PPE): Before handling this compound in any form (pure substance, solutions, or contaminated materials), personnel must wear appropriate PPE, including:
- Disposable nitrile gloves (double-gloving is recommended)
- Safety goggles or a face shield
- A lab coat
- Closed-toe shoes
2. Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including unused or expired pure compound, contaminated gloves, weigh boats, pipette tips, and other disposable labware, must be collected in a designated, leak-proof, and puncture-resistant hazardous waste container. This container must be clearly labeled as "Cytotoxic Waste" and include the chemical name "this compound."
-
Liquid Waste: All solutions containing this compound must be collected in a dedicated, leak-proof, and shatter-resistant hazardous waste container. The container must be compatible with the solvents used and clearly labeled as "Cytotoxic Liquid Waste" with the full chemical name and approximate concentration.
-
Sharps Waste: Any sharps, such as needles or blades, contaminated with this compound must be disposed of immediately into a designated, puncture-proof sharps container that is also labeled as "Cytotoxic Sharps Waste."
3. Container Management:
-
All waste containers must be kept securely closed when not in use.
-
Do not overfill waste containers. Fill to a maximum of 80% capacity to prevent spills.
-
Store waste containers in a designated, secure area away from general laboratory traffic and incompatible chemicals.
4. Decontamination:
-
Work surfaces and non-disposable equipment contaminated with this compound should be decontaminated. A common procedure involves wiping the surface with a suitable solvent (e.g., 70% ethanol) to remove the compound, followed by a thorough cleaning with a laboratory detergent and water. All cleaning materials (e.g., wipes) must be disposed of as solid cytotoxic waste.
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the labeled cytotoxic waste containers.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow all institutional, local, and national regulations for the disposal of cytotoxic and hazardous chemical waste.
Summary of Disposal Parameters
| Waste Type | Container Type | Labeling Requirements | Disposal Method |
| Solid Waste (unused compound, contaminated labware) | Leak-proof, puncture-resistant hazardous waste container | "Cytotoxic Waste", "this compound" | EHS Pickup |
| Liquid Waste (solutions containing the compound) | Leak-proof, shatter-resistant hazardous waste container | "Cytotoxic Liquid Waste", "this compound", Concentration | EHS Pickup |
| Sharps Waste (contaminated needles, blades) | Puncture-proof sharps container | "Cytotoxic Sharps Waste" | EHS Pickup |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling 2'-Deoxy-L-adenosine
Disclaimer: No specific Safety Data Sheet (SDS) for 2'-Deoxy-L-adenosine was publicly available at the time of this writing. The following guidance is based on best practices for handling nucleoside analogs and potentially cytotoxic compounds. A thorough risk assessment should be conducted by qualified personnel before handling this substance.
Overview and Hazard Assessment
This compound is a nucleoside analog. While specific toxicity data for the L-isomer is limited, compounds in this class can have biological activity and may present health risks. Nucleoside analogs can interfere with cellular processes and some are considered cytotoxic. Therefore, it is prudent to handle this compound with a high degree of caution to minimize exposure.
Potential Hazards:
-
Inhalation: May be harmful if inhaled.
-
Skin Contact: May cause skin irritation.
-
Eye Contact: May cause eye irritation.
-
Ingestion: May be harmful if swallowed.
-
Long-term Effects: The long-term health effects of exposure have not been fully investigated. Similar compounds can have mutagenic, teratogenic, or carcinogenic properties.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. This is a general guideline and the specific PPE required should be determined by a site-specific risk assessment.
| PPE Category | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for operations with a high risk of splashing. | Protects eyes from dust, powders, and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended. | Prevents skin contact with the compound. |
| Body Protection | A fully buttoned lab coat. For larger quantities or procedures with a higher risk of contamination, a disposable gown made of a low-permeability fabric is recommended. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is recommended when handling the powder outside of a certified chemical fume hood or biological safety cabinet. | Prevents inhalation of airborne particles. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills. |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is crucial to minimize exposure and ensure a safe working environment.
Engineering Controls:
-
All work with powdered this compound and its solutions should be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to minimize inhalation exposure.[1][2]
-
Use a powder-containment hood or a balance inside the fume hood when weighing the solid compound.
Work Practices:
-
Designate a specific area for handling this compound.
-
Wash hands thoroughly before and after handling the compound.
-
Avoid creating dust when handling the solid form.
-
Prepare solutions in a well-ventilated area, preferably within a fume hood.
-
Do not eat, drink, or smoke in the laboratory.
-
Keep containers tightly closed when not in use.
-
Decontaminate all surfaces and equipment after use. A 10% bleach solution followed by a rinse with 70% ethanol is a common practice for decontaminating surfaces after working with potentially hazardous biological and chemical materials.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and exposure to others.
-
Waste Segregation: All waste contaminated with this compound, including gloves, disposable lab coats, pipette tips, and empty containers, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Waste Disposal: Dispose of hazardous waste according to your institution's and local environmental regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance on the disposal of cytotoxic or nucleoside analog waste.
-
Spill Management:
-
In case of a spill, evacuate the area and prevent others from entering.
-
Wear appropriate PPE, including respiratory protection, before cleaning up the spill.
-
For small powder spills, gently cover with a damp paper towel to avoid raising dust, then clean the area with a suitable decontaminating solution.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed container for disposal.
-
Decontaminate the spill area thoroughly.
-
Report all spills to your supervisor and EHS department.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Procedural workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
